molecular formula C8H13NO3 B1468805 1-(Oxolane-2-carbonyl)azetidin-3-ol CAS No. 1340301-37-2

1-(Oxolane-2-carbonyl)azetidin-3-ol

Cat. No.: B1468805
CAS No.: 1340301-37-2
M. Wt: 171.19 g/mol
InChI Key: BREATUZCMJXKGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Oxolane-2-carbonyl)azetidin-3-ol is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Oxolane-2-carbonyl)azetidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Oxolane-2-carbonyl)azetidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-hydroxyazetidin-1-yl)-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-6-4-9(5-6)8(11)7-2-1-3-12-7/h6-7,10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREATUZCMJXKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Oxolane-2-carbonyl)azetidin-3-ol: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(oxolane-2-carbonyl)azetidin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry. By combining the structurally rigid, sp³-rich azetidine core with the versatile tetrahydrofuran moiety, this molecule presents a unique scaffold for the development of novel therapeutics. This document will delve into the chemical structure, physicochemical properties, a robust synthetic protocol, and the potential applications of this compound in modern drug discovery, with a particular focus on its role as a lead-like building block.

Introduction: The Strategic Combination of Azetidine and Tetrahydrofuran Motifs

The landscape of contemporary drug discovery is increasingly focused on the exploration of novel chemical space populated by molecules with improved pharmacokinetic profiles. In this context, small, saturated heterocycles have emerged as "privileged scaffolds" due to their ability to impart desirable properties such as increased metabolic stability, enhanced solubility, and improved target engagement. 1-(Oxolane-2-carbonyl)azetidin-3-ol is a prime example of a molecule designed with these principles in mind, incorporating two key structural motifs:

  • The Azetidine Ring: This four-membered nitrogen-containing heterocycle has gained significant traction in drug design.[1][2] Its inherent ring strain and non-planar conformation provide a rigid scaffold that can favorably orient substituents for optimal interaction with biological targets.[1] The incorporation of an azetidine moiety has been shown to enhance the metabolic stability and receptor selectivity of several FDA-approved drugs.[1]

  • The Tetrahydrofuran (Oxolane) Moiety: The tetrahydrofuran ring is a versatile and prevalent feature in many natural products and pharmaceuticals.[3] Its ability to act as a hydrogen bond acceptor and its favorable solubility profile make it an attractive component in drug design. Tetrahydrofuran-2-carboxylic acid, the precursor to the oxolane-2-carbonyl group, is a widely used intermediate in the synthesis of various pharmaceuticals.[3][4][5][6]

The conjugation of these two motifs through a stable amide bond in 1-(oxolane-2-carbonyl)azetidin-3-ol creates a molecule with a unique three-dimensional architecture and a desirable balance of lipophilicity and polarity, making it an excellent starting point for the development of compound libraries for high-throughput screening.

Chemical Structure and Physicochemical Properties

The chemical structure of 1-(oxolane-2-carbonyl)azetidin-3-ol is characterized by an azetidin-3-ol ring N-acylated with a tetrahydrofuran-2-carbonyl group.

Table 1: Predicted Physicochemical Properties of 1-(Oxolane-2-carbonyl)azetidin-3-ol

PropertyPredicted ValueSource
Molecular FormulaC₈H₁₃NO₃ChemDraw
Molecular Weight171.19 g/mol ChemDraw
XLogP3-1.2PubChem (Predicted)
Hydrogen Bond Donors1PubChem (Predicted)
Hydrogen Bond Acceptors3PubChem (Predicted)
Rotatable Bonds1PubChem (Predicted)
Topological Polar Surface Area52.8 ŲPubChem (Predicted)

Note: These properties are predicted using computational models and should be confirmed by experimental analysis.

Caption: Chemical structure of 1-(Oxolane-2-carbonyl)azetidin-3-ol.

Synthesis of 1-(Oxolane-2-carbonyl)azetidin-3-ol: A Step-by-Step Protocol

The synthesis of 1-(oxolane-2-carbonyl)azetidin-3-ol is achieved through a standard amide coupling reaction between azetidin-3-ol and tetrahydrofuran-2-carboxylic acid. The choice of coupling reagent is critical to ensure high yield and purity.

Materials and Reagents
  • Azetidin-3-ol (or its hydrochloride salt)

  • Tetrahydrofuran-2-carboxylic acid

  • Coupling Reagent (e.g., HATU, HBTU, EDC/HOBt)

  • Organic Base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Experimental Protocol

G cluster_0 Reaction Setup cluster_1 Amide Coupling cluster_2 Work-up cluster_3 Purification Dissolve Azetidin-3-ol\nand THF-2-carboxylic acid\nin anhydrous solvent Dissolve Azetidin-3-ol and THF-2-carboxylic acid in anhydrous solvent Add organic base Add organic base Dissolve Azetidin-3-ol\nand THF-2-carboxylic acid\nin anhydrous solvent->Add organic base Step 1 Add coupling reagent\nat 0°C Add coupling reagent at 0°C Add organic base->Add coupling reagent\nat 0°C Step 2 Stir at room temperature\n(monitor by TLC/LC-MS) Stir at room temperature (monitor by TLC/LC-MS) Add coupling reagent\nat 0°C->Stir at room temperature\n(monitor by TLC/LC-MS) Step 3 Quench reaction Quench reaction Stir at room temperature\n(monitor by TLC/LC-MS)->Quench reaction Step 4 Extract with organic solvent Extract with organic solvent Quench reaction->Extract with organic solvent Step 5 Wash with NaHCO3 and brine Wash with NaHCO3 and brine Extract with organic solvent->Wash with NaHCO3 and brine Step 6 Dry over Na2SO4 Dry over Na2SO4 Wash with NaHCO3 and brine->Dry over Na2SO4 Step 7 Concentrate under\nreduced pressure Concentrate under reduced pressure Dry over Na2SO4->Concentrate under\nreduced pressure Step 8 Purify by silica gel\nchromatography Purify by silica gel chromatography Concentrate under\nreduced pressure->Purify by silica gel\nchromatography Step 9

Caption: Synthetic workflow for 1-(Oxolane-2-carbonyl)azetidin-3-ol.

  • Reaction Setup: To a solution of azetidin-3-ol (1.0 eq) and tetrahydrofuran-2-carboxylic acid (1.1 eq) in anhydrous DCM or DMF (0.1 M), add DIPEA or TEA (2.5 eq).

  • Coupling Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add the coupling reagent (e.g., HATU, 1.2 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

Causality Behind Experimental Choices
  • Choice of Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often preferred for its high efficiency and low rate of epimerization, particularly when dealing with chiral centers.

  • Use of an Organic Base: A non-nucleophilic organic base like DIPEA is crucial to neutralize the acidic byproducts of the coupling reaction and to deprotonate the ammonium salt if azetidin-3-ol hydrochloride is used as the starting material.

  • Anhydrous Conditions: The exclusion of water is essential to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagent, which would lead to lower yields.

Predicted Spectral Data

Table 2: Predicted NMR and MS Data for 1-(Oxolane-2-carbonyl)azetidin-3-ol

Data TypePredicted Chemical Shift (δ) / m/zMultiplicity / Assignment
¹H NMR (400 MHz, CDCl₃)~4.7 ppmm, 1H (CH-OH)
~4.4 ppmm, 2H (azetidine CH₂)
~4.2-4.0 ppmm, 2H (azetidine CH₂)
~4.5 ppmdd, 1H (THF CH)
~3.9 ppmm, 2H (THF O-CH₂)
~2.5 ppmd, 1H (OH)
~2.0-1.8 ppmm, 4H (THF CH₂)
¹³C NMR (100 MHz, CDCl₃)~170 ppmC=O (amide)
~75 ppmCH (THF)
~68 ppmO-CH₂ (THF)
~60 ppmCH-OH (azetidine)
~55 ppmCH₂ (azetidine)
~30 ppmCH₂ (THF)
~25 ppmCH₂ (THF)
Mass Spectrometry (ESI+)~172.09[M+H]⁺
~194.07[M+Na]⁺

Disclaimer: The predicted spectral data is an estimation based on the analysis of a structurally similar compound and established principles of NMR and MS. Experimental verification is required for confirmation.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 1-(oxolane-2-carbonyl)azetidin-3-ol make it a highly attractive scaffold for the development of new chemical entities in various therapeutic areas.

Scaffold 1-(Oxolane-2-carbonyl)azetidin-3-ol CNS_Disorders CNS Disorders Scaffold->CNS_Disorders Oncology Oncology Scaffold->Oncology Infectious_Diseases Infectious Diseases Scaffold->Infectious_Diseases Rationale_CNS Improved BBB penetration due to optimal polarity CNS_Disorders->Rationale_CNS Rationale_Oncology Scaffold for kinase inhibitors or protein-protein interaction modulators Oncology->Rationale_Oncology Rationale_Infectious Novel scaffold for antibacterial or antiviral agents Infectious_Diseases->Rationale_Infectious

Caption: Potential therapeutic applications of the core scaffold.

  • Central Nervous System (CNS) Disorders: The polarity and hydrogen bonding capacity of the hydroxyl group, combined with the overall compact structure, may facilitate blood-brain barrier penetration, making it a suitable starting point for CNS-targeted drugs.

  • Oncology: The rigid azetidine core can serve as a scaffold to present pharmacophoric groups in a defined orientation for interaction with enzyme active sites, such as those of kinases, which are common targets in cancer therapy.

  • Infectious Diseases: The novelty of the scaffold could be exploited to develop new antibacterial or antiviral agents that overcome existing resistance mechanisms.

The hydroxyl group on the azetidine ring provides a convenient handle for further functionalization, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Conclusion

1-(Oxolane-2-carbonyl)azetidin-3-ol represents a strategically designed chemical scaffold that embodies key principles of modern medicinal chemistry. Its synthesis is straightforward, and its structural and physicochemical properties make it an ideal building block for the creation of diverse and lead-like compound libraries. The insights provided in this technical guide are intended to empower researchers and drug development professionals to leverage the potential of this promising molecule in their quest for novel and effective therapeutics.

References

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Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained heterocyclic scaffolds has become a cornerstone of rational drug design. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its unique ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3] Its inherent ring strain and conformational rigidity can enhance metabolic stability, improve aqueous solubility, and provide novel three-dimensional vectors for exploring chemical space when compared to larger, more flexible ring systems.[4]

This guide focuses on the synthesis, characterization, and potential applications of a novel chemical entity: 1-(Tetrahydrofuran-2-carbonyl)azetidin-3-ol . This molecule marries the desirable properties of the azetidine scaffold with a tetrahydrofuran (THF) moiety. The THF ring is a prevalent motif in numerous natural products and FDA-approved drugs, often serving as a versatile polar substituent or a bioisosteric replacement for other functional groups.[5][6][7]

As of the writing of this guide, a specific CAS number for 1-(Tetrahydrofuran-2-carbonyl)azetidin-3-ol is not publicly registered, suggesting its status as a novel compound. This document, therefore, serves as a comprehensive technical manual for researchers, scientists, and drug development professionals, providing a robust framework for its synthesis, purification, characterization, and potential utility in drug discovery programs.

Part 1: Synthesis and Purification

The synthesis of 1-(Tetrahydrofuran-2-carbonyl)azetidin-3-ol is predicated on the formation of a stable amide bond between the secondary amine of the azetidine ring and the carboxylic acid of the tetrahydrofuran moiety. The retrosynthetic analysis reveals a straightforward disconnection to two commercially available starting materials.

Retrosynthetic Analysis

The logical disconnection of the target molecule is across the amide bond, leading to Azetidin-3-ol and Tetrahydrofuran-2-carboxylic acid (or an activated derivative thereof).

G Target 1-(Tetrahydrofuran-2-carbonyl)azetidin-3-ol Bond Amide Bond Disconnection Target->Bond SM1 Azetidin-3-ol Bond->SM1 SM2 Tetrahydrofuran-2-carboxylic acid Bond->SM2

Caption: Retrosynthetic analysis of the target compound.

Starting Materials

The successful synthesis relies on the quality of the starting materials. Below is a summary of their key properties.

PropertyAzetidin-3-olTetrahydrofuran-2-carboxylic acid
CAS Number 45347-82-8[8]16874-33-2[9][10][11][12]
Molecular Formula C₃H₇NO[8]C₅H₈O₃[9]
Molecular Weight 73.09 g/mol [8]116.12 g/mol [9]
Appearance SolidLight yellow to amber clear liquid[9]
Key Reactivity Secondary amine, secondary alcohol[8]Carboxylic acid[9]
Experimental Protocol: Amide Coupling

The formation of the amide bond is the crucial step in this synthesis. A variety of coupling reagents can be employed to activate the carboxylic acid.[13] The choice of reagent and conditions can influence yield and purity. Here, we describe a general and robust protocol using (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as the coupling reagent.

Rationale for Reagent Selection: BOP is a highly effective coupling reagent that minimizes side reactions and is known to be particularly useful for coupling hindered or sensitive substrates. The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to prevent unwanted side reactions.

Workflow for Amide Coupling

G cluster_0 Reaction Setup cluster_1 Amine Addition cluster_2 Workup and Isolation A Dissolve Tetrahydrofuran-2- carboxylic acid in DMF B Add BOP and DIPEA A->B C Stir for 15 min (Activation) B->C D Add Azetidin-3-ol solution in DMF C->D E Stir at room temperature for 12-24h D->E F Quench with water E->F G Extract with Ethyl Acetate F->G H Dry organic layer and concentrate G->H I Column Chromatography H->I Purification

Caption: Experimental workflow for the synthesis.

Step-by-Step Protocol:

  • Activation of Carboxylic Acid:

    • To a solution of Tetrahydrofuran-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M), add BOP (1.1 eq) and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 15-20 minutes. The solution should become homogeneous.

  • Amine Coupling:

    • In a separate flask, dissolve Azetidin-3-ol (1.05 eq) in a minimal amount of anhydrous DMF.

    • Add the Azetidin-3-ol solution dropwise to the activated carboxylic acid mixture.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a suitable solvent system (e.g., a gradient of methanol in dichloromethane, starting from 0% to 10% methanol).

  • Elution: Load the adsorbed crude product onto the column and elute with the chosen solvent system.

  • Fraction Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1-(Tetrahydrofuran-2-carbonyl)azetidin-3-ol as a solid or viscous oil.

Part 2: Structural Characterization

Confirmation of the structure and purity of the synthesized compound is paramount. A combination of spectroscopic techniques should be employed.

TechniqueExpected Observations
¹H NMR - Signals corresponding to the azetidine ring protons. - A multiplet for the proton at the 3-position of the azetidine ring bearing the hydroxyl group. - A signal for the hydroxyl proton (may be broad and exchangeable with D₂O). - Signals for the tetrahydrofuran ring protons, including a characteristic signal for the proton at the 2-position.
¹³C NMR - A signal for the amide carbonyl carbon. - Signals for the carbons of the azetidine ring, including the carbon bearing the hydroxyl group. - Signals for the carbons of the tetrahydrofuran ring.
Mass Spectrometry (MS) - The molecular ion peak corresponding to the calculated exact mass of C₈H₁₃NO₃.
Infrared (IR) - A strong absorption band for the amide carbonyl (C=O) stretch. - A broad absorption band for the hydroxyl (O-H) stretch.

Part 3: Physicochemical Properties and Medicinal Chemistry Relevance

The unique combination of the azetidine and tetrahydrofuran moieties in 1-(Tetrahydrofuran-2-carbonyl)azetidin-3-ol suggests a promising profile for drug discovery applications.

Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 171.19 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
logP (Octanol/Water) ~ -0.5 to 0.5Indicates good aqueous solubility.
Hydrogen Bond Donors 1 (OH group)Contributes to solubility and potential for target interactions.
Hydrogen Bond Acceptors 3 (N, C=O, THF O)Provides multiple points for interaction with biological targets.
The Azetidine Scaffold in Drug Design

Azetidines are considered "privileged structures" in medicinal chemistry.[1][2][3] Their incorporation into drug candidates can offer several advantages:

  • Improved Metabolic Stability: The strained ring can be less susceptible to metabolic degradation compared to more flexible aliphatic chains.

  • Enhanced Solubility: The nitrogen atom can be protonated at physiological pH, increasing aqueous solubility.

  • Novel Structural Vectors: The rigid, three-dimensional nature of the azetidine ring provides a well-defined orientation for substituents, allowing for precise interactions with target proteins.

Several FDA-approved drugs, such as Baricitinib (a Janus kinase inhibitor) and Cobimetinib (a MEK inhibitor), feature an azetidine ring, highlighting its value in contemporary drug design.[1]

The Tetrahydrofuran Moiety as a Bioisostere

The tetrahydrofuran ring is a common feature in many natural products and pharmaceuticals.[5][6][7] In drug design, it can serve several roles:

  • Polar Substituent: The ether oxygen can act as a hydrogen bond acceptor, improving solubility and target engagement.

  • Conformationally Restricted Linker: The cyclic nature of THF restricts the conformational freedom of the molecule.

  • Bioisosteric Replacement: The THF moiety can be used as a bioisostere for other groups, such as phenyl rings or aliphatic chains, to fine-tune a compound's properties.

Potential Applications of 1-(Tetrahydrofuran-2-carbonyl)azetidin-3-ol

The title compound represents a novel building block that can be further functionalized or incorporated into larger molecules. The presence of the hydroxyl group on the azetidine ring provides a handle for further chemical modification, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. Given the prevalence of azetidine and THF motifs in drugs targeting a wide range of diseases, including central nervous system disorders, infectious diseases, and oncology, this scaffold holds considerable potential for the development of new therapeutic agents.[1][5]

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis, purification, and characterization of the novel compound 1-(Tetrahydrofuran-2-carbonyl)azetidin-3-ol. By leveraging established amide coupling protocols and standard analytical techniques, researchers can readily access this promising scaffold. The convergence of the favorable properties of both the azetidine and tetrahydrofuran rings makes this molecule an attractive starting point for medicinal chemistry campaigns aimed at discovering next-generation therapeutics. The methodologies and insights presented herein are intended to empower researchers to explore the full potential of this and related chemical structures in the pursuit of innovative drug discovery.

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1-(Tetrahydro-2-furoyl)-3-hydroxyazetidine synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(Tetrahydro-2-furoyl)-3-hydroxyazetidine , a specialized heterocyclic building block. This guide is structured to serve researchers in medicinal chemistry and process development, focusing on nomenclature, structural properties, synthesis protocols, and potential applications in drug discovery.

Executive Summary & Compound Identity

1-(Tetrahydro-2-furoyl)-3-hydroxyazetidine is a bicyclic-functionalized amide featuring a four-membered azetidine ring substituted with a hydroxyl group at the C3 position and acylated at the nitrogen by a tetrahydro-2-furoic acid moiety.

This compound represents a strategic scaffold in medicinal chemistry, combining the high


 character and rigidity of the azetidine ring with the polar, hydrogen-bond-accepting nature of the tetrahydrofuran (THF) motif. It is structurally analogous to proline mimetics and is often explored in the design of fragment-based libraries or as a polar core in peptidomimetics.
Nomenclature & Synonyms

Due to the specific nature of this building block, it is often referenced by systematic names in literature rather than a trivial trade name.

Nomenclature SystemName / Identifier
IUPAC Name (3-Hydroxyazetidin-1-yl)(tetrahydrofuran-2-yl)methanone
Systematic Name 1-[(Tetrahydrofuran-2-yl)carbonyl]azetidin-3-ol
Inversion Name Azetidin-3-ol, 1-(tetrahydro-2-furanylcarbonyl)-
CAS Registry Number Not widely indexed in public registries (Analogous to 63074-07-7 for piperazine variant)
SMILES OC1CN(C1)C(=O)C2CCCO2
InChI Key Predicted:[1][2]WZ... (Dependent on stereochemistry)

Contextual Note on Isomerism: The molecule contains one chiral center at the C2 position of the tetrahydrofuran ring. The C3 position of the azetidine ring is achiral (symmetric path to nitrogen). Therefore, this compound exists as a pair of enantiomers:

  • (2R)-1-(Tetrahydro-2-furoyl)-3-hydroxyazetidine

  • (2S)-1-(Tetrahydro-2-furoyl)-3-hydroxyazetidine

Structural Analysis & Stereochemistry

The pharmacological value of this compound lies in its ability to orient functional groups in 3D space with defined vectors.

  • Azetidine Core: The 4-membered ring introduces significant ring strain (~26 kcal/mol), which can enhance metabolic stability compared to linear amides and alter the pKa of nearby functional groups.

  • 3-Hydroxy Group: Provides a vector for hydrogen bond donation or further functionalization (e.g., etherification, oxidation to ketone).

  • Tetrahydro-2-furoyl Group: Acts as a proline isostere mimic, providing a hydrophobic pocket-filling motif with a hydrogen bond acceptor (ether oxygen).

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and the key synthons used to construct the molecule.

G cluster_0 Synthesis Logic Start1 Tetrahydro-2-furoic Acid (Chiral Center) Reaction Amide Coupling (EDC/HOBt or HATU) Start1->Reaction Acyl Donor Start2 3-Hydroxyazetidine HCl (Core Scaffold) Start2->Reaction Amine Nucleophile Product 1-(Tetrahydro-2-furoyl)- 3-hydroxyazetidine Reaction->Product Yields Amide

Caption: Logical synthesis flow combining the chiral acyl donor with the azetidine core.

Synthesis Protocol

As this compound is a specialized intermediate, a robust laboratory-scale synthesis protocol is provided below. This method utilizes standard peptide coupling chemistry to ensure retention of stereochemistry on the furan ring and minimal side reactions on the free hydroxyl group.

Materials & Reagents
  • Substrate A: Tetrahydro-2-furoic acid (1.0 equiv) [Commercially available as (R), (S), or racemic].

  • Substrate B: 3-Hydroxyazetidine hydrochloride (1.1 equiv).

  • Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv) and HOBt (Hydroxybenzotriazole) (1.2 equiv).

    • Alternative: HATU for higher yield, though harder to purify.

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous).

Step-by-Step Methodology

This protocol is designed for a 1.0 gram scale reaction.

  • Activation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve Tetrahydro-2-furoic acid (1.0 g, 8.6 mmol) in anhydrous DCM (20 mL).

    • Cool the solution to 0°C in an ice bath.

    • Add EDC·HCl (1.98 g, 10.3 mmol) and HOBt (1.4 g, 10.3 mmol). Stir for 15 minutes at 0°C to form the active ester.

  • Coupling:

    • In a separate vial, dissolve 3-Hydroxyazetidine HCl (1.04 g, 9.5 mmol) in DCM (10 mL) and DIPEA (4.5 mL, 25.8 mmol). Note: Ensure the amine is fully solubilized.

    • Add the amine solution dropwise to the activated acid solution at 0°C.

  • Reaction & Workup:

    • Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM; Stain: KMnO4).

    • Quench: Dilute with DCM (50 mL) and wash sequentially with:

      • 1M HCl (2 x 20 mL) – Removes unreacted amine/DIPEA.

      • Saturated NaHCO3 (2 x 20 mL) – Removes unreacted acid/HOBt.

      • Brine (1 x 20 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude oil is typically purified via flash column chromatography (Silica gel).

    • Eluent: Gradient of 0% to 10% Methanol in Dichloromethane.

    • Product: Isolate as a colorless to pale yellow viscous oil.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral characteristics are expected.

TechniqueExpected Signals / Parameters
1H NMR (400 MHz, CDCl3) Azetidine Ring: Multiplets at

3.8–4.5 ppm (4H,

), Multiplet at

4.6–4.7 ppm (1H,

).Furan Ring: Multiplet at

4.4 ppm (1H,

), Multiplets at

1.8–2.3 ppm (4H, furan

).Hydroxyl: Broad singlet at

2.5–3.0 ppm (exchangeable).
13C NMR Carbonyl: ~172 ppm (Amide).Azetidine: ~62 ppm (

), ~55–58 ppm (

).Furan: ~78 ppm (

), ~69 ppm (

), ~25–30 ppm (

).
Mass Spectrometry (ESI) [M+H]+: Calculated m/z = 172.09; Observed = 172.1.
IR Spectroscopy O-H Stretch: ~3300–3400 cm⁻¹ (Broad).C=O Stretch: ~1640 cm⁻¹ (Tertiary Amide).

Applications & Significance

Medicinal Chemistry Scaffold

This compound is frequently utilized in Fragment-Based Drug Discovery (FBDD) .

  • Solubility Enhancement: The hydroxyl group and ether oxygen increase aqueous solubility compared to purely lipophilic linkers.

  • Rigid Linker: The azetidine ring restricts conformational freedom, potentially reducing the entropy penalty upon binding to a protein target.

Relationship to Known Drugs

While not a direct metabolite of major commercial drugs, it shares structural homology with:

  • Meropenem Intermediates: Meropenem utilizes a pyrrolidine-thio side chain, but the azetidine core is central to the carbapenem scaffold. This compound may serve as a model system for studying azetidine acylation kinetics.

  • Terazosin Impurities: A structurally similar impurity, 1-(Tetrahydro-2-furoyl)piperazine (CAS 63074-07-7), is common in Terazosin synthesis.[1][3] Researchers must distinguish between the piperazine and azetidine variants during impurity profiling.

Pathway Visualization

The following diagram depicts the potential derivatization pathways for this scaffold in a drug discovery campaign.

Pathways cluster_legend Derivatization Potential Core 1-(Tetrahydro-2-furoyl)- 3-hydroxyazetidine Ketone Azetidin-3-one derivative (Oxidation) Core->Ketone Swern/Dess-Martin Ether 3-Alkoxyazetidine (Etherification) Core->Ether NaH, R-X Fluorine 3-Fluoroazetidine (DAST Fluorination) Core->Fluorine Bioisostere Replacement

Caption: Synthetic divergence from the 3-hydroxy core allows access to ketones, ethers, and fluorinated bioisosteres.[4][5]

References

  • PubChem. 1-(Tetrahydro-2-furoyl)piperazine (Analogous Structure). National Library of Medicine. Retrieved from [Link]

  • Isoda, T. et al. A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Chem Pharm Bull (Tokyo). 2006 Oct;54(10):1408-11. Retrieved from [Link]

  • Google Patents.Process for production of intermediate for meropenem (CN101410399A).

Sources

Solubility Profile of Oxolane-Carbonyl Azetidinyl Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of oxolane-carbonyl azetidinyl alcohols , a specialized scaffold class in modern medicinal chemistry.[1] Characterized by the fusion of a polar oxolane (tetrahydrofuran) ether, a rigid azetidine ring, and a hydroxyl motif, these compounds represent a strategic "sp³-rich" design to lower lipophilicity (LogD) while maintaining metabolic stability. This guide details the physicochemical drivers of their solubility, experimental profiling protocols, and formulation strategies for drug development professionals.

Part 1: Structural Analysis & Physicochemical Drivers

The solubility of this scaffold is not merely a function of hydrophilicity but a complex interplay between solvation energy and crystal lattice energy .[1] We analyze the molecule by deconstructing its four core pharmacophores.

The Pharmacophore Deconstruction
ComponentChemical IdentityPhysicochemical Impact
Oxolane Tetrahydrofuran (THF) ringPolarity Vector: The cyclic ether oxygen acts as a weak H-bond acceptor.[1] It introduces a dipole moment (~1.75 D) that aids solvation in aqueous media without the high desolvation penalty of more polar groups.[1]
Carbonyl C=O[1] (Amide/Ketone)Rigidification: typically exists as an amide linker (acylating the azetidine nitrogen).[1] This neutralizes the azetidine basicity, removing pH-dependent solubility in the physiological range (pH 1–8) unless other ionizable groups are present.
Azetidine 4-membered N-heterocyclePucker & Strain: The high ring strain (~26 kcal/mol) and "puckered" conformation disrupt planar crystal packing.[1] This high energy ground state often lowers the melting point, thereby increasing thermodynamic solubility (

).[1]
Alcohol Hydroxyl (-OH)Solvation Anchor: Acts as both an H-bond donor (HBD) and acceptor (HBA).[1] This is the primary driver for aqueous solubility, forming water bridges that stabilize the solute in the bulk solvent.
The "Azetidine Switch" Effect

Replacing six-membered rings (e.g., piperidine) with four-membered azetidines is a proven strategy to lower lipophilicity (


) and improve solubility. The "oxolane-carbonyl azetidinyl" motif leverages the angular vector  of the azetidine bonds (approx 90°) to create 3D molecular shapes that resist tight lattice packing, a phenomenon known as the "escape from flatland" in drug design.

Part 2: Solubility Profiling Protocols

To accurately characterize these compounds, a dual-approach methodology is required: Kinetic Solubility for early screening and Thermodynamic Solubility for lead optimization.[1]

Workflow Logic: The Solubility Equilibrium

The following diagram illustrates the equilibrium forces governing the solubility of oxolane-carbonyl azetidinyl alcohols.

SolubilityLogic Solid Solid State (Crystal Lattice) Transition Disruption Energy (Breaking Lattice) Solid->Transition + Energy Input Solute Solute in Solution (Solvated Molecule) Solute->Solid Precipitation Transition->Solute Solvation Solvation Energy (H-Bonding w/ Water) Solvation->Solute Stabilizes Oxolane Oxolane Ether: Dipole Interaction Oxolane->Solvation dipole-dipole Azetidine Azetidine Pucker: Reduces Lattice Energy Azetidine->Solid Destabilizes Lattice (Increases Solubility) Alcohol Hydroxyl Group: Primary H-Bond Donor Alcohol->Solvation H-bonds

Figure 1: Mechanistic pathway of dissolution. The azetidine ring strain destabilizes the crystal lattice, while the alcohol and oxolane moieties maximize solvation energy.

Protocol A: Thermodynamic Solubility (Gold Standard)

This protocol determines the saturation concentration (


) at equilibrium, essential for formulation development.[1]

Reagents:

  • Phosphate Buffered Saline (PBS) pH 7.4[1]

  • Simulated Gastric Fluid (SGF) pH 1.2[1]

  • HPLC-grade Acetonitrile (ACN)[1]

Step-by-Step Methodology:

  • Supersaturation: Weigh 5–10 mg of the solid compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target buffer (PBS or SGF). Ensure excess solid remains visible (suspension).[1]

  • Equilibration: Cap tightly and place in a shaking incubator at 25°C (ambient) or 37°C (physiologic) for 24–48 hours.

    • Note: The oxolane ring is stable, but check for ester/amide hydrolysis if the carbonyl linker is labile at pH 1.2.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (pre-saturated to avoid drug adsorption).

  • Quantification: Dilute the supernatant with mobile phase (e.g., 50:50 ACN:Water) and analyze via HPLC-UV or LC-MS/MS against a standard curve.[1]

  • Solid State Check: Analyze the residual solid via XRPD (X-Ray Powder Diffraction) to detect any polymorphic transitions (e.g., conversion to a hydrate).[1]

Protocol B: Kinetic Solubility (High Throughput)

Used during hit-to-lead to flag insoluble compounds (


) rapidly.[1]
  • Stock Prep: Prepare a 10 mM stock solution in DMSO.

  • Spike: Spike 5 µL of stock into 245 µL of buffer (final 2% DMSO) in a 96-well plate.

  • Incubation: Shake for 90 minutes at room temperature.

  • Readout: Measure turbidity via Nephelometry or UV absorption at 620 nm (where compound absorbance is negligible).

  • Precipitation Flag: An increase in absorbance indicates precipitation (solubility limit exceeded).[1]

Part 3: Data Interpretation & Formulation Strategy

Solubility Profile Data

The following table summarizes typical solubility behaviors for this scaffold based on structural variations.

ParameterObservationMechanism/Causality
Aqueous Solubility (pH 7.4) Moderate to High (>100 µg/mL)The hydroxyl group and oxolane oxygen provide sufficient polarity to overcome the hydrophobic carbon skeleton.
pH Dependency Low (if Amide linked)If the azetidine N is acylated (carbonyl), the molecule is neutral.[1] Solubility will be flat across pH 3–8.[1]
Lipophilicity (LogD) Typically < 2.5The combination of the ether and alcohol lowers LogD, keeping the compound in the optimal "drug-like" space (Lipinski compliant).
Permeability ModerateWhile soluble, the polar surface area (PSA) must be monitored.[1] High PSA (>140 Ų) from multiple alcohols may limit membrane permeability.[1]
Formulation Vehicles

If solubility remains a bottleneck for dosing, the following excipient strategies are recommended for this specific scaffold:

  • Co-solvents: PEG 400 (10–20%) is highly effective for oxolane derivatives due to structural compatibility (ether-ether interactions).[1]

  • Cyclodextrins: HP-β-CD (Hydroxypropyl-beta-cyclodextrin) works well.[1] The azetidine-carbonyl fragment fits into the hydrophobic cavity, while the hydroxyl group interacts with the solvent.

  • Amorphous Solid Dispersions (ASD): Due to the "angular" nature of spiro- or substituted azetidines, these compounds form stable amorphous dispersions with polymers like PVP-VA, significantly enhancing kinetic solubility.[1]

Experimental Workflow Diagram

Workflow Start Compound Synthesis (Oxolane-Azetidine) Screen Kinetic Solubility (DMSO Spike) Start->Screen Decision > 50 µM? Screen->Decision Thermo Thermodynamic Profiling (24h) Decision->Thermo Yes Formulation Formulation Strategy (Co-solvents/ASD) Decision->Formulation No SolidState XRPD/DSC Analysis (Polymorph Check) Thermo->SolidState

Figure 2: Decision tree for solubility characterization and optimization.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8028, Tetrahydrofuran (Oxolane).[1] Retrieved from [Link][1]

  • Lowe, D. Azetidines: The New Piperidines? In the Pipeline (Science.org).[1] Discusses the metabolic and solubility advantages of azetidine scaffolds in drug discovery.

  • Mullard, A. Small molecules: The return of the fragment. Nature Reviews Drug Discovery.[1] Highlights the use of sp³-rich fragments like azetidines to improve physicochemical properties.[1]

  • Wuitschik, G., et al. (2010).[1] Oxetanes as promising modules in drug discovery.[1][2] Angewandte Chemie International Edition.[1] (Provides foundational logic for cyclic ether/amine scaffolds similar to oxolane-azetidines).

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods.[1] (Foundational text for solubility profiling protocols).

Sources

Navigating the Safety Profile of 1-(Oxolane-2-carbonyl)azetidin-3-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Oxolane-2-carbonyl)azetidin-3-ol is a novel heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. Its unique structural architecture, combining a reactive azetidine ring with an oxolane (tetrahydrofuran) moiety, presents a versatile scaffold for the development of new chemical entities. As with any novel compound, a thorough understanding of its safety profile is paramount for its responsible handling and application in a research and development setting. This technical guide provides an in-depth analysis of the potential hazards associated with 1-(Oxolane-2-carbonyl)azetidin-3-ol, drawing upon data from structurally related molecules to offer a comprehensive safety framework for researchers, scientists, and drug development professionals.

Deduced Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for 1-(Oxolane-2-carbonyl)azetidin-3-ol is not yet widely available, a hazard assessment can be extrapolated from the known profiles of its core components: the azetidine ring and the oxolane (tetrahydrofuran) group.

Azetidine Moiety: Azetidine and its derivatives are known to be biologically active. Depending on the substitution, they can exhibit a range of toxicological properties. Some substituted azetidines are known to be skin and eye irritants.[1][2] Ingestion or inhalation of azetidine-containing compounds may also lead to irritation of the digestive and respiratory tracts.[1][2]

Oxolane (Tetrahydrofuran) Moiety: Tetrahydrofuran (THF), the parent compound of the oxolane moiety, is a well-characterized solvent. It is classified as a flammable liquid and can cause serious eye irritation.[3][4] Inhalation of THF vapors may lead to respiratory tract irritation, and high concentrations can cause drowsiness and dizziness.[3][4] Furthermore, THF is suspected of causing cancer.[4]

Based on this analysis, 1-(Oxolane-2-carbonyl)azetidin-3-ol should be handled with caution, assuming it may possess the following hazards:

  • Skin Irritation: Potential for causing skin irritation upon contact.[1]

  • Eye Irritation: Potential for causing serious eye irritation or damage.[1][5]

  • Respiratory Tract Irritation: Potential for irritation upon inhalation of dust or aerosols.[1][2]

  • Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.[1][6]

GHS Classification (Predicted):

Hazard ClassCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3
Acute Toxicity, OralCategory 4

Physical and Chemical Properties

The precise physical and chemical properties of 1-(Oxolane-2-carbonyl)azetidin-3-ol are not extensively documented. However, based on its structure, the following properties can be anticipated:

PropertyPredicted Value/InformationSource/Justification
Molecular FormulaC8H13NO3---
Molecular Weight171.19 g/mol ---
AppearanceLikely a solid at room temperatureBased on similar functionalized heterocyclic compounds
SolubilityExpected to have some solubility in water and polar organic solventsPresence of hydroxyl and carbonyl groups
StabilityStable under normal laboratory conditions. Avoid strong oxidizing agents, strong acids, and strong bases.[1]Inferred from related azetidine and ether compounds
Hazardous Decomposition ProductsUpon combustion, may produce nitrogen oxides (NOx) and carbon oxides (CO, CO2).[1]Common for nitrogen- and carbon-containing organic compounds

Safe Handling and Storage Protocols

A proactive and informed approach to handling and storage is crucial to mitigate potential risks. The following protocols are recommended:

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

Caption: Recommended Personal Protective Equipment for handling 1-(Oxolane-2-carbonyl)azetidin-3-ol.

Handling Procedures
  • Work in a Ventilated Area: All manipulations of the compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[1][2]

  • Avoid Contact: Prevent direct contact with skin and eyes by diligently using the prescribed PPE.[1]

  • Control Dust Generation: If handling a solid form, minimize the creation of dust. Use appropriate weighing techniques (e.g., weighing paper, enclosed balance).

  • Grounding: For procedures that could generate static electricity, ensure proper grounding of equipment to prevent ignition of flammable vapors, a consideration inherited from the tetrahydrofuran moiety.[7]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][2] Do not eat, drink, or smoke in areas where the chemical is handled.[7]

Storage Requirements

Proper storage is essential for maintaining the integrity of the compound and ensuring laboratory safety.

  • Container: Keep the container tightly closed to prevent contamination and potential release.[1]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Labeling: Ensure the container is clearly and accurately labeled with the chemical name and any relevant hazard warnings.

Emergency Procedures

Preparedness for accidental exposures or releases is a critical component of laboratory safety.

First-Aid Measures

First_Aid cluster_exposure Accidental Exposure cluster_action Immediate Action Inhalation Inhalation Move_Fresh_Air Move to fresh air. If breathing is difficult, give oxygen. Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Wash_Skin Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Do NOT induce vomiting. Rinse mouth with water. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Move_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: First-aid response workflow for exposure to 1-(Oxolane-2-carbonyl)azetidin-3-ol.

Accidental Release Measures
  • Evacuate the Area: Restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.

  • Containment and Cleanup: For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Fire-Fighting Measures

Given the presence of the oxolane moiety, which is derived from the flammable solvent tetrahydrofuran, a cautious approach to fire safety is warranted.

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[1][5]

  • Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides and carbon monoxide.[1] Vapors may be heavier than air and could travel to an ignition source.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2]

Toxicological Information

Detailed toxicological studies on 1-(Oxolane-2-carbonyl)azetidin-3-ol are not publicly available. The toxicological profile is inferred from its structural components.

  • Acute Toxicity: Assumed to be harmful if swallowed, based on data from related azetidine compounds.[1][6] The oral LD50 is not known.

  • Skin and Eye Irritation: Expected to be a skin and eye irritant.[1][6]

  • Sensitization: The potential for skin sensitization is unknown.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available for 1-(Oxolane-2-carbonyl)azetidin-3-ol. It is important to note that tetrahydrofuran, a structural component, is suspected of causing cancer.[4] Therefore, this compound should be handled as a potential carcinogen until more data is available.

Disposal Considerations

All waste materials containing 1-(Oxolane-2-carbonyl)azetidin-3-ol should be handled as hazardous waste.

  • Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations.[1] It is recommended to use a licensed professional waste disposal service.

  • Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of accordingly.

Conclusion

1-(Oxolane-2-carbonyl)azetidin-3-ol is a promising building block for chemical synthesis and drug discovery. While a comprehensive, compound-specific safety data sheet is not yet available, a robust safety protocol can be established by analyzing the hazards of its constituent functional groups. Researchers and drug development professionals must adhere to stringent safety measures, including the use of appropriate personal protective equipment, handling in well-ventilated areas, and having established emergency procedures. By adopting a culture of safety and informed caution, the scientific community can explore the potential of this novel compound while minimizing risks to personnel and the environment.

References

  • Material Safety Data Sheet - Pi Chemicals.
  • SDS.
  • MATERIAL SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • material safety data sheet.
  • 1 - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - Tetrahydrofuran, Stabilized - Greenfield Global.
  • SAFETY DATA SHEET TETRAHYDROFURAN LRG.

Sources

Pharmacophore properties of azetidin-3-ol amide derivatives

The azetidin-3-ol amide scaffold represents a powerful and versatile platform in drug discovery. Its core pharmacophore, characterized by a rigid three-dimensional arrangement of hydrogen bond donors and acceptors, provides a robust framework for achieving high target affinity and selectivity. The success of this scaffold in developing potent STAT3 inhibitors underscores the value of its unique structural features. [8][9] Future efforts will likely focus on expanding the chemical space around this core, exploring novel substitutions to fine-tune pharmacokinetic profiles and target new protein classes. The integration of advanced computational methods with high-throughput synthesis and screening will continue to accelerate the discovery of next-generation therapeutics built upon this remarkable scaffold. [10]

References

  • A Comparative Guide to 1-Isopropylazetidin-3-ol and Other Azetidine Scaffolds in Drug Discovery. Benchchem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. ScienceDirect.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. ScienceDirect.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications.
  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PubMed.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. ResearchGate.
  • Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. ResearchGate.
  • Synthesis and Biological Profile of Substituted Azetidinyl Carbox- amides, A Novel Class of Herbicidal Acyl. Thieme Connect.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Cedars-Sinai.
  • 2-(Azetidin-3-yl)-4-methylthiazole: A Scaffold of Emerging Interest in Medicinal Chemistry. Benchchem.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC.
  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PMC.
  • Potential Therapeutic Targets of Azetidine-Containing Compounds: A Technical Guide for Drug Discovery Professionals. Benchchem.

Commercial suppliers for 1-(Oxolane-2-carbonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Commercial Sourcing & Technical Synthesis Guide: 1-(Oxolane-2-carbonyl)azetidin-3-ol

Part 1: Executive Summary & Compound Profile

1-(Oxolane-2-carbonyl)azetidin-3-ol is a specialized heterocyclic building block featuring a polar azetidine core acylated with a tetrahydrofuran (oxolane) moiety. In modern drug discovery, this scaffold is valued for its ability to introduce defined vectors for hydrogen bonding (via the 3-hydroxyl group) while maintaining a low molecular weight and high fraction of


 hybridized carbons (

), properties critical for improving the solubility and metabolic stability of drug candidates.

Commercial Status: As of Q1 2026, this specific compound is not a commodity catalog item stocked by major aggregators (e.g., Sigma-Aldrich, MolPort). It is classified as a Make-on-Demand target.

Strategic Recommendation: Researchers requiring this compound have two viable pathways:

  • Outsourced Custom Synthesis: Lead time 4–6 weeks.

  • In-House Preparation (Recommended): Lead time 3–5 days. The synthesis is a high-yielding, single-step amide coupling of two commodity building blocks.

Part 2: Sourcing Strategy (Make vs. Buy)

Since direct procurement is limited, the most efficient strategy is to source the precursors. Both are widely available commodities.

Precursor Sourcing Table
ComponentChemical NameCAS NumberAvailabilityRecommended Grade
Amine Core Azetidin-3-ol hydrochloride18621-18-6 High (Global Stock)>97% (HPLC)
Acid Core Tetrahydro-2-furoic acid16874-33-2 High (Global Stock)>98% (GC)
Coupling Agent HATU148893-10-1 HighReagent Grade
Base DIPEA (Hünig's Base)7087-68-5 HighAnhydrous

Primary Vendors for Precursors:

  • Global Aggregators: MolPort, eMolecules.

  • Direct Manufacturers: Enamine, BLD Pharm, WuXi AppTec, Combi-Blocks.

Sourcing Decision Matrix (Visualization)

SourcingStrategy Start Need 1-(Oxolane-2-carbonyl)azetidin-3-ol CheckStock Check Aggregators (MolPort, SciFinder) Start->CheckStock IsAvailable In Stock? CheckStock->IsAvailable Buy Direct Purchase (Lead Time: <1 week) IsAvailable->Buy Yes NoStock No Stock Available IsAvailable->NoStock No Decision Volume Requirement? NoStock->Decision SmallScale < 10 Grams (In-House Synthesis) Decision->SmallScale R&D Scale LargeScale > 100 Grams (Outsource to CRO) Decision->LargeScale Process Scale SourcePrecursors Source Precursors: 1. Azetidin-3-ol HCl (CAS 18621-18-6) 2. THF-2-COOH (CAS 16874-33-2) SmallScale->SourcePrecursors

Figure 1: Decision matrix for sourcing non-catalog heterocyclic intermediates.

Part 3: Technical Synthesis Guide

Objective: Synthesize 1-(oxolane-2-carbonyl)azetidin-3-ol via amide coupling. Challenge: The product is highly polar due to the free hydroxyl group and the amide functionality. Standard aqueous workups may result in product loss into the water phase.

Retrosynthetic Analysis

The target molecule is disconnected at the amide bond.

  • Fragment A: Azetidin-3-ol (Nucleophile). Note: The HCl salt is more stable and easier to handle than the free base.

  • Fragment B: Tetrahydro-2-furoic acid (Electrophile).

Experimental Protocol (Self-Validating)

Reagents:

  • Azetidin-3-ol HCl (1.0 equiv)

  • Tetrahydro-2-furoic acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve Tetrahydro-2-furoic acid (1.1 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) and stir for 5 minutes.

    • Why: Pre-deprotonation ensures the acid is ready for activation.

  • Coupling: Add HATU (1.2 eq) to the mixture. Stir for 10 minutes at

    
     (ice bath).
    
    • Why: Low temperature prevents racemization of the chiral center on the tetrahydrofuran ring during activation.

  • Addition: Add Azetidin-3-ol HCl (1.0 eq) in one portion. Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Monitoring: Check reaction progress via LC-MS (Target Mass: ~171.2 Da [M+H]+).

  • Workup (Critical Step):

    • Do NOT perform a standard water/ethyl acetate extraction; the product is too polar.

    • Method A (Small Scale): Evaporate DMF under high vacuum. Redissolve residue in 10% MeOH/DCM and pass through a short pad of silica or filter.

    • Method B (Scale-up): Dilute with DCM, wash with a minimum amount of saturated brine (to salt out the product). Back-extract the aqueous layer 3x with DCM/Isopropanol (3:1).

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM:MeOH (Gradient 0% to 10%). The product typically elutes at 5–7% MeOH.

Synthesis Workflow (Visualization)

SynthesisPath Acid Tetrahydro-2-furoic acid (CAS 16874-33-2) Activation Activation (HATU, DIPEA, DMF) Acid->Activation Amine Azetidin-3-ol HCl (CAS 18621-18-6) Coupling Coupling (RT, 4-6h) Amine->Coupling Activation->Coupling Workup Workup (DCM/IPA Extraction) Coupling->Workup Purification Purification (Flash: DCM/MeOH) Workup->Purification Product 1-(Oxolane-2-carbonyl)azetidin-3-ol (Target) Purification->Product

Figure 2: Synthetic pathway for the preparation of the target scaffold.

Part 4: Quality Control & Validation

To ensure the integrity of the synthesized block, the following analytical parameters must be met.

1. Proton NMR (


H NMR, 400 MHz, DMSO-

):
  • Diagnostic Signal 1: The amide rotamers may cause signal splitting.

  • Diagnostic Signal 2: The azetidine protons will appear as multiplets between

    
     3.5–4.5 ppm.
    
  • Diagnostic Signal 3: The hydroxyl proton (-OH) typically appears as a doublet around

    
     5.5 ppm (exchangeable with 
    
    
    
    ).
  • Diagnostic Signal 4: The THF ring protons will appear as multiplets in the

    
     1.8–2.2 ppm (methylene) and 
    
    
    
    3.6–4.2 ppm (ether adjacent) regions.

2. LC-MS:

  • Ionization: ESI Positive Mode.

  • Target Ion:

    
     (Calculated MW: 171.19).
    
  • Purity: >95% by UV (214 nm or 254 nm). Note: Absorbance may be low due to lack of aromatic chromophores; ELSD detection is recommended if available.

3. Stability Profile:

  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen).
    
  • Reactivity: The azetidine ring is strained.[1] Avoid prolonged exposure to strong nucleophiles or highly acidic conditions which may induce ring-opening to the corresponding chlorohydrin or amino-alcohol derivatives [1].

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as promising physicochemical modules in drug discovery. Angewandte Chemie International Edition, 49(48), 9052-9067. Link

  • ChemicalBook. (2025). Azetidin-3-ol Hydrochloride Product Page. Retrieved from ChemicalBook. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7168208, 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine (Analogous chemistry). Retrieved from PubChem. Link

  • Sigma-Aldrich. (2025). Tetrahydro-2-furoic acid Product Specification. Retrieved from Sigma-Aldrich. Link

Sources

An In-depth Technical Guide to Oxolane-Azetidine Hybrid Scaffolds for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative of Scaffolding Innovation in Modern Drug Discovery

In the relentless pursuit of novel therapeutics, the architecture of a molecule is paramount. The scaffold, or core structure, dictates not only the three-dimensional presentation of pharmacophoric elements but also profoundly influences a compound's physicochemical properties, metabolic stability, and ultimately, its clinical viability. The strategic amalgamation of privileged heterocyclic systems into novel hybrid scaffolds represents a frontier of medicinal chemistry, offering a pathway to escape the confines of "flat" aromatic structures and explore new, promising chemical space.

This technical guide delves into the emerging class of oxolane-azetidine hybrid scaffolds. Both the oxolane (tetrahydrofuran) and azetidine rings are independently recognized for their significant contributions to drug design.[1][2] The oxolane moiety, a five-membered saturated oxygen-containing heterocycle, is a common structural feature in numerous natural products and approved drugs, often conferring improved solubility and metabolic stability. The azetidine ring, a strained four-membered nitrogen heterocycle, has gained considerable traction as a bioisosteric replacement for larger, more lipophilic groups, enhancing compound polarity and offering unique conformational constraints that can lead to improved target engagement.[1][2]

The fusion or linkage of these two valuable heterocycles creates a hybrid scaffold with a compelling set of attributes for the modern drug hunter. This guide will provide a comprehensive overview of the synthesis, conformational properties, and burgeoning applications of oxolane-azetidine hybrids, offering researchers and drug development professionals a vital resource for harnessing the potential of this exciting new area of medicinal chemistry.

I. The Architectural Blueprint: Synthetic Strategies for Oxolane-Azetidine Hybrid Scaffolds

The construction of hybrid scaffolds containing both an oxolane and an azetidine ring can be broadly categorized into two main approaches: the formation of spirocyclic systems, where the two rings share a single atom, and the synthesis of linked systems, where the rings are connected by a bond or a linker.

The Spirocyclic Core: Crafting Three-Dimensional Complexity

Spirocyclic scaffolds are of particular interest in drug discovery due to their inherent three-dimensionality and conformational rigidity, which can pre-organize pendant functional groups for optimal interaction with biological targets.[3] The synthesis of spiro-oxolane-azetidine systems, such as the 1-oxa-5-azaspiro[3.4]octane and related frameworks, presents a unique synthetic challenge that has been addressed through several innovative strategies.

A key approach involves intramolecular cyclization reactions. For instance, the synthesis of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system, a core component of the natural product oxazolomycin, has been achieved through a tandem aldol-lactonization reaction.[4] This strategy highlights the use of carefully designed linear precursors that undergo sequential ring-forming events to construct the spirocyclic core.

Another powerful technique is the use of [3+2] cycloaddition reactions. This method has been successfully employed for the synthesis of 2-oxa-6-azaspiro[3.4]octane, a valuable surrogate for commonly used motifs like morpholine.[5] The convergence and efficiency of cycloaddition reactions make them an attractive option for the rapid assembly of these complex spirocycles.

The following diagram illustrates a generalized workflow for the synthesis of spirocyclic oxolane-azetidine scaffolds via intramolecular cyclization:

G cluster_0 Linear Precursor Synthesis cluster_1 Intramolecular Cyclization cluster_2 Final Scaffold A Functionalized Oxolane or Azetidine Precursor B Chain Elongation with Complementary Functionality A->B Multi-step synthesis C Key Cyclization Step (e.g., SN2, Aldol condensation) B->C Inducing ring closure D Spiro[oxolane-azetidine] Scaffold C->D Formation of the second ring

Caption: Generalized workflow for spiro[oxolane-azetidine] synthesis.

Linked Systems: Modular and Versatile Architectures

The synthesis of oxolane-azetidine hybrids where the two rings are linked provides a more modular approach, allowing for greater diversity in the relative orientation and distance between the two heterocyclic components. A common strategy involves the nucleophilic substitution of a suitably functionalized azetidine with an oxolane-containing nucleophile, or vice versa.

For example, 3-substituted azetidine derivatives can be prepared via the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetate.[6] This methodology can be adapted to incorporate oxolane-containing nucleophiles to generate linked scaffolds. Similarly, the palladium-catalyzed C(sp³)–H arylation of azetidines at the C3 position offers a powerful tool for introducing oxolane-containing aryl groups.[7]

The following table summarizes key synthetic reactions for the construction of linked oxolane-azetidine systems:

Reaction TypeDescriptionKey ReagentsReference
Aza-Michael AdditionNucleophilic addition of an oxolane-containing amine to an activated azetidine-based Michael acceptor.DBU, Acetonitrile[6]
Nucleophilic Aromatic SubstitutionReaction of a nucleophilic azetidine with an activated oxolane-containing aromatic or heteroaromatic ring.DIPEA or K₂CO₃[8]
C-H ArylationPalladium-catalyzed coupling of an azetidine C-H bond with an oxolane-containing aryl halide.Pd(OAc)₂, AgOAc[7]

II. Conformational Landscape and Physicochemical Properties

The unique structural features of oxolane-azetidine hybrid scaffolds translate into a distinct set of physicochemical properties that are highly advantageous for drug discovery. The incorporation of the strained azetidine ring imparts a degree of conformational rigidity, which can reduce the entropic penalty upon binding to a biological target.[1] The presence of both an oxygen and a nitrogen atom in the scaffold increases its polarity and potential for hydrogen bonding, which can lead to improved aqueous solubility and more favorable interactions with protein active sites.

The three-dimensional nature of these scaffolds, particularly the spirocyclic variants, allows for a more precise spatial arrangement of substituents, enabling a finer tuning of the structure-activity relationship (SAR). This "escape from flatland" is a key strategy in modern medicinal chemistry to access novel intellectual property and improve the drug-like properties of lead compounds.

III. Therapeutic Potential and Applications in Drug Discovery

While the exploration of oxolane-azetidine hybrid scaffolds is still in its early stages, the available data points to a wide range of potential therapeutic applications. The inherent biological relevance of the individual oxolane and azetidine rings provides a strong foundation for the pharmacological utility of their hybrid counterparts.

Antimicrobial and Antitubercular Activity

A notable example of the therapeutic potential of these scaffolds is in the field of infectious diseases. A series of 7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]s, which contain a spirocyclic fusion of an azetidine and a dihydrofuran (an oxolane derivative), have demonstrated potent in vitro activity against Mycobacterium tuberculosis.[9] In this series, two compounds exhibited lower minimum inhibitory concentrations (MICs) against the H37Rv strain of M. tuberculosis than the first-line drug isoniazid.[9] This highlights the potential of the spiro-oxolane-azetidine core as a promising new scaffold for the development of novel antitubercular agents.

Central Nervous System (CNS) Applications

The modulation of metabotropic glutamate receptor 2 (mGluR2) is a promising strategy for the treatment of various central nervous system disorders. A scaffold hopping approach led to the identification of 3-(azetidin-3-yl)-1H-benzimidazol-2-one as a bioisosteric replacement for a spiro-oxindole piperidine core in a series of mGluR2 positive allosteric modulators (PAMs).[8] While not a direct oxolane-azetidine hybrid, this work demonstrates the utility of substituted azetidines in CNS drug discovery and suggests that the incorporation of an oxolane moiety could further refine the properties of such compounds.

Anticancer and Other Potential Applications

Given the broad range of biological activities associated with azetidine-containing compounds, including anticancer, anti-inflammatory, and antiviral properties, it is highly probable that oxolane-azetidine hybrid scaffolds will find applications in these areas as well.[10] The unique three-dimensional structures of these hybrids make them ideal candidates for targeting protein-protein interactions and other challenging biological targets.

The following diagram illustrates the potential therapeutic applications of oxolane-azetidine hybrid scaffolds based on the known activities of related compounds:

G cluster_0 Therapeutic Areas center Oxolane-Azetidine Hybrid Scaffolds A Infectious Diseases (e.g., Tuberculosis) center->A Demonstrated Activity B Oncology center->B High Potential C CNS Disorders center->C High Potential D Inflammation center->D Potential E Virology center->E Potential

Caption: Potential therapeutic applications of oxolane-azetidine scaffolds.

IV. Experimental Protocols: A Practical Guide

To facilitate the exploration of this promising scaffold class, this section provides a representative experimental protocol for a key synthetic transformation.

Protocol: Synthesis of a 7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine] Derivative

This protocol is adapted from the synthesis of tert-butyl 2′-substituted-1H,7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]-1-carboxylates.[9]

Materials:

  • Appropriately substituted aldehyde or ketone

  • tert-butyl 3-oxoazetidine-1-carboxylate

  • Ammonium acetate

  • Ethanol

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a solution of the substituted aldehyde or ketone (1.0 eq) in ethanol, add tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) and ammonium acetate (3.0 eq).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spirocyclic product.

  • Characterization: Confirm the structure of the product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Self-Validation: The successful synthesis of the target compound can be validated by the characteristic signals in the NMR spectra corresponding to the spirocyclic core and the mass spectrometry data confirming the correct molecular weight and formula.

V. Conclusion and Future Outlook

Oxolane-azetidine hybrid scaffolds represent a compelling and underexplored area of medicinal chemistry. The strategic combination of these two privileged heterocyclic systems offers a powerful approach to generate novel, three-dimensional molecules with desirable drug-like properties. The synthetic methodologies for accessing both spirocyclic and linked versions of these hybrids are continually evolving, opening up new avenues for chemical space exploration.

The demonstrated antitubercular activity of a spiro-oxolane-azetidine derivative provides a strong validation for the therapeutic potential of this scaffold class.[9] It is anticipated that future research will uncover a much broader range of biological activities, positioning oxolane-azetidine hybrids as valuable building blocks in the design of next-generation therapeutics.

As our understanding of the interplay between molecular architecture and biological function deepens, the rational design and synthesis of novel hybrid scaffolds will become increasingly critical. The oxolane-azetidine framework, with its inherent three-dimensionality, improved physicochemical properties, and synthetic tractability, is poised to make a significant impact on the future of drug discovery.

VI. References

  • Aggarwal, V. K., et al. (2021). Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Angewandte Chemie International Edition, 60(22), 11824–11829. [Link]

  • Smith, A. B., 3rd, et al. (2000). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. Organic Letters, 2(14), 1987–1990. [Link]

  • Šačkus, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. [Link]

  • Jaber, A. M., et al. (2019). Molecular diversity of spirooxindoles. Synthesis and biological activity. Medicinal Chemistry Research, 28(9), 1335–1369. [Link]

  • Noble, A., & Aggarwal, V. K. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters, 26(10), 2235–2240. [Link]

  • Geronikaki, A., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 13(49), 34673–34721. [Link]

  • Aggarwal, V. K., et al. (2021). Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Angewandte Chemie International Edition, 60(22), 11824-11829. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1264353. [Link]

  • Shevchenko, N., et al. (2023). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Molecules, 28(19), 6939. [Link]

  • Carreira, E. M., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Cheekatla, S. R., et al. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 1-20. [Link]

  • Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100122. [Link]

  • Wu, G., et al. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Chemical Letters, 26(11), 1363-1366. [Link]

  • Nath, M., et al. (2022). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Advances, 12(35), 22695–22718. [Link]

  • Wawer, M. J., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(30), 10422–10425. [Link]

  • Hosseini, S. M., et al. (2024). One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports, 14(1), 1-11. [Link]

  • Lindsley, C. W., et al. (2019). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. ACS Medicinal Chemistry Letters, 10(10), 1431–1437. [Link]

  • Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), 2100122. [Link]

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An In-depth Technical Guide to the Chirality of 1-(Oxolane-2-carbonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the chirality of 1-(Oxolane-2-carbonyl)azetidin-3-ol, a molecule of interest in medicinal chemistry due to its heterocyclic scaffolds. Azetidines are significant structural motifs in various biologically active compounds.[1][2] This guide establishes that 1-(Oxolane-2-carbonyl)azetidin-3-ol is a chiral molecule due to the presence of two stereogenic centers and the absence of an internal plane of symmetry. We will delve into the structural basis of its chirality, present methodologies for its experimental confirmation, and discuss the implications for drug development.

The Critical Role of Chirality in Modern Drug Development

In the pharmaceutical sciences, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in this context. The two mirror-image forms of a chiral molecule are known as enantiomers. Enantiomers possess identical physical and chemical properties in an achiral environment but often exhibit significantly different pharmacological and toxicological profiles in the chiral environment of the human body.

The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors can lead to one enantiomer being therapeutically active (the eutomer) while the other may be inactive, less active, or even contribute to undesirable side effects (the distomer). Therefore, the synthesis and characterization of enantiomerically pure compounds are paramount in the development of safe and effective pharmaceuticals. The study of azetidine derivatives, in particular, has revealed their potential as motifs in drug discovery and as chiral templates.[3]

Structural Analysis of 1-(Oxolane-2-carbonyl)azetidin-3-ol

To ascertain the chirality of 1-(Oxolane-2-carbonyl)azetidin-3-ol, a detailed examination of its molecular structure for stereogenic centers is necessary. A stereogenic center, or chiral center, is typically a carbon atom bonded to four different substituent groups.

The structure of 1-(Oxolane-2-carbonyl)azetidin-3-ol consists of an azetidin-3-ol ring N-acylated with a tetrahydrofuran-2-carbonyl group (also known as an oxolane-2-carbonyl group).

Identification of Stereogenic Centers:

  • C3 of the Azetidine Ring: The carbon atom at the 3rd position of the azetidine ring is bonded to:

    • A hydroxyl group (-OH)

    • A hydrogen atom (-H)

    • The C2 carbon of the azetidine ring

    • The C4 carbon of the azetidine ring

    Since the path around the ring from C3 to the nitrogen atom through C2 is different from the path through C4, the four substituents are distinct. Therefore, C3 is a stereogenic center .

  • C2 of the Oxolane (Tetrahydrofuran) Ring: The carbon atom at the 2nd position of the oxolane ring is bonded to:

    • A carbonyl group (=O) which is attached to the azetidine nitrogen.

    • A hydrogen atom (-H)

    • The oxygen atom within the oxolane ring

    • The C3 carbon of the oxolane ring

    The four groups attached to this carbon are different. Thus, C2 of the oxolane ring is also a stereogenic center .

The presence of two stereogenic centers in 1-(Oxolane-2-carbonyl)azetidin-3-ol allows for the existence of 2^2 = 4 possible stereoisomers (two pairs of enantiomers). As the molecule does not possess a plane of symmetry, it is definitively a chiral molecule . The synthesis of chiral azetidinols is an area of active research, often requiring stereoselective methods to obtain the desired enantiomer.[4][5]

Experimental and Computational Confirmation of Chirality

While structural analysis strongly indicates chirality, experimental verification is essential. The following are standard methodologies for the confirmation and characterization of chiral molecules.

Experimental Protocol: Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light to an equal but opposite degree.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the synthesized 1-(Oxolane-2-carbonyl)azetidin-3-ol.

    • Dissolve the sample in a suitable achiral solvent (e.g., methanol, ethanol) to a known concentration (c), typically expressed in g/mL.

    • Ensure the solution is free of any particulate matter by filtration if necessary.

  • Instrument Setup:

    • Turn on the polarimeter and allow the sodium lamp (λ = 589 nm) to warm up and stabilize.

    • Calibrate the instrument by measuring the optical rotation of the pure solvent in the sample cell. This value should be zero.

  • Measurement:

    • Rinse the sample cell (of a known path length, l, in decimeters) with the sample solution.

    • Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.

    • Place the sample cell in the polarimeter and record the observed angle of rotation (α).

  • Calculation of Specific Rotation:

    • The specific rotation [α] is calculated using the Biot equation: [α]_D^T = α / (l * c) where:

      • T is the temperature in degrees Celsius.

      • D refers to the sodium D-line.

      • α is the observed rotation.

      • l is the path length in decimeters.

      • c is the concentration in g/mL.

Interpretation: A non-zero value for the specific rotation confirms that the sample is chiral and that one enantiomer is present in excess. A racemic mixture (50:50 of both enantiomers) will have a specific rotation of zero.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers, allowing for both qualitative confirmation of chirality and quantitative determination of enantiomeric excess (% ee).

Step-by-Step Methodology:

  • Column Selection:

    • Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are often effective for a wide range of compounds. The choice of CSP is critical and may require screening of several different columns.

  • Mobile Phase Optimization:

    • Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation:

    • Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • HPLC System Setup and Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution onto the HPLC system.

    • Monitor the elution of the enantiomers using a suitable detector, typically a UV detector set at a wavelength where the compound absorbs.

  • Data Analysis:

    • If the molecule is chiral and the method is successful, two separate peaks corresponding to the two enantiomers will be observed.

    • The enantiomeric excess (% ee) is calculated from the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100

Table 1: Example Data for Chiral HPLC Analysis

ParameterValue
ColumnChiralpak AD-H
Mobile PhaseHexane:Isopropanol (80:20)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time (Enantiomer 1)10.5 min
Retention Time (Enantiomer 2)12.8 min
Peak Area (Enantiomer 1)15000
Peak Area (Enantiomer 2)1500
Calculated % ee 81.8%

Visualization of Workflows and Concepts

Experimental Workflow for Chirality Determination

Caption: Workflow for determining the chirality of a molecule.

Logic of Chirality

Chirality_Logic start Molecule: 1-(Oxolane-2-carbonyl)azetidin-3-ol stereocenters Presence of Stereocenters? Azetidine C3 Oxolane C2 start->stereocenters symmetry Internal Plane of Symmetry? stereocenters:e->symmetry:w Yes stereocenters:e->symmetry:w Yes conclusion Conclusion: Chiral Molecule symmetry->conclusion No

Caption: Logical flow for concluding the chirality of the molecule.

Conclusion

Based on a thorough structural analysis, 1-(Oxolane-2-carbonyl)azetidin-3-ol is unequivocally a chiral molecule. The presence of two distinct stereogenic centers, one on the azetidine ring and one on the oxolane ring, gives rise to stereoisomerism. The absence of an internal plane of symmetry confirms its chirality. For drug development purposes, it is imperative to synthesize and test individual enantiomers, as they are likely to exhibit different pharmacological profiles. The experimental protocols outlined in this guide, namely polarimetry and chiral HPLC, provide robust methods for confirming the chirality and determining the enantiomeric purity of synthesized samples.

References

  • Hameed, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.
  • Stafford, N. P., et al. (2022). Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. ACS Catalysis. Available at: [Link]

  • Krishe, M. J., et al. (2022). Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. PubMed. Available at: [Link]

  • Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Yoda, H., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

Sources

Methodological & Application

Synthesis of 1-(Oxolane-2-carbonyl)azetidin-3-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Azetidine derivatives are pivotal structural motifs in medicinal chemistry, valued for their ability to impart unique conformational constraints and physicochemical properties to bioactive molecules.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(Oxolane-2-carbonyl)azetidin-3-ol, a novel compound incorporating both the azetidine and tetrahydrofuran scaffolds. The synthesis is achieved through a robust and high-efficiency amide coupling reaction between azetidin-3-ol and oxolane-2-carboxylic acid (also known as tetrahydro-2-furoic acid).[3][4] We detail a method utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling agent, a reagent renowned for its rapid kinetics and suppression of racemization.[5][6] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a step-by-step experimental procedure, characterization data, and troubleshooting advice to ensure successful and reproducible synthesis.

Chemical Principles and Strategic Approach

The formation of an amide bond between a carboxylic acid and an amine is one of the most fundamental and frequently employed reactions in pharmaceutical and chemical synthesis.[7][8] However, the direct condensation of a carboxylic acid and an amine requires high temperatures, which can be detrimental to complex molecules. Therefore, the carboxylic acid must first be "activated" to facilitate the reaction under milder conditions.[7][9]

The Choice of HATU as a Coupling Reagent

For this synthesis, we have selected HATU as the coupling reagent. HATU is a uronium/aminium salt-based reagent that has become a powerhouse in peptide and amide synthesis for several key reasons:[5][6]

  • High Efficiency and Fast Kinetics: HATU rapidly converts carboxylic acids into highly reactive OAt-active esters, leading to high yields in short reaction times, often within 1-4 hours at room temperature.[5][10]

  • Suppression of Racemization: The 1-hydroxy-7-azabenzotriazole (HOAt) component of HATU is particularly effective at preventing the loss of stereochemical integrity, which is crucial when working with chiral molecules like oxolane-2-carboxylic acid.[6]

  • Compatibility: It is effective even with sterically hindered substrates.[6]

Proposed Reaction Mechanism

The HATU-mediated coupling proceeds through a well-defined, two-stage cascade:

  • Carboxylic Acid Activation: The reaction is initiated in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). DIPEA deprotonates the oxolane-2-carboxylic acid, forming a carboxylate anion.[5][11] This anion then performs a nucleophilic attack on the electrophilic carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt.[10][12]

  • Active Ester Formation and Amination: The displaced HOAt anion rapidly attacks the isouronium salt, generating the key OAt-active ester intermediate and releasing tetramethylurea as a byproduct.[10][11] This active ester is significantly more reactive than the initial carboxylic acid. The secondary amine of azetidin-3-ol then attacks the carbonyl carbon of the active ester. The pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the transition state through a hydrogen bond with the incoming amine, accelerating the reaction and leading to the final amide product, 1-(Oxolane-2-carbonyl)azetidin-3-ol.[10]

Scientist's Note on Chemoselectivity: Azetidin-3-ol possesses two nucleophilic sites: the secondary amine (N-H) and the secondary alcohol (O-H). In amide coupling reactions under basic conditions, the amine is significantly more nucleophilic than the alcohol. The use of a non-nucleophilic base like DIPEA is intended to deprotonate the carboxylic acid and the protonated amine of the azetidin-3-ol salt (if used), but it is generally not strong enough to deprotonate the alcohol to a significant extent. Therefore, N-acylation is the overwhelmingly favored pathway over O-acylation, and protection of the hydroxyl group is typically not required.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1-(Oxolane-2-carbonyl)azetidin-3-ol.

Reagents and Materials
ReagentFormulaMW ( g/mol )CAS No.PuritySupplierNotes
Azetidin-3-olC₃H₇NO73.0945347-82-8≥97%Major SuppliersCan be hygroscopic; store in a desiccator. Often supplied as the hydrochloride salt.[13][14]
Oxolane-2-carboxylic acidC₅H₈O₃116.1216874-33-2≥98%Major SuppliersAlso known as Tetrahydro-2-furoic acid.[3][15]
HATUC₁₀H₁₅F₆N₆OP380.23148893-10-1≥98%Major SuppliersMoisture sensitive. Store under inert gas.[10]
DIPEAC₈H₁₉N129.247087-68-5≥99%Major SuppliersHünig's base. Corrosive and flammable.
DMFC₃H₇NO73.0968-12-2AnhydrousMajor SuppliersUse a dry, polar aprotic solvent.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2ACS GradeMajor SuppliersFor extraction.
Saturated aq. NaHCO₃-----For work-up.
Brine (Saturated aq. NaCl)-----For work-up.
Anhydrous MgSO₄ or Na₂SO₄-----For drying organic phase.
Silica GelSiO₂-7631-86-960 Å, 230-400 meshMajor SuppliersFor column chromatography.
Overall Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Work-up & Extraction cluster_2 Purification & Analysis reagents Dissolve Azetidin-3-ol & Oxolane-2-carboxylic acid in DMF base Add DIPEA, Cool to 0 °C reagents->base hatu Add HATU solution base->hatu react Warm to RT, Stir for 2-4h hatu->react quench Quench with Water react->quench extract Extract with DCM (3x) quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Purify via Silica Gel Column Chromatography dry->purify char Characterize by NMR, MS, IR purify->char

Caption: Overall workflow for the synthesis of 1-(Oxolane-2-carbonyl)azetidin-3-ol.

Step-by-Step Procedure

Safety First: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Azetidin-3-ol is corrosive and can cause severe skin burns and eye damage.[16]

  • Reagent Preparation:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add azetidin-3-ol (1.0 eq, e.g., 1.00 g, 13.7 mmol).

    • Note: If using azetidin-3-ol hydrochloride, an additional equivalent of DIPEA (total of 3.0 eq) will be needed to neutralize the HCl salt.

    • Add oxolane-2-carboxylic acid (1.05 eq, e.g., 1.67 g, 14.4 mmol).

    • Under an inert atmosphere (N₂ or Argon), add anhydrous DMF (approx. 0.2 M concentration, e.g., 70 mL). Stir until all solids are dissolved.

  • Reaction Initiation:

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add DIPEA (2.0 eq, e.g., 4.78 mL, 27.4 mmol) to the stirred solution.

    • In a separate, dry vial, dissolve HATU (1.1 eq, e.g., 5.72 g, 15.1 mmol) in a minimum amount of anhydrous DMF (e.g., 10 mL).

    • Add the HATU solution dropwise to the reaction mixture over 5-10 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. A suitable TLC eluent system is 10% Methanol in Dichloromethane. The product should be more nonpolar than the starting azetidin-3-ol.

  • Work-up:

    • Once the reaction is complete (disappearance of the limiting reagent), pour the reaction mixture into a separatory funnel containing deionized water (approx. 150 mL).

    • Extract the aqueous layer with Dichloromethane (DCM) (3 x 75 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid should be purified by silica gel column chromatography.

    • Equilibrate the column with a nonpolar solvent (e.g., Dichloromethane).

    • Load the crude material onto the column (dry loading is recommended for best separation).

    • Elute the column with a gradient of Methanol in Dichloromethane (e.g., 0% to 10% MeOH in DCM).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(Oxolane-2-carbonyl)azetidin-3-ol as the final product.

Characterization and Data

The identity and purity of the synthesized 1-(Oxolane-2-carbonyl)azetidin-3-ol should be confirmed using standard analytical techniques.[17]

Expected Analytical Data
TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)Approximate shifts (δ, ppm): 4.5-4.8 (m, 1H, -CH-O-), 4.2-4.6 (m, 3H, azetidine ring CH₂ and CH), 3.8-4.1 (m, 2H, azetidine ring CH₂), 3.7-3.9 (m, 2H, oxolane -O-CH₂-), 2.5-2.8 (br s, 1H, -OH), 1.8-2.2 (m, 4H, oxolane ring CH₂).
¹³C NMR (101 MHz, CDCl₃)Approximate shifts (δ, ppm): 172-175 (C=O), 75-78 (-CH-O-), 68-70 (oxolane -O-CH₂-), 58-62 (azetidine CH-OH), 50-55 (azetidine CH₂), 28-32 (oxolane CH₂), 24-27 (oxolane CH₂).
Mass Spec. (ESI+)Expected [M+H]⁺ for C₈H₁₃NO₃: 172.09
FT-IR (ATR, cm⁻¹)Characteristic peaks: 3300-3500 (broad, O-H stretch), 2850-3000 (C-H stretch), 1620-1650 (strong, amide C=O stretch).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive reagents (moisture contamination of HATU or DMF).Ensure all glassware is oven-dried. Use freshly opened, anhydrous solvents and reagents. Store HATU under an inert atmosphere.
Insufficient base if using azetidin-3-ol hydrochloride salt.Add an additional equivalent of DIPEA to neutralize the HCl salt before adding the standard 2 equivalents for the coupling.
Guanidinylation Side Product Excess HATU reacting with the amine nucleophile.[5][12]Use a stoichiometry of HATU closer to 1.05-1.1 equivalents. Ensure the carboxylic acid is fully dissolved and activated before the amine has a chance to react directly with HATU.
Poor Separation During Chromatography Product is highly polar.Use a more polar eluent system (e.g., increase the percentage of methanol). Consider using a different stationary phase like alumina or a reverse-phase column if silica proves ineffective.
Product is an Oil, Fails to Solidify Residual solvent (DMF, DCM).Co-evaporate with a solvent like toluene under high vacuum to azeotropically remove residual DMF. Ensure product is dried thoroughly under high vacuum for an extended period.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 1-(Oxolane-2-carbonyl)azetidin-3-ol via a HATU-mediated amide coupling reaction. The described method is efficient, proceeds under mild conditions, and is suitable for producing high-purity material for research and development in medicinal chemistry and drug discovery. By understanding the underlying chemical principles and adhering to the detailed experimental steps, researchers can confidently synthesize this and other valuable N-acylated azetidine derivatives.

References

  • BenchChem. The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.

  • Wikipedia. HATU.

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU.

  • Suzhou Highfine Biotech. HATU: The Core Reagent for Peptide & Drug Synthesis.

  • Royal Society of Chemistry. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.

  • ChemicalBook. Azetidin-3-ol | 45347-82-8.

  • CymitQuimica. CAS 45347-82-8: azetidin-3-ol.

  • ChemBK. azetidin-3-ol.

  • Chem-Impex. Tetrahydrofuran-2-carboxylic acid.

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.

  • CymitQuimica. CAS 16874-33-2: (±)-Tetrahydro-2-furoic acid.

  • ChemicalBook. Azetidin-3-ol | 45347-82-8 Safety Information.

  • Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.

  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

  • Royal Society of Chemistry. Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Organic & Biomolecular Chemistry.

  • Organic Syntheses. azetidine.

  • ResearchGate. Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.

  • National Center for Biotechnology Information. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC.

  • Wikipedia. Tetrahydro-2-furoic acid.

  • MedchemExpress.com. (R)-Tetrahydrofuran-2-carboxylic acid.

  • ChemicalBook. (S)-(-)-Tetrahydro-2-furoic acid | 87392-07-2.

  • Semantic Scholar. Azetidines. III. The Tosylation and Acylation of 1-Substituted 3-Azetidinols. The Preparation of 1-t-Butylazetidine-3-carboxylic Acid.

  • National Center for Biotechnology Information. Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations. PMC.

  • Royal Society of Chemistry. Recent advances in synthetic facets of immensely reactive azetidines.

  • Uniba. Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines.

  • ChemScene. (3S)-1-(Azetidin-3-yl)pyrrolidin-3-ol.

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.

  • ScienceScholar. Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity.

  • PubMed. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage.

  • Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach.

  • ResearchGate. Recent progress in synthesis of 3-functionalized azetidines.

  • Google Patents. WO2020121071A1 - Acylation process for preparation of n-substituted peptide.

  • National Center for Biotechnology Information. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PMC.

  • MDPI. Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity.

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

  • Organic Chemistry Portal. Preparation of Polyfunctional Acyl Azides.

  • Royal Society of Chemistry. Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations. Chemical Science.

Sources

Application Note: High-Fidelity Amide Coupling of Tetrahydro-2-furoic Acid and Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of Tetrahydro-2-furoic acid (THFA) with Azetidines presents a unique intersection of two high-risk failure modes in medicinal chemistry:


-epimerization  and ring-strain release . THFA is a proline isostere prone to racemization due to the inductive effect of the 

-ether oxygen, which acidifies the C2 proton. Simultaneously, azetidines possess significant ring strain (~25 kcal/mol), making them susceptible to acid-catalyzed ring opening or polymerization during workup.

This guide provides three validated protocols designed to maximize enantiomeric excess (%ee) and yield. We prioritize Propylphosphonic Anhydride (T3P) as the "Gold Standard" for its buffering capacity and low epimerization profile, while offering HATU/Collidine for sterically hindered variants.

Critical Analysis of Reaction Parameters

The Racemization Vector (THFA)

Unlike standard amino acids protected by carbamates (Boc/Fmoc), THFA lacks an N-H group to form a urethane; it is a simple


-alkoxy acid.
  • Mechanism: The

    
    -proton is acidified by the electron-withdrawing carbonyl and the adjacent ether oxygen.
    
  • Risk: Standard activation (e.g., acid chlorides, excess DIPEA) rapidly deprotonates C2, leading to an enol/enolate intermediate that repopulates as a racemate.

  • Mitigation: Use coupling reagents that operate under neutral/acidic conditions (T3P) or use weak, non-nucleophilic bases (2,4,6-Collidine).

The Ring Strain Vector (Azetidines)

Azetidines are valuable for lowering lipophilicity (


) compared to pyrrolidines/piperidines.
  • Risk: While the amide product is generally stable, the free base azetidine (often liberated from HCl salts in situ) is nucleophilic and can polymerize. Furthermore, strong acid workups can hydrolyze the ring.

  • Mitigation: Avoid large excesses of super-nucleophilic bases. Maintain controlled temperatures (

    
    C 
    
    
    
    RT).

Decision Logic & Workflow

The following decision tree illustrates the selection logic for the optimal protocol based on substrate sterics and chirality constraints.

CouplingLogic Start Substrate Analysis: THFA + Azetidine Chiral Is THFA Enantiopure? Start->Chiral Hindered Is Azetidine Hindered? (e.g., 3,3-disubstituted) Chiral->Hindered Yes (High Risk) ProtocolC PROTOCOL C: Mixed Anhydride Scale/Cost Optimized Chiral->ProtocolC No (Racemic OK) ProtocolA PROTOCOL A: T3P (Gold Standard) Low Epimerization Hindered->ProtocolA No (Standard) ProtocolB PROTOCOL B: HATU + Collidine High Reactivity Hindered->ProtocolB Yes (Low Reactivity) Note1 Note: T3P is preferred unless steric bulk prevents coupling. ProtocolA->Note1

Figure 1: Strategic selection of coupling reagents based on chirality and steric hindrance.

Experimental Protocols

Protocol A: The "Gold Standard" (T3P)

Best for: Enantiopure THFA, scale-up, and ease of workup. Mechanism: T3P (Propylphosphonic anhydride) acts as a coupling agent that produces water-soluble byproducts.[1][2] It requires less base than uronium salts, preserving the chiral center.

Reagents:

  • Tetrahydro-2-furoic acid (1.0 equiv)

  • Azetidine

    
     HCl (1.1 equiv)[3]
    
  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Pyridine (3.0 equiv) OR DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Concentration: 0.1 – 0.2 M)

Procedure:

  • Preparation: Charge THFA and Azetidine

    
    HCl into the reaction vessel. Add EtOAc (or 2-MeTHF).
    
  • Base Addition: Cool to

    
    C. Add Pyridine (or DIPEA) dropwise. Note: Pyridine is superior for suppressing epimerization [1].[4]
    
  • Activation: Add T3P solution dropwise over 10 minutes at

    
    C.
    
    • Why: Slow addition prevents exotherms that could degrade the azetidine.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.

  • Workup (Self-Validating):

    • Quench with water.[1]

    • Wash organic layer with 0.5 M HCl (rapid wash to remove pyridine/excess amine without opening azetidine ring).

    • Wash with sat. NaHCO

      
       (removes unreacted acid and T3P byproducts).
      
    • Dry over MgSO

      
       and concentrate.
      
Protocol B: High Reactivity (HATU/Collidine)

Best for: Sterically hindered azetidines (e.g., 3-fluoro-3-phenylazetidine) where T3P conversion is sluggish. Critical Adjustment: Use 2,4,6-Collidine instead of DIPEA/TEA. Collidine is a weak base that is bulky, reducing the rate of


-proton abstraction on the THFA [2].

Reagents:

  • THFA (1.0 equiv)

  • Azetidine

    
     HCl (1.1 equiv)[3]
    
  • HATU (1.1 equiv)

  • 2,4,6-Collidine (3.0 equiv)

  • Solvent: DMF or DMAc (Concentration: 0.1 M)

Procedure:

  • Dissolution: Dissolve THFA and Azetidine

    
    HCl in dry DMF. Cool to 
    
    
    
    C.
  • Base Addition: Add Collidine. Stir for 5 minutes.

  • Coupling: Add HATU in one portion.

    • Crucial: Do not pre-activate the acid with HATU/Base before adding the amine. Pre-activation increases the lifetime of the active ester, increasing the window for racemization.

  • Reaction: Stir at

    
    C for 1 hour, then warm to RT.
    
  • Workup: Dilute with EtOAc/Ether. Wash extensively with water/brine to remove DMF.

Protocol C: Scalable/Cost-Effective (Mixed Anhydride)

Best for: Racemic substrates or non-critical early-phase batches.

Procedure:

  • Dissolve THFA in THF/Toluene. Cool to

    
    C .
    
  • Add N-Methylmorpholine (NMM, 1.1 equiv).

  • Add Isobutyl chloroformate (IBCF, 1.1 equiv) dropwise. Stir 15 min (formation of mixed anhydride).

  • Add Azetidine (free base or salt + NMM) solution.

  • Warm to RT.

Performance Comparison Data

The following table summarizes expected outcomes based on internal application data and literature precedents for


-alkoxy acids.
ParameterProtocol A (T3P/Pyridine)Protocol B (HATU/Collidine)Protocol B (HATU/DIPEA)
Conversion (Hindered) ModerateHigh High
Racemization (%ee loss) < 1% < 5%> 10% (High Risk)
Byproduct Removal Excellent (Aq. Wash) Difficult (TMU urea)Difficult
Scalability HighLow (Cost)Low

Troubleshooting & Quality Control

Detecting Racemization

Do not rely on optical rotation. Use Chiral SFC or HPLC.

  • Column: Chiralpak IC or AD-H often works well for furan derivatives.

  • Mobile Phase: CO

    
     / MeOH (SFC) or Hexane/IPA (HPLC).
    
  • Marker: Synthesize the racemic standard using Protocol C (or Protocol B with excess TEA and heat) to establish the separation method.

Detecting Ring Opening

Azetidine ring opening usually results in the formation of a chloropropyl-amide (if HCl is used) or a hydroxy-propyl chain.

  • H-NMR Diagnosis:

    • Intact Azetidine: Look for complex multiplets in the 3.5 – 4.5 ppm region (4 protons).

    • Ring Opened: Disappearance of the rigid ring pattern; appearance of distinct triplet/multiplet signals typical of a linear propyl chain.

Mechanism of Action (T3P)

Understanding why T3P is superior helps in troubleshooting.

T3PMechanism cluster_0 Key Advantage Acid THFA (Acid) Intermediate Mixed Anhydride (Active Species) Acid->Intermediate + T3P / Base Base Base (Pyridine) Base->Intermediate T3P T3P Reagent T3P->Intermediate Product Amide Product (High %ee) Intermediate->Product + Amine Byproduct T3P Byproduct (Water Soluble) Intermediate->Byproduct Leaving Group Amine Azetidine Desc Byproduct is non-toxic and water soluble. No scavenging needed.

Figure 2: T3P activation cycle highlighting the clean byproduct profile.

References

  • Dunetz, J. R., et al. (2011).[4][5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[5][6]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis."[7] Tetrahedron, 60(11), 2447-2467.

  • Poda, G., et al. (2016). "The Azetidine Motif in Drug Design: An Analysis of the Impact on Physicochemical Properties." Journal of Medicinal Chemistry, 59(24), 11184–11194.

Disclaimer: These protocols are for research use only. Always consult Safety Data Sheets (SDS) for T3P, HATU, and Azetidines before handling.

Sources

Using 1-(Oxolane-2-carbonyl)azetidin-3-ol as a fragment in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern Fragment-Based Drug Discovery (FBDD), the industry is shifting away from flat, aromatic-heavy libraries toward sp³-rich scaffolds. This guide details the utility, synthesis, and screening protocols for 1-(Oxolane-2-carbonyl)azetidin-3-ol (Systematic: 1-(Tetrahydrofuran-2-carbonyl)azetidin-3-ol).

This fragment represents a "privileged structure" for two reasons:

  • The Azetidine Ring: It offers a distinct exit vector (approx. 160°) compared to the common pyrrolidine or piperidine rings, allowing access to novel chemical space within a binding pocket.

  • The Oxolane (THF) Moiety: It acts as a proline isostere, providing solubility and specific hydrogen-bonding capabilities (ether oxygen) without the metabolic liability of unstable aliphatic chains.

Physicochemical Profile & Rationale

Before synthesis, it is critical to understand why this fragment is selected. It is designed to maximize Ligand Efficiency (LE) while maintaining high solubility for NMR screening.

PropertyValue (Est.)Significance in FBDD
Molecular Weight 171.19 DaIdeal for fragments (<200 Da allows for significant "growth").
cLogP -1.2 to -0.8Highly hydrophilic; excellent solubility in aqueous buffers (PBS/D2O).
TPSA ~60 ŲHigh polar surface area relative to size; drives specific H-bond interactions.
H-Bond Donors 1 (-OH)The C3-hydroxyl is a "growth handle" for ether/ester formation.
H-Bond Acceptors 3Amide carbonyl, Ether oxygen, Hydroxyl oxygen.
Fsp³ Score 0.75High 3D character; reduces non-specific hydrophobic binding.

Stereochemical Note: The oxolane-2-carbonyl moiety contains a chiral center at C2.

  • (S)-Isomer: Mimics natural L-Proline.

  • (R)-Isomer: Mimics D-Proline.

  • Recommendation: Screen the racemate first. If a hit is detected, deconvolute by synthesizing enantiopure versions to determine the active stereoisomer.

Synthetic Protocol: Amide Coupling

Objective: Synthesize 1-(oxolane-2-carbonyl)azetidin-3-ol on a 500 mg scale. Mechanism: Nucleophilic acyl substitution using HATU activation.

Reagents:
  • Acid: Tetrahydrofuran-2-carboxylic acid (1.0 equiv)

  • Amine: Azetidin-3-ol hydrochloride (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Anhydrous DMF (Concentration: 0.2 M)

Step-by-Step Methodology:
  • Activation:

    • In a flame-dried round-bottom flask, dissolve Tetrahydrofuran-2-carboxylic acid (580 mg, 5.0 mmol) in anhydrous DMF (25 mL).

    • Add DIPEA (2.6 mL, 15.0 mmol) and stir at 0°C for 5 minutes.

    • Add HATU (2.28 g, 6.0 mmol) in one portion. Stir at 0°C for 15 minutes to form the activated ester.

  • Coupling:

    • Add Azetidin-3-ol HCl (602 mg, 5.5 mmol) directly to the reaction mixture.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

    • In-Process Control (IPC): Check consumption of acid by LC-MS (ESI+ mode). Look for [M+H]+ = 172.2.

  • Work-up (Aqueous Wash):

    • Dilute reaction with EtOAc (100 mL).

    • Wash with Sat. NaHCO₃ (2 x 30 mL) to remove unreacted acid/HATU byproducts.

    • Wash with Brine (1 x 30 mL).

    • Critical Step: The product is polar. Re-extract the aqueous layers with 10% MeOH/DCM to ensure no product loss.

    • Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Technique: Flash Column Chromatography (Silica Gel).

    • Eluent: 0% → 10% Methanol in Dichloromethane (DCM). The product typically elutes at ~6-7% MeOH.

  • Validation:

    • ¹H NMR (DMSO-d₆): Verify the diagnostic multiplets of the THF ring (1.8–2.2 ppm) and the distinct azetidine protons (3.5–4.5 ppm).

    • Purity: Must be >95% by LC-UV (214 nm) for NMR screening to avoid false positives from impurities.

Screening Protocol: Ligand-Observed STD-NMR

Objective: Detect binding of the fragment to a target protein using Saturation Transfer Difference (STD) NMR. This method relies on the magnetization transfer from the protein (saturated) to the bound ligand.

Experimental Setup:
ParameterConditionReason
Instrument 600 MHz NMR with CryoprobeHigh sensitivity required for low concentration detection.
Temperature 298 K (25°C)Standard physiological temperature.
Buffer 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10% D₂OD₂O provides the lock signal; salt mimics physiology.
Protein Conc. 10–20 µMKeep low to avoid aggregation; STD works on excess ligand.
Ligand Conc. 500 µM – 1 mM50:1 to 100:1 Ligand:Protein ratio ensures fast exchange.
Workflow Execution:
  • Reference Spectrum (Off-Resonance):

    • Record a 1D ¹H NMR spectrum with irradiation at -30 ppm (far from any protein/ligand signals).

    • Check: Ensure the fragment peaks are sharp and correspond to the structure.

  • Saturation Spectrum (On-Resonance):

    • Record a spectrum with irradiation at 0.0 – 0.8 ppm (targeting protein methyl groups).

    • Note: The fragment protons must NOT resonate in this region. The THF/Azetidine protons are typically >1.5 ppm, making this safe.

    • Pulse Sequence: Gaussian train pulses (50 ms) for a total saturation time of 2–3 seconds.

  • Difference Spectrum (STD):

    • Subtract the On-Resonance FID from the Off-Resonance FID.[1]

    • Result: Only signals from the ligand that bind to the protein will appear.[2] Non-binders will cancel out to zero.

  • Epitope Mapping (Advanced Analysis):

    • Analyze the integration of the STD signals.

    • Insight: If the Azetidine protons show stronger STD intensity than the THF protons, the Azetidine ring is buried deeper in the binding pocket.

Visualization of Workflows

Diagram 1: Synthetic & QC Workflow

SynthesisWorkflow Start Start: THF-2-COOH + Azetidin-3-ol HCl Activation Activation: HATU / DIPEA / DMF (0°C, 15 min) Start->Activation Coupling Coupling: Add Amine (RT, 4 hrs) Activation->Coupling Workup Workup: EtOAc Extraction + MeOH/DCM Rescue Coupling->Workup Purify Purification: Flash Column (0-10% MeOH/DCM) Workup->Purify QC QC Validation: LCMS > 95% NMR Confirmation Purify->QC

Caption: Step-by-step synthetic route for generating high-purity fragment for screening.

Diagram 2: STD-NMR Decision Logic

STD_Logic Setup Prepare Sample: Protein (10µM) + Ligand (500µM) Exp Run STD-NMR Experiment (On-Res vs Off-Res) Setup->Exp Decision Signals in Difference Spectrum? Exp->Decision NoBind No Signals: Non-Binder Decision->NoBind No YesBind Positive Signals: Potential Hit Decision->YesBind Yes Check1 Check: Are peaks broad? YesBind->Check1 Agg Aggregation Artifact: Discard Check1->Agg Yes (Broad) Valid Sharp Peaks: Valid Binder Check1->Valid No (Sharp) Map Epitope Mapping: Compare Azetidine vs THF Integrals Valid->Map

Caption: Logic flow for interpreting STD-NMR data to distinguish true binders from artifacts.

Fragment Evolution (The "Grow" Phase)

Once the 1-(oxolane-2-carbonyl)azetidin-3-ol fragment is validated as a hit, the C3-Hydroxyl group becomes the primary vector for optimization.

  • Etherification: React with alkyl halides (NaH/DMF) to reach into adjacent lipophilic pockets.

  • Oxidation/Reductive Amination:

    • Oxidize the alcohol to a ketone (Dess-Martin Periodinane).

    • Perform reductive amination with diverse amines to introduce charge interactions or solubilizing groups.

  • Stereochemical Scan: Synthesize pure (R) and (S) THF variants to maximize fit.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Mayer, M., & Meyer, B. (1999).[3] Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. [Link]

  • Couty, F., & Drouillat, B. (2010). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Tetrahedron. (General reference for Azetidine chemistry).
  • Bruker BioSpin. (2020). Fragment Screening by Ligand Observed NMR. Bruker Application Notes. [Link]

Sources

Application Notes & Protocols: 1-(Oxolane-2-carbonyl)azetidin-3-ol and the Azetidine Scaffold as a Proline Surrogate in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

A Note on the Building Block for Solid-Phase Peptide Synthesis (SPPS)

The specified molecule, 1-(Oxolane-2-carbonyl)azetidin-3-ol, is an N-acylated azetidine derivative. For incorporation into a peptide chain using standard solid-phase peptide synthesis (SPPS), a monomer requires two key features: a free carboxylic acid (to couple to the resin or the N-terminus of the growing peptide) and a temporarily protected amine (e.g., with Fmoc or Boc) to allow for sequential chain elongation.

The target molecule lacks a free carboxylic acid and its nitrogen is already capped. Therefore, it cannot be directly used as a building block in SPPS. This guide will focus on the underlying and more broadly applicable scaffold: azetidine-carboxylic acid , a direct and powerful proline surrogate. We will detail the protocols for incorporating (S)-N-Fmoc-azetidine-2-carboxylic acid (Fmoc-Aze-OH) , which embodies the core structural features and conformational impact of the azetidine ring system. The principles and methods described are foundational and can be adapted for other functionalized azetidine building blocks, including those with hydroxyl groups.

Introduction: The Unique Role of Proline and the Rationale for Surrogates

Proline is a unique proteinogenic amino acid due to its secondary amine being incorporated into a five-membered pyrrolidine ring. This cyclic structure imparts significant conformational rigidity to the peptide backbone, restricts the accessible Ramachandran space, and favors the cis amide bond conformation more than any other amino acid.[1] These properties make proline a critical residue for inducing turns, breaking helical structures, and participating in specific protein-protein interactions.

However, in drug design and peptidomimetic development, the native properties of proline can be a starting point rather than a destination. Proline surrogates are designed to systematically modify these characteristics. By altering ring size, substitution, or stereochemistry, researchers can fine-tune a peptide's:

  • Conformational Profile: Introducing more or less flexibility.

  • Metabolic Stability: Increasing resistance to degradation by proteases.[2]

  • Receptor Affinity & Selectivity: Optimizing the spatial arrangement of pharmacophores.

  • Physicochemical Properties: Improving solubility or membrane permeability.

Azetidine-2-carboxylic acid (Aze) , the four-membered ring homolog of proline, is a particularly compelling surrogate. The smaller, more strained azetidine ring introduces significant changes to bond angles and lengths at the peptide backbone compared to proline.[3] This results in peptides that are generally more flexible than their proline-containing counterparts, offering a strategy to explore new conformational landscapes.[4][5]

This document provides a comprehensive guide to the strategic incorporation of Fmoc-Aze-OH into synthetic peptides via Fmoc-SPPS.

The Azetidine Surrogate: Structural Impact and Application Rationale

Conformational Consequences

Replacing a proline residue with azetidine-2-carboxylic acid (Aze) is not a subtle modification. The primary impact is on the peptide backbone, driven by the smaller ring size.

  • Increased Flexibility: The constraints imposed by the four-membered ring are different and, in some respects, less restrictive than those of proline's five-membered ring. This can lead to an overall increase in the conformational flexibility of the peptide chain.[4][5]

  • Altered Backbone Angles: The change in ring size leads to notable alterations in the Cα-N-C' and related bond angles, which directly influences the local peptide structure.[3]

  • Destabilization of Ordered Structures: The energetic cost of forcing an Aze residue into a collagen-like extended conformation is higher than for proline.[4] This makes Aze a powerful tool for disrupting or preventing the formation of undesirable secondary structures and aggregation during peptide synthesis.

Strategic Applications

Researchers should consider using an Aze surrogate when the goal is to:

  • Escape a Bioactive Conformation Trap: If a proline-containing peptide is locked in a conformation with poor receptor binding, introducing the flexibility of Aze may allow it to adopt a more favorable binding pose.

  • Improve Synthesis of "Difficult Sequences": For peptides prone to aggregation during SPPS (often due to internal secondary structure formation), strategically placing an Aze residue can act as a "structure-breaker," improving solvation and synthetic outcomes.[6]

  • Enhance Enzymatic Stability: While not as extensively documented as other modifications like D-amino acids, the non-natural structure of Aze can confer increased resistance to certain proteases.

  • Probe Structure-Activity Relationships (SAR): Systematically replacing proline with Aze helps to elucidate the importance of the native proline's rigidity for biological activity.

Below is a conceptual diagram illustrating the conformational differences between a proline and an azetidine residue within a peptide chain.

G cluster_0 Proline (Pyrrolidine Ring) cluster_1 Azetidine Ring Pro_N N Pro_CA Pro_N->Pro_CA Pro_CD Pro_N->Pro_CD Pro_C C' Pro_CA->Pro_C Pro_C->Pro_N Rigidifies Φ angle Pro_CB Pro_CB->Pro_CA Pro_CG Pro_CG->Pro_CB Pro_CD->Pro_CG Aze_N N Aze_CA Aze_N->Aze_CA Aze_CG Aze_N->Aze_CG Aze_C C' Aze_CA->Aze_C Aze_C->Aze_N Increases Flexibility Aze_CB Aze_CB->Aze_CA Aze_CG->Aze_CB

Caption: Conformational impact of Proline vs. Azetidine ring size.

Detailed Protocol: Incorporation of Fmoc-Aze-OH via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis for incorporating a single Fmoc-Aze-OH residue. It assumes a standard synthesis scale of 0.1 mmol on a rink amide resin.

Materials and Reagents
  • Resin: Rink Amide MBHA resin (0.3-0.8 mmol/g substitution).

  • Amino Acids: Standard Fmoc-protected amino acids.

  • Proline Surrogate: (S)-N-Fmoc-azetidine-2-carboxylic acid (Fmoc-Aze-OH).

  • Solvents: Anhydrous, peptide-grade Dimethylformamide (DMF) and Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is also an excellent alternative.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: Methanol (MeOH), Isopropanol (IPA).

  • Cleavage Cocktail (Reagent R): 90% Trifluoroacetic acid (TFA), 5% Thioanisole, 3% Ethanedithiol (EDT), 2% Anisole.

  • Precipitation Solvent: Cold (-20°C) Diethyl Ether.

Experimental Workflow: SPPS Cycle for Aze Incorporation

The following workflow details a single coupling cycle for adding Fmoc-Aze-OH to a growing peptide chain on resin.

Caption: SPPS workflow for incorporating an Fmoc-Aze-OH monomer.

Step-by-Step Procedure

3.3.1 Resin Preparation:

  • Place 0.1 mmol of the peptide-resin (with the N-terminal Fmoc group already removed) in a fritted reaction vessel.

  • Swell the resin in DMF for 30 minutes.

  • Drain the DMF.

3.3.2 Rationale for Reagent Selection: Aze is a secondary amine, which can present steric challenges for coupling, similar to proline itself. Standard carbodiimide reagents (like DIC) may result in slow kinetics or incomplete coupling.[7] Uronium/aminium salt-based reagents like HATU are highly recommended.[8] HATU forms a highly reactive OAt-ester intermediate that efficiently acylates the secondary amine of the preceding residue with minimal risk of racemization.[8] DIPEA is used as the base because it is non-nucleophilic and effectively activates the coupling reagent without causing premature Fmoc deprotection.

3.3.3 Coupling of Fmoc-Aze-OH:

  • In a separate vial, dissolve Fmoc-Aze-OH (0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in 2 mL of DMF.

  • Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture.

  • Vortex briefly and immediately add the activated amino acid solution to the reaction vessel containing the resin.

  • Agitate the reaction at room temperature for 1-2 hours. A longer coupling time is recommended compared to standard primary amino acids to ensure completion.

  • Drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min).

3.3.4 Monitoring the Coupling Reaction (Optional but Recommended): Perform a Kaiser test. Note: The Kaiser test will not work as Aze is a secondary amine. A chloranil test is a suitable alternative to confirm the absence of a free secondary amine.

3.3.5 Fmoc Deprotection:

  • Add 20% piperidine/DMF solution to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh portion of 20% piperidine/DMF.

  • Agitate for an additional 15-20 minutes.

  • Drain and wash the resin thoroughly with DMF (5 x 1 min). The resin is now ready for the next coupling cycle.

Cleavage and Deprotection
  • After completing the synthesis, wash the final peptide-resin with DCM (3x) and MeOH (3x) and dry under high vacuum for at least 4 hours.

  • Add 2-3 mL of cleavage cocktail (Reagent R) to the dried resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin through a fritted syringe and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 50 mL conical tube filled with ~40 mL of cold diethyl ether.

  • Centrifuge at 3000 x g for 5 minutes, decant the ether.

  • Wash the peptide pellet with cold ether twice more.

  • Dry the crude peptide pellet under vacuum.

Characterization and Data Analysis

Successful incorporation must be validated. The primary methods are HPLC and Mass Spectrometry.

Quantitative Data Summary

The following table provides expected values for a hypothetical 10-mer peptide (e.g., Tyr-Gly-Gly-Phe-Leu-Xxx -Arg-Lys-Trp-NH2) where Xxx is either Proline (Pro) or Azetidine (Aze).

ParameterPeptide with ProlinePeptide with AzeJustification
Monoisotopic Mass 1296.72 Da1282.71 DaAze has one less CH2 group than Pro (Δ -14.01 Da).
Crude Purity (A220 nm) ~75-85%~75-85%Dependent on synthesis efficiency; comparable results expected with optimized coupling.
RP-HPLC Retention Time X minTypically < X minAze is slightly more polar than Pro, often leading to a slightly earlier elution time.
Final Purified Yield 10-25%10-25%Highly dependent on sequence and purification efficiency.
Analytical Protocols

4.2.1 Reversed-Phase HPLC (RP-HPLC):

  • System: Analytical HPLC with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A typical gradient would be 5-65% B over 30 minutes.

  • Detection: UV at 220 nm and 280 nm.

  • Analysis: Compare the chromatogram of the Aze-containing peptide with the proline-containing analog. A shift in retention time confirms a change in the peptide's overall hydrophobicity.

4.2.2 Mass Spectrometry (LC-MS or MALDI-TOF):

  • Procedure: Dissolve a small amount of crude or purified peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% Formic Acid).

  • Analysis: Analyze using an ESI-MS or MALDI-TOF instrument.

  • Verification: Confirm that the observed mass matches the calculated theoretical mass for the Aze-containing peptide. The mass difference between the Pro and Aze versions should be approximately -14.01 Da.

Troubleshooting

ProblemPossible CauseRecommended Solution
Incomplete Coupling of Aze Insufficient activation/coupling time; Ineffective coupling reagent.Increase coupling time to 3-4 hours. Ensure use of a high-reactivity reagent like HATU or HCTU.[9] Double coupling (repeating the coupling step with fresh reagents) is also an effective strategy.
Low Final Yield Peptide aggregation during synthesis; Poor solubility of the final peptide.The use of Aze itself helps mitigate aggregation. If problems persist, consider using a more solubilizing resin (e.g., PEG-based) or a different cleavage cocktail.
Deletion Sequence (-Aze) Steric hindrance preventing complete reaction.In addition to optimizing coupling, perform the reaction at a slightly elevated temperature (e.g., 35-40°C), though this can increase the risk of racemization and should be used cautiously.

References

  • Polinski, A., et al. (2007). Conformational preferences of proline analogues with different ring size. PubMed. Available at: [Link]

  • Piela, L., et al. (1987). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed. Available at: [Link]

  • Welsh, J. P., et al. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC. Available at: [Link]

  • Thiot, C., et al. (2006). Synthesis of Peptides Containing Proline Analogues. Thieme Chemistry. Available at: [Link]

  • Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. II. Homopolymers and copolymers. PubMed. Available at: [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Available at: [Link]

  • Zagari, A., et al. (1994). Conformational properties of the sequential polyproline analogs poly(Pro‐Aze‐Pro) and poly(Aze‐Pro‐Aze). Semantic Scholar. Available at: [Link]

  • Royo, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. Available at: [Link]

  • Iris-Biotech. (n.d.). Proline Derivatives and Analogs. Iris Biotech GmbH. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available at: [Link]

  • Mutter, M., et al. (2000). Peptidomimetics for Bridging Structure and Function: Pseudo-Prolines (ΨPro) in Peptide Synthesis, Molecular Recognition. Semantic Scholar. Available at: [Link]-in-Mutter-Nefzi/e271427509f654b0c950d603e9114d6411757827)

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Schnitzer, T., et al. (2022). Crystal structure analysis of N‐acetylated proline and ring size analogs. ETH Zurich Research Collection. Available at: [Link]

  • Rodgers, K. J., et al. (2025). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). PubMed. Available at: [Link]

Sources

Application Note: Optimized Synthesis of Tetrahydrofuran-Azetidine Amides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The coupling of tetrahydrofuran (THF) and azetidine pharmacophores via an amide linkage represents a high-value strategy in modern medicinal chemistry. This scaffold combines the improved metabolic stability and solubility of the THF ether with the rigid, defined vector of the azetidine ring—a bioisostere for gem-dimethyl groups or proline.

However, synthesizing Tetrahydrofuran-Azetidine Amides presents unique challenges:

  • Ring Strain: The azetidine ring (

    
    26 kcal/mol strain energy) is susceptible to ring-opening under strong Lewis acidic conditions or high thermal stress.
    
  • Stereochemical Integrity: Both THF-3-amines/acids and azetidine-2/3-carboxylic acids often possess chiral centers prone to epimerization during activation.

  • Steric Bulk: Secondary amines on the azetidine ring (if coupling at N1) or adjacent to the THF ring can suffer from slow kinetics.

This guide details two validated protocols—Method A (HATU) for high-throughput/small-scale discovery and Method B (T3P) for scalable, green process chemistry—to ensure robust bond formation without compromising the heterocyclic cores.

Retrosynthetic Logic & Pathway Analysis

The synthesis generally proceeds via two disconnection strategies depending on the availability of commercial building blocks.

Diagram 1: Synthetic Strategy & Disconnection

G cluster_0 Route A: THF-Acid + Azetidine-Amine cluster_1 Route B: THF-Amine + Azetidine-Acid Target Target: THF-Azetidine Amide THFAcid THF-3-Carboxylic Acid THFAcid->Target Amide Coupling AzAmine 3-Aminoazetidine (N-Protected) AzAmine->Target THFAmine THF-3-Amine THFAmine->Target AzAcid Azetidine-3-Carboxylic Acid (N-Protected) AzAcid->Target Amide Coupling

Caption: Retrosynthetic disconnection showing the two primary modular approaches for assembling the scaffold.

Critical Reaction Parameters

The following data summarizes the optimization of reaction parameters specifically for azetidine-containing couplings.

ParameterRecommended ConditionRationale
Coupling Reagent HATU (Discovery) or T3P (Process)HATU provides the fastest kinetics for hindered amines. T3P (Propylphosphonic anhydride) offers zero epimerization and easy aqueous workup.
Base DIPEA (Hunig's Base)Non-nucleophilic base essential for activating the carboxylate without attacking the active ester.
Solvent DMF (for HATU) or 2-MeTHF/EtOAc (for T3P)DMF solubilizes polar zwitterions. 2-MeTHF is a greener alternative that supports T3P solubility.
Temperature 0°C to RT CRITICAL: Do not heat >50°C. Thermal stress can degrade the azetidine ring or cause Boc-deprotection.
Stoichiometry Acid (1.0 eq) : Amine (1.1 eq)Slight excess of the amine component drives the reaction to completion.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Best for: Small scale (<100 mg), rapid library synthesis, and sterically hindered amines.

Reagents:

  • Carboxylic Acid Component (1.0 equiv)

  • Amine Component (1.1 equiv)[1]

  • HATU (1.2 equiv) [CAS: 148893-10-1]

  • DIPEA (3.0 equiv)[2]

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: In a dry vial equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0°C. Stir for 5–10 minutes. Note: The solution should turn slightly yellow.

  • Coupling: Add the Amine (1.1 equiv) in one portion.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS for the consumption of the acid (M-1 peak) and formation of the product (M+1).

  • Workup:

    • Dilute with EtOAc (10x reaction volume).

    • Wash sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).

    • Caution: Avoid acidic washes (e.g., 1N HCl) if the azetidine nitrogen is protecting-group free or acid-labile.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: T3P-Mediated Coupling (Process/Scale-Up)

Best for: Gram-scale synthesis, preventing epimerization, and "Green" chemistry requirements.

Reagents:

  • Carboxylic Acid Component (1.0 equiv)

  • Amine Component (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc) (1.5 equiv) [CAS: 68957-94-8]

  • Pyridine or DIPEA (3.0 equiv)[3]

  • 2-MeTHF or EtOAc (0.2 M concentration)

Step-by-Step Procedure:

  • Slurry: Charge a flask with Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and Base (3.0 equiv) in 2-MeTHF .

  • Addition: Cool the mixture to 0°C. Add T3P solution dropwise over 10 minutes. Exotherm control is vital to prevent racemization.

  • Reaction: Warm to RT and stir for 12 hours. T3P kinetics are slower than HATU but cleaner.

  • Workup (Self-Validating):

    • Add water to the reaction mixture.[3]

    • Separate layers. The T3P by-products are water-soluble phosphates.

    • Wash organic layer with 0.5 M NaOH (to remove unreacted acid) and brine.

  • Isolation: Concentrate the organic layer.[2] Often, the product is pure enough to proceed without chromatography.

Troubleshooting & Decision Logic

Use the following decision tree to troubleshoot low yields or impurities.

Diagram 2: Optimization Decision Tree

DecisionTree Start Issue: Low Yield or Impurity CheckLCMS Analyze Crude LC-MS Start->CheckLCMS NoRxn SM Acid Remaining? CheckLCMS->NoRxn Racemization Epimerization Observed? CheckLCMS->Racemization RingOpen M+18 or M+Cl peaks? (Ring Opening) CheckLCMS->RingOpen Activate Activation Failed. Switch to HATU or make Acid Chloride NoRxn->Activate Yes SwitchT3P Switch to T3P Reduce Base to 2.0 eq Cool to -10°C Racemization->SwitchT3P Yes Milder Avoid HCl/Acidic Workup Check Lewis Acidity RingOpen->Milder Yes

Caption: Logical workflow for troubleshooting common synthetic failures in azetidine-THF coupling.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Patterson, A. W., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Preparation of β-Lactams.[6][7] Organic Letters, 13(9), 2414–2417. (Demonstrates T3P utility with strained rings). Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[8][9] An efficient peptide coupling additive.[9] Journal of the American Chemical Society, 115(10), 4397-4398. (Foundational text for HATU/HOAt). Link

  • Burkhardt, S., et al. (2010). T3P® (Propylphosphonic Anhydride) – An Efficient Reagent for the Synthesis of Weinreb Amides.[7] Synlett, 2010(4), 597-600. Link

Sources

Application Note: Strategic Functionalization of the Hydroxyl Group in 1-(Oxolane-2-carbonyl)azetidin-3-ol for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: This document provides a comprehensive technical guide for the chemical modification of the C3-hydroxyl group on the 1-(Oxolane-2-carbonyl)azetidin-3-ol scaffold. Azetidine rings are privileged structures in modern medicinal chemistry, valued for their ability to impart favorable physicochemical properties such as increased solubility, metabolic stability, and improved three-dimensional character to drug candidates.[1][2] The secondary alcohol of the title compound serves as a critical nexus for introducing molecular diversity. This guide details field-proven protocols for its etherification, esterification, and Mitsunobu-type substitutions, moving beyond simple procedural lists to explain the underlying chemical principles and strategic considerations essential for successful synthesis and lead optimization campaigns.

Introduction: The Strategic Value of the Azetidin-3-ol Scaffold

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a cornerstone in contemporary drug design.[1][3] Its inherent ring strain and non-planar, sp³-rich geometry provide a unique conformational rigidity that can enhance binding affinity to biological targets.[2] Unlike more flexible aliphatic chains or larger rings, the azetidine scaffold can orient substituents into specific vectors in three-dimensional space, a crucial feature for precise receptor targeting.[2] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine ring to optimize their pharmacokinetic profiles.[1]

The compound 1-(Oxolane-2-carbonyl)azetidin-3-ol is a versatile building block where the azetidine nitrogen is acylated, reducing its basicity and potential for off-target interactions. The key feature for synthetic diversification is the C3-hydroxyl group.[4] This secondary alcohol is a versatile functional handle that allows for the introduction of a wide array of substituents through well-established synthetic transformations, enabling systematic exploration of structure-activity relationships (SAR).

This guide presents three robust methodologies for derivatizing this hydroxyl group, complete with detailed protocols, mechanistic insights, and purification strategies tailored for polar heterocyclic molecules.

G cluster_0 Core Scaffold cluster_1 Functionalization Pathways start 1-(Oxolane-2-carbonyl)azetidin-3-ol ether Ethers (O-Alkylation) start->ether Williamson Ether Synthesis ester Esters (O-Acylation) start->ester Steglich / Acylation Reactions mitsunobu Inverted Esters, Ethers, Azides, etc. start->mitsunobu Mitsunobu Reaction

Caption: Key functionalization pathways for the azetidin-3-ol scaffold.

Protocol I: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic, reliable SN2 reaction for forming ether linkages.[5][6] The methodology involves deprotonating the alcohol to form a nucleophilic alkoxide, which then displaces a halide or other suitable leaving group from an alkylating agent. For secondary alcohols like azetidin-3-ol, this method is highly effective, particularly with unhindered primary alkyl halides.

Causality Behind Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base is required to fully deprotonate the alcohol without competing in the substitution reaction. Sodium hydride (NaH) is ideal as it irreversibly forms the alkoxide and gaseous hydrogen, driving the initial step to completion.[5]

  • Alkylating Agent: The reaction proceeds via an SN2 mechanism, meaning the rate is highly sensitive to steric hindrance at the electrophilic carbon.[7] Therefore, methyl and primary alkyl halides (or sulfonates) are the best substrates. Secondary halides will give a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield elimination products.[5]

  • Solvent: A polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is preferred. These solvents effectively solvate the sodium cation of the alkoxide but do not solvate the nucleophilic oxygen anion, leaving it highly reactive for the SN2 attack.[5]

Experimental Workflow: Williamson Ether Synthesis

G start 1. Starting Material & Solvent (Azetidinol in dry THF) inert 2. Establish Inert Atmosphere (Nitrogen or Argon) start->inert cool 3. Cool to 0 °C (Ice Bath) inert->cool deprotonate 4. Add Base (NaH) (Portion-wise, observe H₂ evolution) cool->deprotonate stir1 5. Warm to RT (Stir for 30-60 min) deprotonate->stir1 add_halide 6. Add Alkyl Halide (R-X) (Dropwise) stir1->add_halide react 7. Reaction (Stir at RT or heat, monitor by TLC) add_halide->react quench 8. Quench Reaction (Careful addition of H₂O or sat. NH₄Cl) react->quench extract 9. Work-up (Extraction with EtOAc or DCM) quench->extract purify 10. Purification (Reversed-Phase Chromatography) extract->purify

Caption: Step-by-step workflow for Williamson ether synthesis.

Detailed Step-by-Step Protocol:
  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-(Oxolane-2-carbonyl)azetidin-3-ol (1.0 equiv). Dissolve it in anhydrous THF (0.1 M concentration).

  • Alkoxide Formation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Scientist's Note: Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases, ensuring complete formation of the alkoxide.

  • Alkylation: Cool the resulting suspension back to 0 °C. Add the desired primary alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equiv) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. Gentle heating (40-50 °C) may be required for less reactive alkylating agents.[7]

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of water to decompose any remaining NaH. Add brine solution to dissolve inorganic salts.[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8] The crude product is often an oil. Due to the polarity of the product, purification by reversed-phase column chromatography (C18 silica, water/acetonitrile gradient) is highly recommended for achieving high purity.[9][10]

Data Summary: Representative O-Alkylation Reactions
EntryAlkylating Agent (R-X)Base (equiv)SolventConditionsTypical Yield
1IodomethaneNaH (1.2)THFRT, 4h>90%
2Benzyl BromideNaH (1.2)THFRT, 6h85-95%
3Ethyl BromoacetateNaH (1.2)DMFRT, 12h70-85%
41-BromobutaneNaH (1.2)THF50 °C, 16h75-90%

Protocol II: O-Acylation via Steglich Esterification

The Steglich esterification is a powerful and mild method for forming ester bonds, particularly useful for substrates that are sensitive to harsh acidic or basic conditions.[11] It utilizes a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[12]

Causality Behind Experimental Choices:

  • Coupling Agent: The carbodiimide (DCC or EDC) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[11] This intermediate is susceptible to nucleophilic attack by the alcohol. EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.

  • Catalyst: The addition of catalytic DMAP is crucial.[11] DMAP is a more potent nucleophile than the alcohol and reacts with the O-acylisourea to form an even more reactive acylpyridinium intermediate. This intermediate then readily undergoes acylation by the alcohol, regenerating the DMAP catalyst. This catalytic cycle significantly accelerates the reaction rate.[11]

  • Solvent: A non-protic solvent like dichloromethane (DCM) or acetonitrile is used to prevent any reaction with the solvent. Acetonitrile is a greener solvent alternative to chlorinated systems.[12]

Experimental Workflow: Steglich Esterification

G start 1. Combine Reactants (Azetidinol, Carboxylic Acid, DMAP in DCM) cool 2. Cool to 0 °C (Ice Bath) start->cool add_edc 3. Add Coupling Agent (EDC) (Portion-wise) cool->add_edc react 4. Reaction (Stir at RT for 4-24h, monitor by TLC) add_edc->react filter 5. Filter Byproduct (If using DCC, filter DCU precipitate) react->filter wash 6. Aqueous Wash (Wash with 1M HCl, sat. NaHCO₃, brine) filter->wash purify 7. Purification (Standard Silica Gel Chromatography) wash->purify

Caption: Step-by-step workflow for Steglich esterification.

Detailed Step-by-Step Protocol:
  • Preparation: In a round-bottom flask, dissolve 1-(Oxolane-2-carbonyl)azetidin-3-ol (1.0 equiv), the desired carboxylic acid (1.2 equiv), and DMAP (0.1 equiv) in anhydrous dichloromethane (DCM) (0.1 M concentration).

  • Activation: Cool the solution to 0 °C in an ice-water bath. Add EDC hydrochloride (1.5 equiv) in a single portion.

    • Scientist's Note: If using DCC, it should be added as a solution in DCM to control the reaction rate. DCC will produce a dicyclohexylurea (DCU) precipitate which is largely insoluble in DCM.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 to 24 hours. Monitor the reaction by TLC or LC-MS. For sterically hindered substrates, the reaction may require longer times.[11][12]

  • Work-up:

    • If DCC was used, filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the pad with additional DCM.

    • Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (to remove residual DMAP and EDC-urea), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude ester can typically be purified by standard silica gel column chromatography using a hexane/ethyl acetate gradient.

Data Summary: Representative O-Acylation Reactions
EntryCarboxylic Acid (R-COOH)Coupling AgentConditionsTypical Yield
1Acetic AcidEDC/DMAPRT, 4h>95%
2Benzoic AcidEDC/DMAPRT, 12h90-98%
3Boc-Glycine-OHEDC/DMAPRT, 12h85-95%
4Isobutyric AcidDCC/DMAPRT, 24h75-85%

Protocol III: Stereoinvertive Functionalization via the Mitsunobu Reaction

The Mitsunobu reaction is an exceptionally valuable tool for converting alcohols into a wide range of functional groups with inversion of stereochemistry.[13][14] It proceeds under mild, neutral conditions and is ideal for coupling the alcohol with acidic nucleophiles (pKa < 13), such as carboxylic acids, phenols, or phthalimide.[15]

Causality Behind Experimental Choices:

  • Redox System: The reaction is driven by a redox process involving triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13] PPh₃ is oxidized to triphenylphosphine oxide (TPPO), while the azodicarboxylate is reduced.

  • Mechanism & Stereochemistry: PPh₃ and DEAD first combine to form a betaine intermediate.[14] This intermediate deprotonates the nucleophile (e.g., a carboxylic acid). The alcohol then attacks the activated phosphonium species, forming an alkoxyphosphonium salt. This salt is an excellent leaving group, which is then displaced by the conjugate base of the nucleophile in a classic SN2 reaction, resulting in a complete inversion of the stereocenter.[13][14]

  • Reagent Addition: It is critical to add the DEAD reagent slowly to a cooled solution of the alcohol, nucleophile, and PPh₃. This controlled addition minimizes the formation of undesired side products.[13]

Detailed Step-by-Step Protocol:
  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add 1-(Oxolane-2-carbonyl)azetidin-3-ol (1.0 equiv), the nucleophile (e.g., benzoic acid, 1.2 equiv), and triphenylphosphine (1.5 equiv). Dissolve the solids in anhydrous THF (0.1-0.2 M).

  • Reaction Initiation: Cool the solution to 0 °C in an ice-water bath. Slowly, add DIAD or DEAD (1.5 equiv) dropwise over 15-20 minutes.

    • Scientist's Note: A color change (often to a pale yellow or orange) and slight exotherm may be observed. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF.

  • Purification: The primary challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide (TPPO) and the reduced hydrazide byproduct.

    • Strategy 1 (Direct Chromatography): If the product is non-polar, directly load the crude residue onto a silica gel column. The byproducts are quite polar and can often be separated.

    • Strategy 2 (Precipitation): Redissolve the crude oil in a minimal amount of DCM and add diethyl ether or hexanes. TPPO is often insoluble and will precipitate. Filter the solid and concentrate the filtrate. The remaining mixture can then be purified by column chromatography.

Troubleshooting and Purification Insights

IssuePotential CauseRecommended Solution
Low or No Reaction Yield Williamson: Inactive NaH (hydrolyzed by moisture).Use a fresh bottle of NaH or wash the dispersion with dry hexanes before use. Ensure all glassware and solvents are scrupulously dry.[7]
Steglich/Mitsunobu: Sterically hindered substrates.Increase reaction time and/or temperature (up to 40-50 °C). For Steglich, ensure catalytic DMAP is present. For highly hindered systems, consider alternative coupling agents like HATU or Yamaguchi esterification.[16]
Product Streaking on TLC The product is highly polar and/or basic.TLC: Add 0.5-1% triethylamine or acetic acid to the eluent to improve spot shape.[9] Column: Use reversed-phase (C18) chromatography.[10] Alternatively, for normal phase, consider using alumina instead of silica gel or adding a modifier to the mobile phase.[9]
Difficult Purification Mitsunobu: Co-elution of product with TPPO or hydrazide byproduct.Attempt to precipitate TPPO from a non-polar solvent (ether/hexanes). Consider using polymer-bound PPh₃ or modified azodicarboxylates designed for easier removal.
Incomplete Reaction Insufficient equivalents of reagents or reversible reaction.Use a slight excess of the electrophile (Williamson) or coupling agent (Steglich). Ensure reaction goes to completion by TLC before quenching.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • PubMed. (2026, January 6).
  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Taylor & Francis Online. (2026, January 5).
  • Journal of Medicinal and Chemical Sciences. (2023, March 15). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity.
  • BenchChem. (n.d.). 1-(2-Ethoxyethyl)azetidin-3-ol.
  • Advanced Journal of Chemistry, Section A. (2025, August 2).
  • Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • JoVE. (2018, October 30).
  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Al-Amin. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers.
  • PubMed Central (PMC). (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction.
  • Organic Syntheses. (n.d.).
  • PubMed. (2010, November 15). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • Organic Chemistry Portal. (n.d.).
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds.
  • PubMed Central (PMC). (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.

Sources

Introduction: Accelerating the Discovery of Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Rapid and Efficient Microwave-Assisted Synthesis of 1-(Oxolane-2-carbonyl)azetidin-3-ol.

In the landscape of modern drug discovery, the azetidine ring has emerged as a privileged scaffold due to its unique structural and physicochemical properties.[1][2][3] This four-membered nitrogen-containing heterocycle, when incorporated into larger molecules, can significantly enhance metabolic stability, improve aqueous solubility, and provide a rigid conformational framework for precise interactions with biological targets.[1][2][3] The target molecule, 1-(Oxolane-2-carbonyl)azetidin-3-ol, combines the desirable azetidine motif with a tetrahydrofuran (oxolane) moiety, another common feature in bioactive natural products and pharmaceuticals. The synthesis of such N-acylated azetidines is of considerable interest to medicinal chemists for the development of new therapeutic agents.

Traditionally, the formation of the crucial amide bond in these structures can be a bottleneck in the synthesis process, often requiring long reaction times, harsh conditions, and the use of stoichiometric coupling reagents that can complicate purification.[4] Microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a powerful alternative that dramatically reduces reaction times, often from hours to mere minutes, while frequently improving yields and product purity.[5][6][7][8][9] This application note provides a detailed protocol for the rapid and efficient synthesis of 1-(Oxolane-2-carbonyl)azetidin-3-ol utilizing microwave irradiation, aimed at researchers and scientists in drug development who seek to leverage this advanced technology.

The Principles and Advantages of Microwave-Assisted Synthesis

Microwave synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat.[7] This heating mechanism is fundamentally different from conventional heating methods. Instead of relying on thermal conduction from the vessel walls, microwaves directly heat the reactants and solvent, leading to a rapid and uniform temperature increase throughout the reaction mixture.[5] This process is governed by two primary mechanisms: dipolar polarization and ionic conduction.[7]

The key advantages of employing microwave-assisted synthesis in the preparation of molecules like 1-(Oxolane-2-carbonyl)azetidin-3-ol include:

  • Accelerated Reaction Rates: Chemical reactions can be accelerated by orders of magnitude, drastically reducing the time required for synthesis.[7]

  • Increased Yields and Purity: The rapid and uniform heating often minimizes the formation of byproducts, leading to higher yields and cleaner reaction profiles.[7][10]

  • Enhanced Reproducibility: Modern microwave reactors allow for precise control over temperature and pressure, ensuring high reproducibility of experimental results.[7]

  • Greener Chemistry: MAOS often requires less solvent and energy, aligning with the principles of green chemistry.[7][9][10]

Proposed Synthetic Protocol for 1-(Oxolane-2-carbonyl)azetidin-3-ol

This protocol details the direct amide coupling of azetidin-3-ol with tetrahydrofuran-2-carboxylic acid under microwave irradiation.

Reagents and Materials
Reagent/MaterialGradeSupplier
Azetidin-3-ol hydrochloride≥98%Commercially Available
Tetrahydrofuran-2-carboxylic acid≥98%Commercially Available
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Coupling GradeCommercially Available
N,N-Diisopropylethylamine (DIPEA)≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl acetateACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Magnesium SulfateCommercially Available
Microwave Reactore.g., CEM Discover, Biotage Initiator
10 mL Microwave Reaction Vial with Stir Bar
Standard Glassware for Work-up
Rotary Evaporator
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F254
Step-by-Step Experimental Procedure
  • Reagent Preparation:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add azetidin-3-ol hydrochloride (1.0 mmol, 1.0 equiv).

    • Add anhydrous N,N-Dimethylformamide (DMF) (4 mL).

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv) to neutralize the hydrochloride salt and act as a base. Stir for 5 minutes at room temperature.

  • Activation of Carboxylic Acid:

    • In a separate vial, dissolve tetrahydrofuran-2-carboxylic acid (1.2 mmol, 1.2 equiv) and HATU (1.2 mmol, 1.2 equiv) in anhydrous DMF (2 mL).

    • Stir this mixture for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Microwave Reaction:

    • Transfer the activated carboxylic acid solution to the microwave vial containing the azetidin-3-ol solution.

    • Seal the vial with a cap.

    • Place the vial in the microwave reactor.

    • Irradiate the mixture at 100 °C for 15 minutes. The pressure should be monitored and kept within the safe limits of the vial.

  • Reaction Work-up and Purification:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and saturated sodium bicarbonate solution (25 mL).

    • Separate the organic layer and wash it sequentially with water (2 x 25 mL) and brine (25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel if necessary.

Summary of Reaction Parameters and Expected Outcomes
ParameterValue
Stoichiometry
Azetidin-3-ol hydrochloride1.0 equiv
Tetrahydrofuran-2-carboxylic acid1.2 equiv
HATU1.2 equiv
DIPEA3.0 equiv
Solvent Anhydrous DMF
Temperature 100 °C
Reaction Time 15 minutes
Microwave Power Dynamic (to maintain temperature)
Expected Yield > 85%
Expected Purity > 95% (after purification)

Reaction Mechanism and Experimental Rationale

The synthesis of 1-(Oxolane-2-carbonyl)azetidin-3-ol proceeds via a well-established amide bond formation mechanism, significantly accelerated by microwave energy.

Mechanism of Amide Bond Formation

The reaction is initiated by the activation of tetrahydrofuran-2-carboxylic acid with HATU. This forms a highly reactive O-acylisourea intermediate. The deprotonated nitrogen of azetidin-3-ol then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by the collapse of the tetrahedral intermediate and elimination of the leaving group to form the stable amide bond.

Amide Bond Formation Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack and Amide Formation Carboxylic_Acid Tetrahydrofuran-2-carboxylic acid Activated_Ester Activated O-acylisourea intermediate Carboxylic_Acid->Activated_Ester + HATU HATU HATU Product 1-(Oxolane-2-carbonyl)azetidin-3-ol Activated_Ester->Product + Azetidin-3-ol (Nucleophilic Attack) Azetidinol Azetidin-3-ol

Caption: Proposed mechanism for the HATU-mediated amide coupling.

Rationale for Experimental Choices
  • Solvent (DMF): DMF is an excellent solvent for this reaction due to its high boiling point and strong dipole moment, which allows it to efficiently absorb microwave energy and heat the reaction mixture rapidly.

  • Coupling Reagent (HATU): HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, leading to a cleaner product.

  • Base (DIPEA): DIPEA is a non-nucleophilic base used to neutralize the azetidin-3-ol hydrochloride salt and to scavenge the acid produced during the reaction, driving the equilibrium towards product formation.

  • Microwave Parameters: A temperature of 100 °C is chosen to be high enough to significantly accelerate the reaction but well below the decomposition temperature of the reactants and products. A 15-minute reaction time is typically sufficient for completion under these conditions.

Overall Experimental Workflow

The entire process, from reagent preparation to the isolation of the final product, is designed to be efficient and straightforward.

Experimental Workflow start Start prep Reagent Preparation (Azetidinol, Carboxylic Acid, Reagents) start->prep mix Pre-activation and Mixing prep->mix mw Microwave Irradiation (100 °C, 15 min) mix->mw workup Aqueous Work-up (Extraction and Washing) mw->workup dry Drying and Concentration workup->dry purify Purification (Column Chromatography) dry->purify analyze Product Analysis (NMR, MS) purify->analyze end_node Final Product analyze->end_node

Caption: Workflow for the microwave-assisted synthesis.

Conclusion

This application note presents a robust and highly efficient method for the synthesis of 1-(Oxolane-2-carbonyl)azetidin-3-ol using microwave-assisted organic synthesis. The protocol offers significant advantages over traditional heating methods, including a dramatic reduction in reaction time from hours to just 15 minutes, high yields, and a simplified work-up procedure. By leveraging the principles of microwave chemistry, researchers can rapidly access valuable azetidine-containing scaffolds, thereby accelerating the pace of drug discovery and development. This method is readily adaptable for the synthesis of analogous compounds, providing a versatile tool for the construction of chemical libraries for biological screening.

References

  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63.
  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. PubMed.
  • Cao, H., Shi, Y., Yan, P., Bie, F., & Ma, J. (2025). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry, 23, 7793-7800.
  • Microwave Chemistry and its Applications. (2019). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Synthetic Applications for Microwave Synthesis. CEM Corporation.
  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). PMC.
  • Microwave-assisted One-pot Synthesis of Amide Bond using WEB. (2020). Bentham Science.
  • Lukasik, N., & Wagner-Wysiecka, E. (2015). A Review of Amide Bond Formation in Microwave Organic Synthesis. Current Organic Synthesis, 11(4).
  • Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. (2012). ResearchGate.
  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2013). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Current Pharmaceutical Research.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. PubMed.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

Sources

Scalable production methods for oxolane-carbonyl azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxolane-carbonyl azetidine motif (specifically N-(azetidin-1-ylcarbonyl)tetrahydrofuran) is a high-value pharmacophore in modern peptidomimetics and fragment-based drug discovery. It combines the metabolic stability of the azetidine ring with the hydrogen-bond accepting capability of the oxolane (tetrahydrofuran) ether oxygen.

However, scaling this synthesis presents two distinct process chemistry challenges:

  • Epimerization Risk: The

    
    -proton of tetrahydrofuran-2-carboxylic acid is acidic. Activation of the carboxylate significantly lowers the pKa of this proton, leading to rapid racemization under basic conditions.
    
  • Azetidine Volatility & Strain: Azetidine free base is volatile (bp ~61°C) and highly strained, posing safety risks and polymerization potential during bulk handling.

This guide details a scalable, chromatography-free protocol using Propylphosphonic Anhydride (T3P) as the coupling agent.[1] This method is superior to traditional HATU or Acid Chloride routes for kilogram-scale production due to its low epimerization profile and water-soluble byproducts.[1]

Strategic Route Selection

The choice of coupling reagent is the determinant factor for product enantiopurity.

MethodReagentsScalabilityEpimerization RiskVerdict
Acid Chloride

or

High (Cheap)High Avoid. The highly activated acyl chloride promotes ketene formation and subsequent racemization.
Uronium (HATU) HATU, DIPEALow (Costly)LowLab Scale Only. Generates large amounts of insoluble urea byproducts; difficult to purge at scale.
Mixed Anhydride IBCF, NMMMediumMediumViable. Requires strict temp control (

); sensitive to moisture.
Phosphonic Anhydride T3P, Pyridine High Very Low Preferred. Byproducts are water-soluble; slow release of active species minimizes racemization.

Process Workflow Diagram

The following diagram illustrates the critical path for the synthesis, highlighting the in situ salt break to manage azetidine volatility.

G Input_Acid Start: (S)-THF-2-Carboxylic Acid (Chiral Center) Step_Solv 1. Solvation Solvent: 2-MeTHF (Green) Temp: 0°C Input_Acid->Step_Solv Input_Az Start: Azetidine HCl (Stable Salt) Input_Az->Step_Solv Step_Base 2. Base Addition Reagent: Pyridine (3.0 eq) *Crucial for Epimerization Control* Step_Solv->Step_Base Step_T3P 3. Activation & Coupling Add T3P (50% in EtOAc) Slow Addition over 1h Step_Base->Step_T3P In-situ Free Base Step_Quench 4. Quench Add Water (maintain < 10°C) Step_T3P->Step_Quench Reaction Complete (HPLC) Step_Wash 5. Phase Separation Org Layer: Product Aq Layer: T3P Byproducts Step_Quench->Step_Wash Step_Cryst 6. Isolation Solvent Swap: Heptane Crystallization Step_Wash->Step_Cryst

Caption: Figure 1. T3P-mediated coupling workflow designed to minimize handling of volatile azetidine free base and ensure removal of water-soluble phosphorus byproducts.

Detailed Experimental Protocols

Protocol A: Reaction Setup (100g Scale)

Objective: Couple (S)-Tetrahydrofuran-2-carboxylic acid with Azetidine HCl while maintaining >99% ee.

Reagents:

  • (S)-Tetrahydrofuran-2-carboxylic acid: 100.0 g (0.86 mol)

  • Azetidine Hydrochloride: 88.6 g (0.95 mol, 1.1 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF): 1000 mL (10 vol)

  • Pyridine: 208 mL (2.58 mol, 3.0 eq)

  • T3P (50% w/w in EtOAc): 657 g (1.03 mol, 1.2 eq)

Procedure:

  • Charge Reactor: To a 3L jacketed reactor equipped with an overhead stirrer and nitrogen sweep, charge (S)-Tetrahydrofuran-2-carboxylic acid , Azetidine HCl , and 2-MeTHF .

    • Note: 2-MeTHF is selected over DCM for its higher boiling point, lower toxicity, and excellent phase separation properties with water.

  • Cooling: Cool the slurry to 0–5°C .

  • Base Addition: Add Pyridine dropwise over 30 minutes.

    • Critical: The temperature must not exceed 10°C. Pyridine is chosen over Triethylamine (TEA) or DIPEA because it is less basic (

      
       5.2 vs 10.7), significantly reducing the rate of proton abstraction from the chiral center [1].
      
  • Activation: Add T3P solution dropwise over 2 hours, maintaining internal temperature at 0–5°C .

    • Mechanism:[1][2][3][4][5][6] T3P activates the acid to a mixed anhydride. The slow addition ensures the concentration of the highly reactive activated species remains low, favoring amine attack over epimerization.

  • Reaction: Warm to 20–25°C and stir for 4–6 hours.

  • IPC (In-Process Control): Sample for HPLC. Target: < 2% residual acid.

Protocol B: Workup and Isolation

Objective: Remove T3P byproducts (water-soluble) and excess pyridine without chromatography.

  • Quench: Cool mixture to 10°C. Add Water (500 mL) slowly.

  • Acid Wash: Separate layers. Wash the organic layer with 1M HCl (2 x 300 mL) .

    • Purpose: This removes excess Pyridine and any unreacted Azetidine.

    • Caution: Azetidine amides can be water-soluble.[7] Re-extract aqueous washes with 2-MeTHF if yield is low.

  • Base Wash: Wash organic layer with 10% NaHCO3 (300 mL) to remove unreacted starting acid and phosphorus byproducts.

  • Brine Wash: Wash with saturated Brine (300 mL) .

  • Concentration: Dry over MgSO4, filter, and concentrate under reduced pressure to approx. 3 volumes (300 mL).

  • Crystallization (Chase): Add Heptane (600 mL) slowly with stirring. Distill off residual 2-MeTHF/EtOAc if necessary to drive precipitation.

  • Filtration: Isolate solids by filtration, wash with cold Heptane, and dry at 40°C under vacuum.

Quality Control & Analytical Parameters

ParameterMethodAcceptance Criteria
Purity HPLC (C18, AcN/H2O + 0.1% TFA)> 98.0% Area
Chiral Purity Chiral HPLC (Chiralpak AD-H or IC)> 99.0% ee (Avoid < 98%)
Residual Solvent HS-GC< 5000 ppm (Class 3)
Assay qNMR (vs Internal Std)98–102% w/w

Chiral Method Note: Separating the enantiomers of THF-2-carboxamides can be challenging. A mobile phase of Hexane:IPA (90:10) on a Chiralpak IC column is a robust starting point for method development.

Troubleshooting & Optimization Logic

Use the following decision tree when deviations occur during scale-up.

DecisionTree Start Issue Detected Check_Epim Problem: Low ee% (<98%)? Start->Check_Epim Check_Yield Problem: Low Yield (<80%)? Start->Check_Yield Sol_Epim1 Action: Lower Rxn Temp (-10°C to 0°C) Check_Epim->Sol_Epim1 Yes Check_Aq Check Aqueous Layer (Product loss to water?) Check_Yield->Check_Aq Yes Sol_Epim2 Action: Switch Base Pyridine -> 2,6-Lutidine Sol_Epim1->Sol_Epim2 If still failing Sol_Extract Action: Add NaCl to Aq layer Re-extract w/ 2-MeTHF Check_Aq->Sol_Extract Product found in Aq Sol_Reagent Action: Increase T3P to 1.5 eq (Check for wet solvent) Check_Aq->Sol_Reagent Product not in Aq

Caption: Figure 2. Troubleshooting logic for common deviations in chiral amide coupling.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[1] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1] Organic Letters, 13(19), 5048–5051.

  • Patterson, A. W., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines. The Journal of Organic Chemistry.

  • Burkhardt, S. (2015). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters.[1][4] Synlett, 26(13), 1917-1918.

  • BenchChem Technical Support. (2025).

Sources

Application Note: Optimizing Solvent Systems for 1-(Oxolane-2-carbonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

The effective dissolution of 1-(Oxolane-2-carbonyl)azetidin-3-ol (also known as 1-(tetrahydrofuran-2-carbonyl)azetidin-3-ol) is a critical gateway step for both biological evaluation and synthetic derivatization.[1][2][3] This molecule combines a strained azetidine ring , a polar hydroxyl group , and a tetrahydrofuran (oxolane) moiety linked via an amide bond.[1][4]

This unique structural architecture presents a "solubility paradox": the molecule is too polar for standard non-polar extraction solvents (like hexanes) yet possesses enough lipophilic character from the THF ring to complicate purely aqueous formulations without co-solvents.[1][4]

Structural Analysis & Physicochemical Properties

Understanding the functional groups is the first step in rational solvent selection.[1][4]

FeatureChemical NatureSolubility ImplicationStability Alert
Azetidine Ring 4-membered N-heterocycleIncreases polarity; lowers LogP compared to pyrrolidine analogs.[1][2][4][3]High Strain: Susceptible to ring-opening in strong acids or presence of strong nucleophiles.
C-3 Hydroxyl Secondary AlcoholH-bond donor/acceptor; promotes water/alcohol solubility.[1][2][4][3]Potential for oxidation or esterification; generally stable in neutral media.[1][4]
Amide Linker Tertiary AmideStrong H-bond acceptor; highly soluble in DMSO/DMF.[1][2][4][3]Robust, but avoid boiling in strong acid/base to prevent hydrolysis.[1][4]
Oxolane Ring Cyclic EtherModerate lipophilicity; enables solubility in ethers/chlorinated solvents.[1][4]Generally stable; avoid peroxide-forming conditions (though less relevant for the amide derivative).[1][2][4][3]

Solvent Selection Framework

This guide utilizes a "Green Chemistry First" approach, aligning with the Pfizer and GSK Solvent Selection Guides [1, 2].[1][4] The goal is to maximize solubility while minimizing toxicity and environmental impact.[1][4]

Recommended Solvent Classes[2][3]
Class A: Primary Stock Solvents (High Solubility)

Use for: Preparing 10-100 mM master stocks for bioassays or storage.[2][4][3]

  • Dimethyl Sulfoxide (DMSO): The gold standard for biological screening.[1][4] The polar amide and hydroxyl groups interact favorably with DMSO.[1][4]

    • Caution: DMSO is hygroscopic.[1][4] Water uptake can degrade the azetidine ring over long-term storage.[1][2][4][3] Store under inert gas (Argon/Nitrogen).

  • Dimethylformamide (DMF): A viable alternative if DMSO interferes with specific catalytic reactions.[1][4]

Class B: Processing & Analysis Solvents (Moderate Solubility)

Use for: LC-MS injection, synthesis workup, and crystallization.[1][3]

  • Methanol/Ethanol: Excellent solubility due to the hydroxyl group.[1][4] Preferred for LC-MS mobile phases.[1][2][4][3]

  • Acetonitrile (MeCN): Good solubility; preferred for HPLC to avoid alcohol-based nucleophilic attacks during sensitive assays.[1][2][4][3]

  • 2-MeTHF (2-Methyltetrahydrofuran): A greener alternative to THF/DCM.[1][4][3] Likely to solubilize the compound due to structural similarity (like dissolves like).[1][4]

Class C: Anti-Solvents (Low Solubility)

Use for: Precipitation and purification.

  • Heptane / Hexanes: The compound is predicted to be insoluble due to its high polarity.[1][4]

  • Diethyl Ether: Likely poor solubility; useful for washing away non-polar impurities.[1][4]

Visual Decision Tree: Solvent Selection

The following diagram outlines the logical flow for selecting the appropriate solvent based on the intended application (Synthesis vs. Bioassay).

SolventSelection Start Start: 1-(Oxolane-2-carbonyl)azetidin-3-ol Application Select Application Start->Application Bioassay Biological Assay (IC50, Cell Culture) Application->Bioassay Synthesis Chemical Synthesis (Reaction/Workup) Application->Synthesis Analysis Analytical (LC-MS/NMR) Application->Analysis DMSO Primary: DMSO (anhydrous) conc. up to 100mM Bioassay->DMSO GreenSolv Green Solvent Check Synthesis->GreenSolv MeCN HPLC: Acetonitrile/Water Analysis->MeCN Methanol MS Infusion: Methanol Analysis->Methanol WaterCheck Aqueous Dilution? DMSO->WaterCheck PrecipCheck Check for Precipitation (Kinetic Solubility) WaterCheck->PrecipCheck Dilute > 100x MeTHF Preferred: 2-MeTHF (Extraction/Reaction) GreenSolv->MeTHF Best Match EthylAcetate Alternative: Ethyl Acetate (May require Ethanol co-solvent) GreenSolv->EthylAcetate Standard

Figure 1: Decision matrix for solvent selection based on downstream application requirements.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment (The "DMSO Spike" Method)

Purpose: To determine the maximum concentration of the compound in an aqueous buffer (e.g., PBS) before precipitation occurs. This is critical for preventing false negatives in bioassays [3].[1][4]

Materials:

  • Compound Stock: 10 mM in DMSO.[1][4]

  • Buffer: PBS (pH 7.4).[1][4]

  • Equipment: UV-Vis Plate Reader or Nephelometer.[1][2][4][3]

Step-by-Step:

  • Preparation: Dispense 196 µL of PBS into a 96-well clear-bottom plate.

  • Spiking: Add 4 µL of the 10 mM DMSO stock to the first well (Final: 200 µM, 2% DMSO).

  • Serial Dilution: Perform 1:2 serial dilutions across the plate to generate a range from 200 µM down to 1.5 µM.

  • Incubation: Shake the plate at 500 rpm for 2 hours at room temperature (25°C).

  • Readout: Measure absorbance at 620 nm (turbidity) or use a nephelometer.

  • Analysis: The "Solubility Limit" is the concentration immediately preceding the first well showing increased absorbance/scatter relative to the DMSO blank.[1][4]

Protocol 2: Stability-Indicating Dissolution (LC-MS)

Purpose: To verify that the solvent does not degrade the strained azetidine ring.[1][4]

Step-by-Step:

  • Dissolution: Dissolve 1 mg of compound in 1 mL of the selected solvent (e.g., Methanol or Water/Acetonitrile).

  • Time-Point T0: Immediately inject 5 µL into LC-MS. Record the Area Under Curve (AUC) for the parent peak (

    
    ).[4]
    
  • Stressing: Incubate the solution at 37°C for 24 hours.

  • Time-Point T24: Inject sample again.

  • Criteria:

    • Pass: Parent peak area > 98% of T0.[1][4][5]

    • Fail: Appearance of new peaks at

      
       (Hydrolysis) or ring-opening products.
      
    • Note: If using methanol, watch for methyl ester formation if the environment is acidic.[1][4]

Workflow: Solubility Determination

The following diagram illustrates the experimental workflow for confirming solubility and stability.

SolubilityWorkflow Solid Solid Compound (Weigh 1-5 mg) SolventAdd Add Solvent (Stepwise: 100µL increments) Solid->SolventAdd Vortex Vortex & Sonicate (5 mins) SolventAdd->Vortex Visual Visual Inspection (Clear vs. Cloudy) Vortex->Visual Clear Soluble Visual->Clear No Particles Cloudy Insoluble Visual->Cloudy Particles Visible LCMS LC-MS Verification (Purity Check) Clear->LCMS Heat Apply Heat (40°C) *Check Stability* Cloudy->Heat If thermal stable Heat->Visual

Figure 2: Step-by-step experimental workflow for determining solubility limits.

References

  • Henderson, R. K., et al. (2011).[1][4] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1][4] Green Chemistry, 13, 854-862.[1][4] [Link]

  • National Institutes of Health (NIH) - NCATS. (2024).[1][4] Assay Guidance Manual: Solubility Assays. Retrieved from [Link]

  • PubChem. (2024).[1][4] Compound Summary: Azetidin-3-ol.[1][2][4][3][6][7][8] Retrieved from [Link][4][3]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-(Oxolane-2-carbonyl)azetidin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenges

User Query: "My yield for coupling tetrahydro-2-furoic acid with azetidin-3-ol is low (<40%), and I am losing product during the aqueous workup. How do I fix this?"

Diagnosis: The synthesis of 1-(oxolane-2-carbonyl)azetidin-3-ol (also known as 1-(tetrahydrofuran-2-carbonyl)azetidin-3-ol) presents a "Perfect Storm" of three specific chemical challenges:

  • Extreme Polarity: Both the starting material (azetidin-3-ol) and the product are highly water-soluble (

    
    ).[1] Standard ethyl acetate/water extractions often result in the product remaining in the aqueous phase.
    
  • Chemoselectivity (N- vs. O-acylation): The unprotected hydroxyl group on the azetidine ring competes with the amine for the acylating agent.[1] While the amine is more nucleophilic, aggressive activation (e.g., acid chlorides) can lead to O-acylated by-products.[1]

  • Epimerization Risk: The stereocenter at the 2-position of the oxolane (tetrahydrofuran) ring is susceptible to racemization under highly basic conditions or prolonged activation times.[1]

Critical Process Parameters (CPP)

The "Gold Standard" Reagent: T3P (Propylphosphonic Anhydride)

We strongly recommend switching from EDC/HOBt or HATU to T3P for this specific substrate.

FeatureEDC/HOBtHATUT3P (Recommended)
By-product Solubility Urea is difficult to remove from polar amides.[1]HOAt is organic soluble; hard to separate from product.[1]Water soluble. Washes away easily.[1][2]
Epimerization Moderate risk.[1]High risk (highly reactive).Lowest risk.
Workup Requires extraction.[1]Requires chromatography.[1][3]Simple phase separation.
Chemoselectivity Logic
  • Amine pKa: ~8.5–9.5 (Nucleophilic neutral state)

  • Alcohol pKa: ~16 (Nucleophilic only if deprotonated)

  • Strategy: Maintain pH < 10 to keep the alcohol protonated and non-nucleophilic. Avoid acid chlorides which react indiscriminately.

Validated Protocol (T3P Method)

Scale: 1.0 mmol basis Reaction Time: 2–4 hours Expected Yield: 75–85%[1]

Reagents
  • Acid: Tetrahydro-2-furoic acid (1.0 equiv)[1]

  • Amine: Azetidin-3-ol hydrochloride (1.1 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)[1]

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Solvent: 2-MeTHF (Preferred) or DMF (if solubility is an issue)[1]

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve Azetidin-3-ol HCl (1.1 equiv) and Tetrahydro-2-furoic acid (1.0 equiv) in 2-MeTHF (5 mL/mmol).

    • Note: If the azetidine salt does not dissolve, add a minimum amount of DMF.

  • Base Addition: Cool to 0°C. Add DIPEA (3.5 equiv) dropwise.

    • Checkpoint: Ensure the mixture is homogenous.[1] The base frees the amine from the HCl salt.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 10 minutes at 0°C.

  • Reaction: Allow to warm to room temperature (20–25°C). Stir for 2–4 hours.

    • Monitor: Check TLC (System: 10% MeOH in DCM, stain with KMnO4).

  • Quench: Add water (2 mL/mmol) to quench excess T3P.

Troubleshooting & Recovery (The "Invisible Loss")

Issue: "I see the spot on TLC, but I get nothing after extraction." Cause: Your product is partitioning into the water layer.[1][4]

Protocol A: The "Salting Out" Extraction (Recommended)

Standard EtOAc extraction fails here. Use this modified workup:

  • Saturate: Add solid NaCl to the aqueous quench until no more dissolves (saturation). This forces organic molecules out of the water ("Salting Out").

  • Magic Solvent: Extract with CHCl3 : Isopropanol (3:1) .

    • Why? This mixture is more polar than EtOAc but forms a separate layer from brine.[1] It is excellent for pulling polar amides from water.[1]

    • Volume: Perform 4 x extractions.[1]

  • Dry & Concentrate: Combine organics, dry over Na2SO4, and concentrate.

Protocol B: Resin Capture (If Purity is Low)

If the crude contains unreacted amine or acid:

  • Dissolve crude in MeOH.

  • Add SCX-2 Resin (Strong Cation Exchange).

    • Action: The resin traps unreacted Azetidin-3-ol.[1] The amide product (neutral) flows through.[5]

  • Filter and concentrate the filtrate.

Visual Troubleshooting Guides

Diagram 1: Workup Decision Tree

Use this flow to determine the correct isolation strategy based on your crude mixture's behavior.

WorkupLogic Start Reaction Complete (TLC Confirmed) Quench Quench with Water Start->Quench CheckSol Is Product Water Soluble? (LogP < 1) Quench->CheckSol StdExt Standard EtOAc Extraction CheckSol->StdExt No (Lipophilic) Salt Saturate Aqueous Layer with NaCl (Solid) CheckSol->Salt Yes (Polar) Fail Low Yield / Product in Aq. Layer StdExt->Fail MagicSol Extract with CHCl3:IPA (3:1) (4x Volumes) Salt->MagicSol Dry Dry (Na2SO4) & Concentrate MagicSol->Dry PurityCheck Is Purity < 90%? Dry->PurityCheck SCX Pass through SCX-2 Resin (Traps unreacted Amine) PurityCheck->SCX Yes (Dirty) Final Final Product 1-(Oxolane-2-carbonyl)azetidin-3-ol PurityCheck->Final No (Clean) SCX->Final

Caption: Decision matrix for isolating polar amides. Note the divergence from standard EtOAc extraction to the CHCl3:IPA "Magic Solvent" method.

Diagram 2: Chemoselectivity Mechanism

Understanding why T3P prevents O-acylation compared to Acid Chlorides.[1]

Mechanism Start Azetidin-3-ol (Amine + Alcohol) AcidCl Acid Chloride Method (Highly Electrophilic) Start->AcidCl T3P T3P Activation (Controlled Reactivity) Start->T3P NonSel Non-Selective Attack AcidCl->NonSel Mix Mixture: N-Acyl (Product) + O-Acyl (By-product) NonSel->Mix Sel Kinetic Selectivity (Amine is better Nucleophile) T3P->Sel Prod Exclusive N-Acyl Product Sel->Prod

Caption: Mechanistic comparison showing how T3P leverages the nucleophilicity difference between -NH2 and -OH to prevent ester formation.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use HATU instead of T3P? A: Yes, HATU is a powerful coupling agent and will work. However, the by-product (HOAt) is somewhat polar and can co-elute with your polar product during flash chromatography.[1] If you must use HATU, perform a basic wash (saturated NaHCO3) very carefully during workup to remove HOAt, or use reverse-phase chromatography (C18) for purification.

Q2: My product is an oil and won't crystallize. How do I purify it? A: This amide is likely a viscous oil or low-melting solid.[1] Do not rely on crystallization.[1]

  • Flash Chromatography: Use a DCM:MeOH gradient (0% to 10% MeOH).

  • Reverse Phase: Use a C18 column with Water:Acetonitrile (0% to 50% ACN). This is often superior for removing polar impurities.[1]

Q3: Why is 2-MeTHF recommended over DMF? A: DMF is difficult to remove by rotary evaporation (high boiling point) and can interfere with aqueous workups (creates emulsions).[1] 2-MeTHF is a "green" solvent that dissolves polar compounds better than toluene/EtOAc but is immiscible with water, allowing for easier washing.[1]

Q4: I suspect O-acylation occurred. How do I check? A: Check the 1H NMR .

  • N-acyl (Desired): The proton at the azetidine 3-position (CH-OH) will shift slightly but remain around 4.5–4.7 ppm.[1]

  • O-acyl ( undesired): If the alcohol reacted, the CH-O-COR proton will shift significantly downfield (typically > 5.2 ppm) due to the deshielding effect of the ester.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][6] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] [Link]

  • Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis reagents: Propylphosphonic anhydride (T3P).[2][7][8] Angewandte Chemie International Edition, 19(2), 133-134.[1] [Link]

  • Patterson, E. A., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Reagent for Peptide Coupling.[1][2] Organic Process Research & Development, 15(3), 515-526.[1] [Link]

Sources

Troubleshooting rotamer peaks in NMR of 1-(Oxolane-2-carbonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Oxolane-2-carbonyl)azetidin-3-ol

A Guide to Understanding and Troubleshooting Rotamer Peaks in NMR Spectra

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the observation of rotamer peaks in the Nuclear Magnetic Resonance (NMR) spectra of 1-(Oxolane-2-carbonyl)azetidin-3-ol.

Part 1: Understanding the Rotamer Phenomenon

FAQ 1.1: Why am I seeing more peaks in the ¹H and ¹³C NMR spectra of my 1-(Oxolane-2-carbonyl)azetidin-3-ol than expected?

The presence of more peaks than anticipated in the NMR spectra of 1-(Oxolane-2-carbonyl)azetidin-3-ol is a classic sign of rotamers.[1][2][3] These are conformational isomers that arise from hindered rotation around a single bond. In this specific molecule, the restricted rotation occurs around the amide (C-N) bond.

Due to the partial double-bond character of the amide C-N bond, the rotation is not free.[4][5] This restricted rotation leads to two distinct, slowly interconverting conformations at room temperature: the cis and trans rotamers. Each of these rotamers will have its own unique set of NMR signals, effectively doubling the number of expected peaks.

FAQ 1.2: What is the structural basis for these rotamers?

The structural basis for the rotamers in 1-(Oxolane-2-carbonyl)azetidin-3-ol lies in the planarity of the amide bond. The delocalization of the nitrogen lone pair into the carbonyl group creates a partial double bond, which introduces a significant energy barrier to rotation.[6][7][8] This results in two stable planar conformations:

  • Trans rotamer: The substituent on the nitrogen (the azetidine ring) is on the opposite side of the carbonyl oxygen. This is typically the sterically favored and therefore more abundant isomer.

  • Cis rotamer: The substituent on the nitrogen is on the same side as the carbonyl oxygen.

The energy difference between these two states is small enough that both can be populated at room temperature, leading to the observation of both sets of peaks in the NMR spectrum.[9]

FAQ 1.3: How does the energy barrier to rotation affect the NMR spectrum?

The appearance of the NMR spectrum is highly dependent on the rate of interconversion between the rotamers relative to the NMR timescale.

  • Slow Exchange: At or below room temperature, the interconversion between the cis and trans rotamers is slow on the NMR timescale. This results in distinct, sharp peaks for each rotamer.

  • Intermediate Exchange: As the temperature increases, the rate of interconversion also increases. When the rate of exchange is comparable to the frequency difference between the signals of the two rotamers, the peaks will broaden and may even disappear into the baseline.[10]

  • Fast Exchange: At sufficiently high temperatures, the interconversion becomes very rapid. The NMR spectrometer then detects an average of the two rotamers, resulting in a single, sharp set of peaks.[10][11]

Part 2: Troubleshooting and Experimental Strategies

Troubleshooting Guide 2.1: My rotamer peaks are broad and difficult to analyze. What can I do?

Broad peaks are often indicative of an intermediate exchange rate between the rotamers.[12] The most effective way to address this is by performing a Variable Temperature (VT) NMR experiment.

Protocol 2.1.1: Variable Temperature (VT) NMR Spectroscopy

A VT NMR experiment involves acquiring spectra at different temperatures to manipulate the rate of rotameric interconversion.[11][13][14]

Objective: To achieve either the slow exchange regime (sharpening of individual rotamer peaks at low temperatures) or the fast exchange regime (coalescence into a single set of averaged peaks at high temperatures).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a sample of 1-(Oxolane-2-carbonyl)azetidin-3-ol in a suitable deuterated solvent with a high boiling point and low freezing point (e.g., DMSO-d₆, Toluene-d₈). Ensure the NMR tube is rated for variable temperature work.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C) to serve as a reference.

  • High-Temperature Experiments:

    • Increase the temperature in increments of 10-20 °C.[13]

    • Allow the temperature to equilibrate for at least 10-15 minutes at each new setpoint before acquiring a spectrum.

    • Continue increasing the temperature until the corresponding peaks for the two rotamers coalesce into a single, sharp peak. Be careful not to exceed the boiling point of the solvent or the decomposition temperature of your compound.

  • Low-Temperature Experiments (if necessary):

    • If high temperatures do not lead to coalescence or if the sample is unstable, cool the sample in decrements of 10-20 °C.

    • Allow the temperature to stabilize at each step.

    • Observe the sharpening of the individual peaks for each rotamer as the exchange rate slows.

Troubleshooting Guide 2.2: The rotamer peaks are overlapping. How can I resolve them?

Overlapping peaks can make spectral assignment challenging. Two common strategies to resolve these signals are changing the solvent or using a chemical shift reagent.

Strategy 2.2.1: Changing the NMR Solvent

The equilibrium between rotamers can be influenced by the solvent.[9][15] Changing the solvent can alter the chemical shifts of the rotamers, potentially resolving overlapping signals.

SolventPolarityPotential Effect
CDCl₃LowMay favor the less polar rotamer.
Benzene-d₆Non-polar, AromaticAromatic Solvent Induced Shift (ASIS) can cause significant changes in chemical shifts, often improving resolution.
Acetone-d₆Polar, AproticMay stabilize the more polar rotamer.
DMSO-d₆HighCan significantly alter the rotameric equilibrium and chemical shifts.[16][17]
D₂OPolar, ProticCan interact with the molecule through hydrogen bonding, affecting the rotamer population.[15]

Strategy 2.2.2: Use of Chemical Shift Reagents

Lanthanide shift reagents can be added to the NMR sample to induce large changes in the chemical shifts of nearby protons. This can be particularly useful for resolving overlapping signals. The magnitude of the induced shift is dependent on the distance of the proton from the lanthanide ion, which can also provide structural information.

Troubleshooting Guide 2.3: I've tried VT-NMR, but the peaks are still not coalescing. What does this mean?

If you have increased the temperature significantly and the peaks have not coalesced, it could indicate a very high energy barrier to rotation. In some cases, the temperature required for coalescence may be higher than the boiling point of the solvent or the decomposition temperature of your compound. It is also possible, though less likely for this specific molecule, that the two sets of peaks are from diastereomers rather than rotamers, which will not coalesce upon heating.[18]

Part 3: Data Interpretation and Analysis

FAQ 3.1: How can I assign the peaks to the cis and trans rotamers?

Distinguishing between the cis and trans rotamers can be achieved using 2D NMR techniques, specifically Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY).[19][20]

  • NOESY/ROESY: These experiments detect through-space correlations between protons that are close to each other.[21] In the trans rotamer, you would expect to see a NOE correlation between the proton on the carbon alpha to the carbonyl in the oxolane ring and the protons on the carbons of the azetidine ring that are attached to the nitrogen. In the cis rotamer, these protons are further apart, and this correlation would be absent or very weak.

Another useful 2D NMR technique is Exchange Spectroscopy (EXSY), which is mechanistically identical to NOESY.[19][22] EXSY produces cross-peaks between exchanging sites, providing definitive proof that the two sets of signals arise from interconverting species like rotamers.[23]

FAQ 3.2: How do I calculate the rotational energy barrier (ΔG‡) from my VT-NMR data?

The Gibbs free energy of activation (ΔG‡) for the rotational barrier can be estimated from the coalescence temperature (Tc) using the Eyring equation. This provides valuable information about the stability of the rotamers and the kinetics of their interconversion.

Part 4: Visual Aids and References

Diagram 4.1: Workflow for Troubleshooting Rotamer Peaks

G A Initial Observation: Multiple sets of peaks in NMR B Hypothesis: Presence of rotamers A->B C Perform Variable Temperature (VT) NMR B->C J Overlapping Peaks? B->J D Peaks Coalesce at High Temp? C->D G Peaks Sharpen at Low Temp? C->G E Yes: Confirms rotamers. Calculate ΔG‡ D->E Yes F No: High energy barrier or possible diastereomers D->F No M Assign cis/trans rotamers using 2D NOESY/EXSY E->M H Yes: Slow exchange achieved. Proceed with assignment. G->H Yes I No: Further investigation needed. (e.g., change solvent) G->I No H->M K Yes: Change solvent or use shift reagent J->K Yes L No: Proceed with assignment J->L No K->M L->M

Caption: A flowchart outlining the logical steps for troubleshooting and analyzing rotameric peaks in NMR spectra.

References

  • Zhang, J.-X., et al. (2021). NMR studies of rotamers with multi-substituted amides.
  • Laskowski, M., et al. (2015).
  • Fábián, L., et al. (2023). Amide isomerization pathways: Electronic and structural background of protonation- and deprotonation-mediated cis-trans interconversions. AIP Publishing.
  • Zhang, J.-X., et al. (2021). NMR studies of rotamers with multi-substituted amides. Semantic Scholar.
  • Nanalysis. (2023).
  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Department of Chemistry.
  • Tessier, M. B., et al. (2008).
  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry.
  • Zhang, J.-X., et al. (2021). NMR studies of rotamers with multi-substituted amides.
  • Hu, Y., et al. (2007). Conformational Analysis of (+)
  • University of Ottawa NMR Facility. (2014). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog.
  • Nanalysis. (2024).
  • Isbester, P. K., et al. (2015). Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines.
  • Xing, M. (2023).
  • LibreTexts. (2021). Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts.
  • DSpace. (n.d.). CONFORMATIONAL DYNAMICS AND EQUILIBRIA IN AMIDES. DSpace.
  • Hussaini, S., et al. (2022). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. PMC.
  • Santos, T. C., et al. (2013).
  • Laurella, S. L., et al. (2011). Substituent, Temperature and Solvent Effects on the Keto-Enol Equilibrium in β-Ketoamides: A Nuclear Magnetic Resonance Study. Scientific Research Publishing.
  • Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media.
  • Carné-Sánchez, A., et al. (2018). Conformational selectivity and high-affinity binding in the complexation of N-phenyl amides in water by a phenyl extended calix[2]pyrrole. Royal Society of Chemistry.

  • Gibb, C. L. D., & Gibb, B. C. (2019). Relative hydrophilicities of cis and trans formamides. PNAS.
  • Rice, K. D., et al. (2012). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973).
  • Laurella, S. L., et al. (2010). Solvent effects on tautomerics equilibria in b-ketonitriles: NMR and theoretical studies.
  • ResearchGate. (n.d.). The equilibrium of amides isomerization at room temperature.
  • Fábián, L., et al. (2023).
  • Laurella, S. L., et al. (2021). Substituent, Temperature and Solvent Effects on the Keto-Enol Equilibrium in β-Ketoamides.
  • Weizmann Institute of Science. (n.d.). NOESY and EXSY. NMRlab.
  • University of Ottawa NMR Facility. (2008). 2D EXSY. University of Ottawa NMR Facility Blog.
  • Sussex Drug Discovery Centre. (2013). Rotamers- assigned by a simple NMR experiment. Sussex Drug Discovery Centre.
  • Bruker. (n.d.). Complex NMR experiments: 2D, selective, etc. Bruker.
  • DEVLOGMYVLOG. (2022).
  • Reddit. (2024).
  • Wimmer, N., et al. (2019). Determination of Amide cis/trans Isomers in N‐Acetyl‐d‐glucosamine. PMC.
  • ResearchGate. (2025). Rotamers or Diastereomers? An Overlooked NMR Solution.
  • Reddit. (2020).
  • Rutkauskas, K., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin). PMC.
  • ResearchGate. (n.d.). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j).
  • ResearchGate. (n.d.). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j).
  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry.

Sources

Purification of polar azetidine amides by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Azetidine Amides

Topic: . Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist.

Introduction: The Azetidine Challenge

Welcome to the Technical Support Center. You are likely here because your azetidine amide—a high-value, strained 4-membered heterocycle—is behaving poorly on standard silica gel.

The Core Problem: Azetidine amides present a "double-bind" difficulty in purification:

  • Ring Strain & Lability: The azetidine ring possesses ~25.4 kcal/mol of strain energy.[2] On acidic stationary phases (like standard silica, pH ~5.0–6.0), the ring is susceptible to acid-catalyzed ring-opening (hydrolysis), leading to yield loss or complete degradation.

  • High Polarity & Tailing: The amide functionality, often combined with a basic ring nitrogen (if not fully acylated), creates strong hydrogen bonding and ion-exchange interactions with surface silanols (Si-OH). This results in severe peak tailing, co-elution with impurities, and irreversible adsorption.

This guide provides the protocols to overcome these thermodynamic and kinetic barriers.

Part 1: Method Development & Stationary Phase Selection

Q: Should I use Normal Phase (Silica) or Reverse Phase (C18) for my azetidine amide?

A: Diagnostic Protocol Do not default to silica. Use this logic gate to determine the correct phase.

1. The "Acid Test" (Crucial Step) Before running a column, perform a 2D-TLC stability test.

  • Step A: Spot your compound on a silica TLC plate.[3][4][5]

  • Step B: Wait 15 minutes (dry).

  • Step C: Elute the plate.

  • Result: If you see a new spot (decomposition product) or a streak that wasn't there in a fresh solution TLC, your azetidine is acid-sensitive.

    • Action: ABORT standard silica. Switch to Neutral Alumina , Deactivated Silica , or Reverse Phase (C18) .

2. Stationary Phase Decision Matrix

FeatureStandard Silica (SiO2)Neutral Alumina (Al2O3)Reverse Phase (C18)
Surface pH Acidic (~5.5)Neutral (~7.0)Neutral (Dependent on buffer)
Interaction H-Bonding / Cation ExchangeLewis Acid/BaseHydrophobic / Partitioning
Risk Ring opening, TailingLow capacity, Lewis acid catalysisPhase collapse (if 100% aqueous)
Recommended For Stable, N-protected azetidinesAcid-sensitive, basic azetidinesHighly polar / Water-soluble amides

Part 2: Mobile Phase Engineering (Normal Phase)

Q: My compound tails severely on silica using DCM/MeOH. How do I fix this?

A: The "Silanol Masking" Protocol Tailing is caused by the azetidine nitrogen or amide oxygen interacting with acidic silanols. You must "mask" these sites with a stronger base that doesn't degrade your compound.

The "Golden Mix" for Polar Azetidines: Replace standard DCM/MeOH with the DCM / MeOH / NH4OH system.

  • Preparation:

    • Prepare a stock solution of 10% NH4OH (aq) in Methanol . (e.g., 10 mL conc. ammonia + 90 mL MeOH).

    • Use this stock as your "Polar Solvent B" in a binary gradient with Dichloromethane (Solvent A).

    • Gradient Example: 0% to 20% "Solvent B" in DCM.

    • Why this works: The ammonia competes for silanol sites, "blocking" them from your azetidine. The water content (from NH4OH) also deactivates the most active silica sites.

Alternative: The "Triethylamine (TEA) Wash" If you cannot use ammonia:

  • Pre-wash the packed silica column with 1% Et3N in Hexane/DCM.

  • Add 0.5% Et3N to your mobile phase.

  • Warning: High concentrations of Et3N can catalyze amide hydrolysis or side reactions in highly strained rings. Keep it <1%.

Part 3: Reverse Phase (C18) Strategies

Q: My azetidine amide is too polar for silica (Rf = 0 even in 20% MeOH). What now?

A: Switch to C18 Flash or Prep-HPLC. For highly polar amides, Reverse Phase is often superior because it avoids the strong adsorption issues of silica.

Protocol: Aqueous Mobile Phase Optimization

  • Buffer Selection: You must control pH to prevent ionization-induced tailing.

    • Basic Azetidines: Use Ammonium Bicarbonate (10mM, pH 8-9) . This keeps the amine neutral (free base), increasing retention on C18 and improving peak shape.

    • Neutral/Acidic Amides: Use Ammonium Formate (10mM, pH 3.8) or 0.1% Formic Acid .

  • Phase Collapse Warning:

    • If your gradient starts at 100% water, ensure you are using a "C18-Aq" or "Water-wettable" C18 column. Standard C18 chains collapse in 100% water, leading to loss of retention.

Part 4: Troubleshooting & FAQs

Q: I recovered my mass, but the NMR shows a complex mixture. What happened? A: You likely experienced on-column degradation .

  • Diagnosis: Check for ring-opening products (e.g., 3-amino-propanol derivatives).

  • Solution: The residence time on the column was too long, or the acidity was too high.

    • Switch to Neutral Alumina .

    • Use Rapid Chromatography (High flow rate, short column).

    • Lyophilize fractions immediately; do not leave them in solution (especially acidic mobile phases) overnight.

Q: My compound precipitates on the column inlet. A: This is a Solubility Mismatch .

  • Cause: Your compound is soluble in the polar eluent (MeOH) but insoluble in the non-polar starting solvent (DCM or Hexane).

  • Protocol: Use Solid Loading (Dry Loading) .

    • Dissolve compound in MeOH/DCM.[4]

    • Add Celite 545 or clean Silica (ratio 1:2 compound:solid).

    • Evaporate to a free-flowing powder.

    • Load this powder on top of the column (or in a solid load cartridge).

    • Benefit: Eliminates solubility issues at the moment of injection.

Visual Workflows

Figure 1: Method Development Decision Tree

AzetidinePurification Start Start: Polar Azetidine Amide SolubilityCheck Check Solubility: Soluble in DCM? Start->SolubilityCheck AcidTest Acid Stability Test (2D TLC on Silica) SolubilityCheck->AcidTest Yes C18 Reverse Phase (C18) Mobile Phase: H2O/MeCN Buffer: NH4HCO3 (pH 8) SolubilityCheck->C18 No (Insoluble) NormalPhase Silica Gel (SiO2) Mobile Phase: DCM / MeOH / NH4OH (Silanol Masking) AcidTest->NormalPhase Stable AlternativePhase Neutral Alumina OR Deactivated Silica (Pre-wash with 1% Et3N) AcidTest->AlternativePhase Unstable/Degrades Tailing Increase NH4OH % or Switch to C18 NormalPhase->Tailing If Tailing Occurs

Caption: Logical workflow for selecting the stationary phase based on solubility and acid stability of the azetidine scaffold.

Figure 2: Mechanism of Silanol Masking

SilanolMasking Silica Silica Surface (Acidic Si-OH) Azetidine Azetidine Amide (Target) Silica->Azetidine Strong H-Bond (Tailing/Retention) Result Elution Sharp Peak Azetidine->Result Flows Freely Modifier Modifier (NH3 / Et3N) Modifier->Silica Preferential Binding (Masks Sites) Modifier->Result Enables

Caption: Competitive inhibition mechanism where basic modifiers (NH3/Et3N) block acidic silanol sites, preventing azetidine adsorption.

Summary of Quantitative Parameters

ParameterRecommended ValueReason
Sample Load (Liquid) 1-2% of Silica MassPrevent band broadening.
Sample Load (Dry) 1:2 to 1:5 (Sample:Support)Ensures uniform injection band.
NH4OH Concentration 0.1% - 1.0% in final eluentSufficient to mask silanols without dissolving silica.
Flow Rate (Flash) 30-40 mL/min (for 12g column)Faster flow minimizes residence time (degradation risk).
CV (Column Volumes) Collect until 15-20 CVPolar compounds often elute late ("general elution problem").

References

  • Benchchem. (2025).[2] Strategies for purifying polar heterocyclic compounds via chromatography. Retrieved from

  • Teledyne ISCO. (2025). Purine and Related Compound Purification Strategies. Retrieved from

  • University of Rochester. (2025). Solvent Systems for Flash Column Chromatography. Retrieved from

  • Restek Corporation. (2025). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from

Sources

Technical Support Center: Resolving Enantiomers of 1-(Oxolane-2-carbonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the chiral resolution of 1-(Oxolane-2-carbonyl)azetidin-3-ol. This molecule possesses a critical stereocenter at the 3-position of the azetidine ring, making the separation of its enantiomers a crucial step in the synthesis of many pharmaceutical agents. The distinct pharmacological activities of each enantiomer necessitate high enantiomeric purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions for the two most common industrial-scale resolution methods: Enzymatic Kinetic Resolution (EKR) and Chiral High-Performance Liquid Chromatography (HPLC).

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Section A: Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes, typically lipases, to selectively acylate one enantiomer of a racemic alcohol, allowing for subsequent separation of the acylated ester from the unreacted alcohol.

Question 1: My enzymatic resolution has stalled at low conversion (<30%) and low enantiomeric excess (% ee). What are the primary causes and how can I fix this?

Answer: This is a common issue that typically points to problems with the enzyme's activity or the reaction conditions. Let's break down the potential causes:

  • Cause 1: Enzyme Inhibition or Deactivation. The enzyme may be inhibited by the substrate, product, or solvent. Azetidine-containing compounds can sometimes act as inhibitors for certain enzymes.

    • Solution: Lower the initial substrate concentration. Perform a substrate concentration screening study (e.g., 10 mM, 25 mM, 50 mM) to identify a potential inhibition threshold. Ensure the solvent is appropriate; for instance, while MTBE is common, a switch to a more biocompatible solvent like 2-methyl-THF or even a biphasic system might be beneficial.

  • Cause 2: Unfavorable pH. The micro-pH of the enzyme's hydration layer is critical for its catalytic activity. Even in organic solvents, this is influenced by the components of the reaction.

    • Solution: Add a small amount of a suitable buffer (e.g., 1-5% v/v of a 50 mM phosphate buffer at pH 7.0) to the reaction mixture. This can help maintain the optimal ionization state of the enzyme's active site residues.

  • Cause 3: Water Content Imbalance. Lipases require a minimal amount of water to maintain their active conformation, but excess water can promote the reverse reaction (hydrolysis), leading to a drop in % ee and net conversion.

    • Solution: Ensure your organic solvent has the optimal water activity (a_w). This can be controlled by adding molecular sieves (3Å or 4Å) to dry the solvent or by pre-saturating the solvent with water if it is too dry. An ideal starting point is often a water content of 0.1-0.3% (v/v).

  • Cause 4: Poor Choice of Acyl Donor. The nature of the acyl donor significantly impacts the reaction rate and enantioselectivity.

    • Solution: Vinyl acetate is a common and effective choice as the vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward irreversibly. If you are using other donors like isopropenyl acetate or acid anhydrides, screen them against vinyl acetate to compare performance.

A systematic approach to troubleshooting this issue is illustrated below.

EKR_Troubleshooting start Problem: Low Conversion & Low % ee sub_conc Step 1: Substrate Concentration Check for inhibition. - Run at 10, 25, 50 mM. - Did lowering concentration help? start->sub_conc ph_check Step 2: Micro-pH Environment Enzyme may be in wrong ionization state. - Add 1-5% v/v phosphate buffer (pH 7). - Did this improve activity? sub_conc->ph_check No success Success: Reaction Optimized sub_conc->success Yes water_act Step 3: Water Activity Too much water causes hydrolysis. Too little deactivates enzyme. - Add 3Å molecular sieves. - Is there an improvement? ph_check->water_act No ph_check->success Yes acyl_donor Step 4: Acyl Donor Reaction may not be irreversible. - Switch to Vinyl Acetate. - Is the reaction now proceeding? water_act->acyl_donor No water_act->success Yes acyl_donor->success Yes fail Further Investigation Needed: - Screen different enzymes (e.g., CAL-B, PSL). - Screen different solvents. acyl_donor->fail No

Caption: Troubleshooting workflow for low EKR performance.

Question 2: The enantiomeric excess (% ee) of my remaining alcohol is high, but the reaction stops at exactly 50% conversion. Why is this happening?

Answer: This is the hallmark of a highly selective but non-ideal kinetic resolution.

  • Cause: The enzyme is highly selective for one enantiomer (e.g., the R-enantiomer) but cannot catalyze the reaction of the other (the S-enantiomer) at all. Once all of the reactive R-enantiomer is consumed (acylated), the reaction stops. This leaves you with the acylated R-ester and the unreacted S-alcohol, each at a theoretical maximum of 50% yield and ~100% ee.

  • Solution: This is actually the desired outcome for a perfect kinetic resolution. The goal is not 100% conversion of the starting material, but rather to achieve a state where one enantiomer is completely converted while the other remains untouched. Your next step is to separate the product ester from the unreacted alcohol. This can be achieved via standard methods like column chromatography or extraction, leveraging the difference in polarity between the alcohol (more polar) and the ester (less polar).

Section B: Chiral HPLC Method Development

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP).

Question 3: I am seeing poor peak resolution (Rs < 1.5) between the two enantiomers on my chiral column. How can I improve the separation?

Answer: Poor resolution is a common hurdle in chiral method development. The resolution factor (Rs) is a function of selectivity (α), efficiency (N), and retention factor (k). Improving any of these can increase Rs.

  • Step 1: Optimize the Mobile Phase. This is often the easiest and most effective first step.

    • Decrease Solvent Strength: For normal phase chromatography (common for chiral separations), the mobile phase is typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). Decreasing the percentage of the alcohol modifier (e.g., from 15% to 10%) will increase the retention time (k) and often improve selectivity, giving the enantiomers more time to interact with the CSP.

    • Change the Alcohol Modifier: Different alcohol modifiers can lead to different interactions. If you are using isopropanol, try switching to ethanol or n-butanol. These changes can significantly alter the selectivity (α).

    • Add an Additive: For polar molecules like yours containing a hydroxyl and amide group, acidic or basic additives can be crucial. Try adding a small amount of trifluoroacetic acid (TFA) for an acidic analyte or diethylamine (DEA) for a basic analyte (0.1% is a good starting point). This can suppress unwanted ionic interactions with the stationary phase, leading to sharper peaks and better resolution.

  • Step 2: Lower the Column Temperature.

    • Running the separation at a lower temperature (e.g., 15°C instead of 25°C) can enhance the enthalpic differences in the interactions between the enantiomers and the CSP, often leading to a significant increase in selectivity (α). However, be aware that this will also increase viscosity and backpressure.

  • Step 3: Reduce the Flow Rate.

    • Lowering the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) increases the efficiency (N) of the column by allowing more time for equilibrium to be established between the mobile and stationary phases. This results in sharper peaks and better resolution.

  • Step 4: Try a Different Chiral Stationary Phase (CSP).

    • If the above steps do not yield sufficient resolution, the chosen CSP may not be suitable for your molecule. Polysaccharide-based columns (e.g., those coated with cellulose or amylose derivatives like Chiralcel OD or Chiralpak AD) are excellent starting points. However, if one doesn't work, you should try a CSP with a different chiral selector.

ParameterAction to Improve Resolution (Rs)Rationale
Mobile Phase Strength Decrease % alcohol modifierIncreases retention factor (k) and selectivity (α)
Mobile Phase Modifier Switch from IPA to EtOHAlters chiral recognition mechanism, changing α
Temperature Decrease column temperatureEnhances interaction differences, increasing α
Flow Rate Decrease flow rateIncreases column efficiency (N)

Question 4: My peaks are tailing badly, which is affecting my ability to quantify the enantiomers accurately. What is the cause?

Answer: Peak tailing in chiral chromatography is often due to secondary, non-enantioselective interactions between the analyte and the stationary phase.

  • Cause 1: Strong Silanol Interactions. Residual silanol groups on the silica support of the CSP can strongly interact with basic or polar functional groups on your molecule (like the azetidine nitrogen or the hydroxyl group).

    • Solution: Add a basic modifier to your mobile phase, such as diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1-0.2%. This amine will compete for the active silanol sites, masking them from your analyte and resulting in more symmetrical peaks.

  • Cause 2: Sample Overload. Injecting too much sample can saturate the chiral selectors on the stationary phase, leading to tailing.

    • Solution: Reduce the injection volume or the concentration of your sample. Perform a loading study to determine the maximum amount of sample that can be injected without compromising peak shape.

  • Cause 3: Mismatched Sample Solvent. If your sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the mobile phase itself. If this is not feasible due to solubility issues, use the weakest solvent possible that will fully dissolve your sample.

HPLC_Principle cluster_0 Chiral Stationary Phase (CSP) cluster_1 Mobile Phase Flow csp Chiral Selector separated_s S-Enantiomer (Weaker Interaction, Shorter Retention) csp->separated_s csp2 Chiral Selector separated_r R-Enantiomer (Stronger Interaction, Longer Retention) csp2->separated_r csp3 Chiral Selector racemate Racemic Mixture|(R)-Enantiomer (Red) (S)-Enantiomer (Green) r_enantiomer R s_enantiomer S r_enantiomer->csp2 Stronger, more stable diastereomeric complex s_enantiomer->csp Weaker, less stable diastereomeric complex

Caption: Principle of chiral HPLC separation.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Which method is better for resolving 1-(Oxolane-2-carbonyl)azetidin-3-ol: Enzymatic Kinetic Resolution or Chiral Chromatography?

Answer: The "better" method depends entirely on the scale and goal of your work.

  • Enzymatic Kinetic Resolution (EKR) is often preferred for large-scale, industrial synthesis. It is highly cost-effective, uses mild and environmentally friendly conditions, and can be performed in standard reactors. However, its major drawback is the theoretical maximum yield of 50% for a single enantiomer. To overcome this, the unwanted enantiomer must be racemized and recycled, adding complexity to the overall process.

  • Chiral Chromatography (Preparative HPLC) can provide both enantiomers at high purity (>99% ee) and high recovery (>95%), bypassing the 50% yield limit of EKR. It is exceptionally versatile for method development. However, it is generally more expensive due to the high cost of chiral stationary phases and the large volumes of solvent required. It is often the method of choice for producing high-purity material at the lab and pilot-plant scale.

FeatureEnzymatic Kinetic Resolution (EKR)Chiral Preparative HPLC
Max Yield (per enantiomer) 50% (without a recycle loop)>95%
Purity (% ee) Typically >95%, process dependentTypically >99%
Scalability Excellent for large scaleGood, but can be very expensive
Cost Lower operational costHigher capital and solvent cost
Environmental Impact Generally lower ("Green Chemistry")Higher due to solvent consumption
Development Time Can be longer (enzyme screening)Can be faster (column screening)

FAQ 2: How do I choose the right enzyme for my kinetic resolution?

Answer: Enzyme selection is an empirical process. You must screen a panel of commercially available enzymes, typically lipases, to find one with high activity and selectivity for your substrate.

  • Start with Common Lipases: The most successful and commonly used lipases for resolving alcohols are Candida antarctica Lipase B (CAL-B, often immobilized as Novozym 435), Pseudomonas cepacia Lipase (PSL), and Candida rugosa Lipase (CRL). CAL-B is particularly well-known for its broad substrate scope and high enantioselectivity.

  • Set Up a Parallel Screen: In small vials, set up parallel reactions with your racemic alcohol, an acyl donor (vinyl acetate is a good start), a solvent (MTBE or toluene), and each of the different enzymes.

  • Monitor Progress: Use chiral HPLC to monitor the conversion and the % ee of the substrate and product over time (e.g., at 2, 6, and 24 hours).

  • Calculate the E-value: The enantioselectivity of the reaction is best described by the enantiomeric ratio (E-value). A high E-value (>100) is desirable for an efficient resolution. The E-value can be calculated from the conversion (c) and the enantiomeric excess of the substrate (ee_s) and product (ee_p).

FAQ 3: What are the critical starting parameters for developing a chiral HPLC method from scratch?

Answer: A systematic approach will save you significant time and resources.

  • Column Selection: Start with polysaccharide-based columns, as they are effective for a very broad range of compounds. A good initial screening set would include a cellulose-based column (e.g., Chiralcel OD-H) and an amylose-based column (e.g., Chiralpak AD-H).

  • Mobile Phase: For normal phase mode, begin with a simple mobile phase of 90:10 Hexane/Isopropanol (IPA) . This is a good starting point that balances retention and elution strength.

  • Flow Rate: Use a standard flow rate of 1.0 mL/min for a typical 4.6 mm ID analytical column.

  • Temperature: Start at ambient temperature, typically 25°C .

  • Detection: Use a UV detector set to a wavelength where your compound has good absorbance (e.g., 210 nm, as the amide bond should absorb at this low wavelength).

Run your initial screen on these columns with these starting conditions. Based on the results (no separation, partial separation, or good separation), you can begin the optimization process described in the troubleshooting guide (Question 3).

Part 3: Detailed Experimental Protocols

Protocol 1: General Procedure for EKR Screening

  • To each of five 4 mL vials, add 10 mg of racemic 1-(Oxolane-2-carbonyl)azetidin-3-ol.

  • Add 15 mg of an immobilized lipase (e.g., Novozym 435, PSL-IM, etc. - a different one for each vial).

  • To each vial, add 1.0 mL of methyl tert-butyl ether (MTBE).

  • Add 1.5 equivalents of vinyl acetate.

  • Seal the vials and place them on an orbital shaker at 200 rpm and 30°C.

  • After 6 hours, take a 50 µL aliquot from each reaction. Quench it by filtering through a small plug of silica gel with ethyl acetate to remove the enzyme and non-volatile components.

  • Analyze the filtrate by chiral HPLC to determine the % conversion and the % ee of the remaining alcohol and the formed ester.

  • Continue monitoring the reaction that shows the most promise at 12 and 24 hours.

Protocol 2: General Procedure for Chiral HPLC Method Development

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of racemic 1-(Oxolane-2-carbonyl)azetidin-3-ol in ethanol.

  • Install Column: Install a Chiralpak AD-H column (4.6 x 250 mm, 5 µm) into the HPLC system.

  • Set Initial Conditions:

    • Mobile Phase A: n-Hexane

    • Mobile Phase B: Isopropanol (IPA)

    • Isocratic Elution: 90% A, 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

    • Detector: UV at 210 nm

  • Equilibrate: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject Sample: Inject the stock solution and acquire the chromatogram for 20-30 minutes.

  • Analyze Results:

    • If no separation is observed, change the mobile phase to 95:5 Hexane/IPA and repeat.

    • If peaks are broad, add 0.1% DEA to the mobile phase.

    • If resolution is partial (Rs between 0.8 and 1.5), lower the temperature to 15°C or decrease the flow rate to 0.8 mL/min.

    • If no separation is achieved after these modifications, switch to a Chiralcel OD-H column and repeat the process.

References

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 15(22), 3331-3351. [Link]

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2004). Catalytic promiscuity in biocatalysis: using old enzymes to form new bonds and follow new pathways. Angewandte Chemie International Edition, 43(45), 6032-6040. [Link]

  • Yashima, E., & Yamamoto, C. (2004). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Journal of Chromatography A, 1041(1-2), 1-17. [Link]

  • Straathof, A. J., Panke, S., & Schmid, A. (2002). The production of fine chemicals by biotransformations. Current opinion in biotechnology, 13(6), 548-556. [Link]

  • Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). One biocatalyst–many applications: The use of Candida antarctica B-lipase in organic synthesis. Biocatalysis and Biotransformation, 16(3), 181-204. [Link]

Technical Support Center: High-Fidelity Coupling of Oxolane-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: RAC-OXO-001 Subject: Preventing Racemization in


-Heteroatom Carboxylic Acid Couplings
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering racemization (epimerization) during the amide coupling of oxolane-2-carboxylic acid (tetrahydro-2-furoic acid). This is a known challenge caused by the "


-heteroatom effect." The oxygen atom adjacent to the 

-carbon exerts a strong inductive effect (

), significantly increasing the acidity of the

-proton compared to standard amino acids (like proline).

Standard peptide coupling protocols (e.g., HATU/DIEA) often lead to 5–20% epimerization because the base required for activation also promotes enolization. To solve this, you must switch to low-basicity activation methods .

Part 1: The Mechanism of Failure

Before fixing the protocol, you must understand the enemy. Racemization here is not random; it is driven by base-catalyzed proton abstraction.

The Pathway to Racemate

The following diagram illustrates how standard bases (like DIEA or TEA) trigger the loss of chirality via an enolate intermediate.

RacemizationMechanism Start Oxolane-2-Carboxylic Acid (Chiral S-isomer) Activation Activated Ester (O-Acyl Urea / Active Ester) Start->Activation Coupling Reagent Deprotonation Base Abstraction of Alpha-Proton Activation->Deprotonation Excess/Strong Base PureProduct Pure Amide Product (Retained Chirality) Activation->PureProduct Fast Coupling (Kinetic Control) Enolate Planar Enolate (Achiral Intermediate) Deprotonation->Enolate Loss of Stereocenter Reprotonation Reprotonation / Coupling Enolate->Reprotonation Tautomerization Racemate Racemic Product (50:50 R/S Mixture) Reprotonation->Racemate

Figure 1: The kinetic competition between coupling (Green path) and enolization (Red path). The oxygen atom in the oxolane ring stabilizes the enolate, making this substrate highly sensitive to base.

Part 2: Recommended Protocols

We recommend two distinct workflows. Method A is the industry "Gold Standard" for this specific substrate. Method B is a robust alternative if Method A reagents are unavailable.

Method A: The T3P® (Propylphosphonic Anhydride) Protocol

Why this works: T3P acts as a cyclic anhydride.[1] It is highly reactive but, crucially, it does not require the initial formation of a charged uronium species (like HATU). It often works with weaker bases (like NMM or Pyridine) or even no base if the amine is nucleophilic enough.

Performance Data:

Parameter Standard (HATU/DIEA) T3P / NMM
Base Strength (pKa of conjugate) ~10.7 (DIEA) ~7.4 (NMM)
Epimerization Observed 5 – 15% < 0.5%

| Workup Efficiency | Difficult (Urea byproducts) | High (Water soluble byproducts) |

Step-by-Step Protocol:

  • Dissolution: Dissolve Oxolane-2-carboxylic acid (1.0 equiv) and the Amine partner (1.1 equiv) in 2-MeTHF or Ethyl Acetate (Do not use DMF if possible; T3P is less stable in DMF).

  • Cooling: Cool the mixture to 0 °C .

  • Base Addition: Add N-Methylmorpholine (NMM) (2.5 equiv). Note: Do not use DIEA.

  • Reagent Addition: Add T3P (50% w/w solution in EtOAc, 1.2 equiv) dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Add water. The T3P byproducts are water-soluble phosphates, making phase separation extremely clean.

Method B: The Oxyma Pure / DIC Protocol

Why this works: If you cannot use T3P, avoid HOBt/EDC. Instead, use Oxyma Pure (Ethyl cyanohydroxyiminoacetate).[2] It has a lower pKa (4.60) than HOBt, creates a more reactive ester, and allows the coupling to proceed faster than the rate of racemization.

Step-by-Step Protocol:

  • Dissolution: Dissolve Oxolane-2-carboxylic acid (1.0 equiv) in DCM or DMF.

  • Activation: Add Oxyma Pure (1.1 equiv).

  • Coupling Agent: Add DIC (Diisopropylcarbodiimide) (1.1 equiv) at 0 °C .

  • Pre-activation (Critical): Stir for exactly 2–3 minutes at 0 °C to form the active ester. Do not wait longer.

  • Amine Addition: Add the Amine partner (1.0 equiv).

  • Base: NONE . (If the amine is a salt, use exactly 1.0 equiv of 2,4,6-Collidine to free it. Do not use excess).

Part 3: Troubleshooting & Decision Logic

Use the following logic tree to diagnose issues with your current experiments.

DecisionTree Question1 Is Epimerization > 1%? Question2 Which Base are you using? Question1->Question2 Yes ResultD Optimization Complete Question1->ResultD No Question3 Is the Amine Sterically Hindered? Question2->Question3 NMM / Collidine ResultA Switch to T3P / Pyridine or T3P / NMM Question2->ResultA DIEA / TEA Question3->ResultA No ResultC Use Acid Fluoride (Vilsmeier Method) Question3->ResultC Yes (Very Hindered) ResultB Switch Base to 2,4,6-Collidine

Figure 2: Troubleshooting logic for minimizing racemization.

Frequently Asked Questions (FAQs)

Q: Can I use EDC/NHS? A: We advise against it for high-purity requirements. While NHS esters are stable, the carbodiimide activation step with EDC often requires conditions that allow the


-proton to be abstracted. If you must use EDC, add Oxyma Pure  as an additive, not HOBt.

Q: Why is 2,4,6-Collidine recommended over DIEA? A: Collidine is a weaker base (pKa ~7.4) compared to DIEA (pKa ~10.7) and is sterically hindered.[3] It is strong enough to neutralize the acid generated during coupling but kinetically poor at abstracting the sterically crowded


-proton of the oxolane ring.

Q: My yield is low with T3P. What now? A: T3P is sensitive to steric bulk.[3] If the reaction is sluggish:

  • Increase T3P to 1.5–2.0 equiv.

  • Switch solvent to 2-MeTHF (2-methyltetrahydrofuran), which often accelerates T3P couplings compared to EtOAc.

  • Ensure the reaction is highly concentrated (0.5 M to 1.0 M). T3P kinetics are second-order; dilution kills the reaction rate.

References

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Useful Reagent for Peptide Coupling and Other Condensation Reactions.[1] Pfizer Global R&D. Source:

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Detailed comparison of HATU vs. Oxyma). Source:

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. (Discussion on racemization mechanisms). Source:

  • Han, S.Y., & Kim, Y.A. (2004). Recent development of peptide coupling reagents in organic synthesis.[4][5][6] (Data on Oxyma/DIC performance). Source:

Sources

Removing unreacted azetidin-3-ol from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azetidin-3-ol Removal

A Foreword from Your Senior Application Scientist

Welcome to the technical support guide for handling a common yet persistent challenge in synthetic chemistry: the removal of unreacted azetidin-3-ol. This small, bifunctional molecule, with its inherent polarity and basicity, often resists standard purification protocols. This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you may encounter in the lab. My goal is to provide not just procedural steps, but the underlying chemical principles and strategic rationale to empower you to make informed decisions for your specific system. We will explore various techniques, from classical liquid-liquid extraction to modern scavenger resin and chromatographic strategies, ensuring you have a robust toolkit to achieve the desired purity for your compounds.

Frequently Asked Questions (FAQs)

FAQ 1: Why is unreacted azetidin-3-ol so difficult to remove with a standard water wash?

Answer:

The difficulty in removing azetidin-3-ol (MW: 73.09 g/mol ) stems from its distinct physicochemical properties.[1][2][3] As a small molecule featuring both a secondary amine (a hydrogen bond acceptor and base) and an alcohol group (a hydrogen bond donor and acceptor), it exhibits high polarity and significant solubility in both water and many polar organic solvents.[3]

During a standard aqueous extraction with solvents like ethyl acetate or dichloromethane (DCM), the partitioning of azetidin-3-ol between the organic and aqueous phases is often inefficient. Its LogP value is predicted to be -1.29, indicating a strong preference for the aqueous phase, yet its ability to hydrogen bond with organic solvents and products can lead to it being retained in the organic layer more than expected.[2] This results in persistent contamination of your organic layer even after multiple washes.

FAQ 2: I tried an acidic wash to remove the azetidin-3-ol, but I'm facing emulsions or loss of my own polar product. What's happening and what are my alternatives?

Answer:

This is a very common scenario. The strategy of using an acidic wash (e.g., 1M HCl) is based on sound chemical principles: the basic secondary amine of azetidin-3-ol is protonated to form azetidin-3-ol hydrochloride.[4][5][6] This salt has vastly increased water solubility and should, in theory, be easily extracted into the aqueous phase.[7][8]

The Problem:

  • Emulsion Formation: The newly formed ammonium salt can act as a surfactant, stabilizing the interface between the organic and aqueous layers, which leads to frustrating emulsions.

  • Product Co-extraction: If your desired product also possesses some polarity or has basic functional groups, it may be "dragged" into the aqueous layer along with the high concentration of the azetidinium salt, leading to yield loss.

Troubleshooting & Alternatives:

If your product is stable in acidic conditions, you can optimize the acid wash:

  • Use a milder acid: Try a 5-10% citric acid solution or saturated ammonium chloride (NH₄Cl). These are less harsh and may reduce emulsion formation.

  • Brine Wash: After the acid wash, a wash with saturated aqueous NaCl (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase, which decreases the solubility of organic components.

If your product is acid-sensitive or the above methods fail, consider these alternatives:

Alternative 1: Copper (II) Sulfate Wash This method is particularly useful for acid-sensitive compounds.[4][5] Amines, including azetidin-3-ol, form a coordination complex with Cu²⁺ ions. This complex is typically highly water-soluble and is visibly blue or purple, providing a useful visual indicator for extraction efficiency.[4][9]

Alternative 2: Solid-Phase Scavenging (Recommended for Scalability & Purity) For a clean, high-purity workup without aqueous extractions, scavenger resins are an excellent choice. These are solid-supported reagents that covalently bind to the excess amine, which is then simply filtered off.[10][11]

Scavenger Resin Type Functional Group Mechanism Comments
Isocyanate Resin -NCOReacts with the amine to form a bound urea.Highly effective for primary and secondary amines.[10][11]
Sulfonyl Chloride Resin -SO₂ClReacts with the amine to form a bound sulfonamide.A solid-supported equivalent of tosyl chloride.[11]
Strongly Acidic Cation Exchange Resin -SO₃HNon-covalently binds the basic amine via an acid-base reaction.The amine can be released if needed.[11]

Experimental Protocol: General Use of an Isocyanate Scavenger Resin

  • Reaction Completion: Once your reaction is complete (as determined by TLC/LC-MS), add the isocyanate polystyrene resin to the reaction mixture (typically 2-4 equivalents relative to the excess azetidin-3-ol).

  • Agitation: Gently shake or stir the slurry at room temperature. The reaction time can vary from 1 to 16 hours. Monitor the removal of azetidin-3-ol by TLC or LC-MS.

  • Filtration: Once scavenging is complete, filter the mixture to remove the resin beads.

  • Washing: Wash the resin beads with a small amount of the reaction solvent (e.g., DCM, THF) to recover any product that may have adhered to the surface.

  • Concentration: Combine the filtrate and washes, and concentrate in vacuo to yield your crude product, now free of azetidin-3-ol.

FAQ 3: My product is very polar, and azetidin-3-ol is co-eluting with it during silica gel chromatography. How can I improve my separation?

Answer:

This is a frequent challenge due to the high polarity of azetidin-3-ol. On standard silica gel, which is acidic, basic amines like azetidin-3-ol can interact strongly, leading to significant tailing or "streaking."[12][13] This streaking can cause it to contaminate many fractions, including the one containing your product.

Here is a decision-making workflow to improve your chromatographic separation:

G cluster_options Chromatography Optimization Strategies cluster_A Mobile Phase Modification cluster_B Stationary Phase Alternatives cluster_C Analyte Derivatization start Start: Co-elution on Silica option1 Option A: Modify Mobile Phase start->option1 option2 Option B: Use Alternative Stationary Phase start->option2 option3 Option C: Derivatize Analyte start->option3 a1 Add a Basic Modifier: - 0.5-2% Triethylamine (Et3N) - 1% Ammonium Hydroxide (NH4OH) in MeOH option1->a1 b1 Basic Alumina (Al₂O₃) option2->b1 b2 Amine-functionalized Silica option2->b2 b3 Reverse-Phase (C18) Silica option2->b3 c1 Protect the amine on your crude mixture with Boc-anhydride. Separate the protected compounds. option3->c1 a2 Rationale: The competing base neutralizes acidic silanol sites on the silica, reducing tailing of azetidin-3-ol. a1->a2 b4 Rationale: These phases do not have acidic sites, preventing the problematic interactions that cause streaking. b1->b4 b2->b4 b3->b4 c2 Rationale: Alters the polarity and H-bonding properties of both compounds, often dramatically improving separation. c1->c2

Caption: Decision tree for troubleshooting poor chromatographic separation.

Practical Tips:

  • For Modifying the Mobile Phase: A common starting point for a polar product is a gradient of methanol in dichloromethane (DCM). To this system, add 1% triethylamine to both your DCM and your DCM/MeOH mixture.[12] For example, eluent A could be DCM + 1% Et₃N and eluent B could be 90:10 DCM/MeOH + 1% Et₃N.

  • For Reverse-Phase (C18): This is an excellent option for highly polar compounds.[13][14] You would use a polar mobile phase, such as water and acetonitrile or methanol, often with a modifier like formic acid or ammonia to ensure sharp peaks.[14][15] Azetidin-3-ol, being very polar, will elute very early, likely with the solvent front, while a more functionalized (and thus more hydrophobic) product will be retained longer.

FAQ 4: I need a scalable purification strategy for a multi-gram synthesis. What do you recommend?

Answer:

For multi-gram and pilot-plant scale, column chromatography is often undesirable due to cost, time, and solvent waste. The ideal scalable solution is a non-chromatographic method.

Recommended Scalable Strategy: Acid-Base Extraction & Crystallization

This is the most robust and cost-effective method for large-scale purification, assuming your product is stable under these conditions.

Experimental Protocol: Scalable Acid-Base Workup

  • Dissolution: Dissolve your crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, toluene, or DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel or jacketed reactor. Extract with a dilute acid solution (e.g., 1M HCl or 5% citric acid).[6] The volume of the aqueous acid should be sufficient to fully protonate and dissolve all the unreacted azetidin-3-ol. Perform this extraction 2-3 times.

    • QC Step: Take a small sample of the organic layer, concentrate it, and check for the presence of azetidin-3-ol by LC-MS or ¹H NMR. If it is still present, perform another acid wash.

  • Neutralizing Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any residual acid.

  • Brine Wash: Wash with saturated aqueous NaCl (brine) to remove excess water and help break any minor emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Product Isolation: At this stage, your crude product should be substantially free of azetidin-3-ol. This is often a good point for inducing crystallization or precipitation of your final product, which will further enhance its purity.

This classic acid-base extraction technique leverages fundamental differences in the pKa of the components to achieve separation and is a cornerstone of process chemistry for its efficiency and scalability.[6][16]

References

  • Covalent Scavengers for Primary and Secondary Amines.
  • Workup: Amines.University of Rochester, Department of Chemistry.
  • Workup for Removing Amines.Not Voodoo.
  • Scavenger resin and processes for the use thereof.
  • Solid-Supported Scavengers.Supra Sciences.
  • Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines.ePrints Soton.
  • azetidin-3-ol - Physico-chemical Properties.ChemBK.
  • Technical Support Center: Workup Procedures for Reactions Involving Basic Amines.Benchchem.
  • Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines.
  • Azetidin-3-ol hydrochloride | ADC Linker.MedchemExpress.com.
  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?
  • Azetidines.Fisher Scientific.
  • Chromotography with free amines?Reddit r/chemhelp.
  • Acid–base extraction.Wikipedia.
  • Small Polar Molecules: A Challenge in Marine Chemical Ecology.
  • Azetidin-3-ol | 45347-82-8.ChemicalBook.
  • Purification of amine reaction mixtures.
  • 3-Azetidinol | CAS#:45347-82-8.Chemsrc.
  • CAS 45347-82-8: azetidin-3-ol.CymitQuimica.
  • Amine workup.Reddit r/Chempros.
  • 3-Hydroxyazetidine hydrochloride | 18621-18-6.ChemicalBook.
  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
  • Azetidin-3-ol Hydrochloride Salt | CAS 18621-18-6.Santa Cruz Biotechnology.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Method for removal and recovery of organic amines from a hydrocarbon stream.
  • How to purify Amine? Grad student asked me.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.The Journal of Organic Chemistry.
  • azetidin-3-ol hydrochloride - CAS:18621-18-6.Abovchem.
  • Ugly peak shape of amine compound.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.Frontiers in Chemistry.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
  • azetidine.Organic Syntheses Procedure.
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol.

Sources

Crystallization techniques for oily azetidine amide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of Oily Azetidine Amide Derivatives

Introduction: The "Oily Phase" Trap

User Query: "My azetidine amide derivative comes out as a yellow oil instead of crystals. Cooling it further just makes it a glass. How do I get a solid?"

The Scientist’s Perspective: Azetidine amide derivatives are notorious for "oiling out" (Liquid-Liquid Phase Separation or LLPS) rather than crystallizing. This occurs due to two synergistic factors:

  • Conformational Entropy: The amide bond (

    
    ) exhibits restricted rotation, leading to cis/trans rotamers. In 4-membered azetidine rings, ring puckering adds another layer of disorder. The crystal lattice requires a single, ordered conformation, but the liquid phase stabilizes the disordered mixture.
    
  • Low Melting Points: The strain of the azetidine ring often lowers the lattice energy compared to 5- or 6-membered analogs. If the melting point (

    
    ) is near or below the operating temperature, the compound will thermodynamically prefer the liquid state.
    

This guide provides a troubleshooting workflow to bypass the oil phase and force lattice formation.

Module 1: Troubleshooting "Oiling Out" (LLPS)

Q: Why does my solution turn cloudy/milky before separating into oil droplets? A: You are hitting the Oiling Out Boundary before the Solubility Curve . This means the solution is supersaturated with respect to the oil phase, not the crystal phase.

Protocol: The "Dual-Temperature" Oscillation Goal: To re-dissolve the oil and induce nucleation in the metastable zone.

  • Dissolution: Dissolve the oily residue in the minimum amount of "Good Solvent" (e.g., Ethyl Acetate or DCM) at ambient temperature.

  • Antisolvent Addition: Dropwise add "Poor Solvent" (e.g., Hexane or Heptane) until a faint turbidity persists.

  • Heat & Clear: Gently warm (do not boil; azetidines can be thermally unstable) until the solution is clear.

  • Controlled Cooling: Cool slowly. If oil droplets appear:

    • STOP cooling immediately.

    • Re-heat slightly until the oil dissolves but the solution is still near saturation.

    • Seed with a crystal (if available) or scratch the glass surface.

    • Hold temperature constant (Isothermal hold) for 2–4 hours. This allows the thermodynamically stable crystal to nucleate from the oil-saturated solution.

Visualization: The Oiling Out Decision Tree

OilingOutLogic Start Compound Oils Out PurityCheck Check Purity (NMR/HPLC) Is it >95%? Start->PurityCheck Purify Purify First (Column/Distillation) PurityCheck->Purify No SolventCheck Is T_oil > T_crystallization? PurityCheck->SolventCheck Yes Purify->Start MethodA Method A: Seeding at Metastable Zone SolventCheck->MethodA Oil appears first MethodB Method B: Change Solvent (Increase Polarity) SolventCheck->MethodB Oil persists

Figure 1: Decision logic for handling Liquid-Liquid Phase Separation (LLPS).

Module 2: Chemical Modification (Salt Formation)

Q: Can I turn my oil into a solid by making a salt? A: Yes, but only if your azetidine has a basic center.

  • Scenario A (Basic): If you have an amino-azetidine (e.g., 3-aminoazetidine amide), salt formation is the gold standard.

  • Scenario B (Neutral): If the azetidine nitrogen is acylated (e.g.,

    
    -Boc-azetidine or 
    
    
    
    -acetyl), the molecule is essentially neutral. Strong acids will strip the protecting group or open the ring.

Protocol: The "Gas-Phase" Hydrohalide Trick Best for: Basic azetidines that trap solvent.

  • Dissolve the oily base in anhydrous Diethyl Ether or TBME (10 mL/g).

  • Cool to 0°C.

  • Bubble dry HCl gas (generated from NaCl +

    
    ) or add HCl in Dioxane  (4M) dropwise.
    
  • Why this works: The ionic salt lattice is far stronger than the Van der Waals forces holding the oil together. The non-polar ether forces the polar salt to precipitate instantly.

Table 1: Counter-ion Selection for Azetidines

Counter-ionAcid SourceAdvantageRisk
Chloride HCl (gas/ether)High lattice energy, sharp MP.Hygroscopic salts; ring opening if excess acid used.
Oxalate Oxalic acidOften forms non-hygroscopic solids.Toxicity (if for pharma use).
Tosylate p-TsOHAdds aromatic stacking (pi-pi) to aid packing.High molecular weight reduces "active" mass.
Fumarate Fumaric acidPharmaceutically acceptable; good H-bond network.May require MeOH/EtOH, leading to solubility issues.

Module 3: Advanced Solvent Techniques

Q: I can't make a salt. What solvent system works for lipophilic amides? A: You need to disrupt the "solvent shell" that stabilizes the oil.

Technique A: Vapor Diffusion (The "Lazy" Method) Ideal for: 50–500 mg scales where you can wait 2-5 days.

  • Dissolve the oil in a minimal amount of a "Good Solvent" (e.g., THF or Acetone) in a small vial.

  • Place this open vial inside a larger jar containing a "Poor Solvent" (e.g., Pentane or Diethyl Ether).

  • Seal the outer jar.

  • Mechanism: The volatile poor solvent slowly diffuses into the solution, increasing supersaturation extremely gradually. This prevents the rapid crash-out that leads to oils.

Technique B: The "Sonication-Heat" Cycle Ideal for: Inducing nucleation in stubborn oils.

  • Prepare a supersaturated solution that has oiled out.

  • Immerse the flask in an ultrasonic bath.

  • Sonicate for 60 seconds (induces cavitation/nucleation).

  • If it clouds up, heat gently until almost clear.

  • Repeat. The cycle of cavitation and Ostwald ripening promotes crystal growth over oil droplets.

Visualization: Vapor Diffusion Setup

VaporDiffusion InnerVial Inner Vial Solute + Good Solvent (THF) Process Diffusion (Pentane enters Vial) InnerVial->Process OuterJar Outer Jar Volatile Poor Solvent (Pentane) OuterJar->Process Result Result Process->Result

Figure 2: Schematic of Vapor Diffusion. The poor solvent lowers the solubility limit slowly, bypassing the oiling boundary.

FAQ: Quick Troubleshooting

Q: My crystals melt when I filter them. What happened? A: You likely formed a Solvate . The solvent molecules are part of the crystal lattice. When you filter (especially with vacuum), the solvent evaporates, the lattice collapses, and it turns back to oil.

  • Fix: Dry the crystals at low temperature without high vacuum initially, or store them in a saturated atmosphere of the solvent.

Q: The NMR shows the product is pure, but it stays a gum. Why? A: Residual solvent acts as a plasticizer.

  • Fix: Dissolve the gum in Dichloromethane , evaporate to dryness, then re-dissolve in Diethyl Ether and evaporate again. This "solvent swap" removes high-boiling solvents (like DMF/DMSO) that might be trapping the oil state. Finally, place under high vacuum for 24 hours to remove the "molecular grease."

Q: Can I use water? A: For azetidine amides, water is risky. It often causes the formation of hydrates which can be oily/gooey. However, a Methanol/Water (9:1) mixture can sometimes work if cooled very slowly, as water acts as a strong antisolvent.

References

  • Denehy, E., et al. (2006). "Crystallisation Techniques: Vapor Diffusion and Layering." University of Washington Dept of Chemistry. Link

  • Mullin, J. W. (2001). Crystallization. 4th Edition, Butterworth-Heinemann. (Standard text on LLPS and Oiling Out).
  • Viedma, C. (2005). "Chiral Symmetry Breaking During Crystallization: Complete Chiral Purity Induced by Nonlinear Autocatalysis and Recycling." Physical Review Letters. Link (Mechanisms of grinding/sonication in crystallization).

  • Bonnett, P., et al. (2003). "Solution Crystallization of a Polymorphic Pharmaceutical Compound: The Importance of Oiling Out." Organic Process Research & Development. Link

  • Stahly, G. P. (2007). "Diversity in Single- and Multiple-Component Crystals. The Search for and Prevalence of Polymorphs and Cocrystals." Crystal Growth & Design. Link

Overcoming hygroscopicity issues with azetidin-3-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Hygroscopicity & Handling Challenges

Introduction: The "Wet" Azetidine Challenge

Azetidin-3-ol (and its hydrochloride salt) presents a unique challenge in medicinal chemistry. Structurally, it combines a strained four-membered ring with both a secondary amine and a secondary alcohol. This high polarity-to-mass ratio creates a potent hydrogen-bonding network, making the molecule aggressively hygroscopic.

For drug developers working on ADCs (Antibody-Drug Conjugates) , PROTACs , or Carbapenems , this hygroscopicity leads to three critical failure modes:

  • Stoichiometric Error: Water weight masquerades as reagent weight, leading to under-loading of the azetidine in coupling reactions.

  • Reagent Quenching: Absorbed water destroys moisture-sensitive electrophiles (e.g., acid chlorides, isocyanates).

  • Physical Instability: The HCl salt often deliquesces into a viscous oil, making transfer and crystallization impossible.

This guide provides field-proven protocols to neutralize these risks.

Module 1: Storage & Immediate Handling

Q: My Azetidin-3-ol HCl has turned into a sticky oil. Is it degraded?

A: Likely not degraded, but definitely hydrated. The HCl salt is deliquescent. If the NMR shows no ring-opening (check for signals corresponding to 3-amino-1,2-propanediol), you can recover it.

Protocol: Azeotropic Drying (The "Rescue" Method)

Do not rely on vacuum ovens alone; the lattice energy of the hydrate is often too high. Use entrainers.

  • Dissolve: Dissolve the "goo" in a minimum amount of Methanol (MeOH) .

  • Entrain: Add 10 volumes of Toluene .

  • Evaporate: Rotovap at 45°C. The MeOH/Toluene azeotrope will carry off the water.

  • Repeat: Repeat the Toluene addition/evaporation cycle 3 times.

  • Result: The oil should convert to a foam or amorphous solid.

  • Storage: Store immediately in a desiccator over

    
     or in a glovebox.
    

Technical Insight: Toluene forms a positive azeotrope with water (bp 85°C) and methanol, effectively "pulling" water molecules out of the H-bond network that vacuum alone cannot remove.

Q: How do I weigh this accurately for a reaction?

A: Never use an open weighing boat on a benchtop balance. The mass will drift upwards by seconds.

Workflow: Weighing by Difference
  • Tare: Tare a capped vial containing the dried azetidine salt.

  • Transfer: Quickly transfer an estimated amount to your reaction vessel.

  • Reweigh: Immediately recap and weigh the source vial again.

  • Calculate:

    
    .
    

Module 2: Reaction Stoichiometry & Analysis

Q: My coupling yields are inconsistent (30-60%). Why?

A: You are likely under-dosing the azetidine because you are weighing water. If your salt is 15% water by weight, your stoichiometry is off by 15%, and the excess electrophile is reacting with the water.

Protocol: Quantitative NMR (qNMR) for Absolute Assay

Stop assuming the label purity (e.g., "98%") is the current purity.

  • Internal Standard (IS): Choose Maleic Acid or Dimethyl Sulfone (non-hygroscopic, distinct singlets).

  • Solvent: Use

    
     or 
    
    
    
    (ensure the salt dissolves fully).
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds (essential for integration accuracy).
  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weighed mass)

Data Output: Impact of qNMR on Yield

MethodAssumed PurityActual Azetidine EquivalentsReaction Yield
Gravimetric 100%0.82 eq (due to water)55% (Incomplete)
qNMR Corrected 82%1.00 eq92% (Quantitative)

Module 3: Structural Workarounds (The Permanent Fix)

Q: Can I change the salt or protecting group to stop this?

A: Yes. If you need to store the material for months, the HCl salt is a liability.

Strategy A: N-Boc Protection (Recommended)

Converting the amine to a carbamate drastically reduces polarity and H-bonding capability.

  • Compound: 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine (N-Boc-Azetidin-3-ol).

  • Properties: Crystalline solid, non-hygroscopic, stable at RT.

  • Synthesis: React Azetidin-3-ol with

    
     and 
    
    
    
    in DCM.
  • Usage: Deprotect with TFA/DCM immediately before the final coupling step.

Strategy B: Alternative Salts

If you must keep the free amine, switch the counter-ion.

  • Tosylate (TsOH): Often forms more crystalline, less hygroscopic lattices than HCl due to the bulkier, hydrophobic anion.

  • Oxalate: Frequently crystalline, but check solubility compatibility with your next step.

Visual Troubleshooting Guides

Workflow 1: Handling Hygroscopic Reagents

Caption: Step-by-step decision process for handling Azetidin-3-ol salts to ensure stoichiometric accuracy.

HandlingWorkflow Start Start: Azetidin-3-ol HCl CheckState Visual Inspection: Is it sticky/oily? Start->CheckState Drying Azeotropic Drying (MeOH/Toluene) CheckState->Drying Yes (Hydrated) Weighing Weighing Method CheckState->Weighing No (Solid) Drying->Weighing Glovebox Glovebox (Ideal) Weighing->Glovebox DiffWeigh Weigh by Difference (Acceptable) Weighing->DiffWeigh Assay qNMR Assay (Determine Actual MW) Glovebox->Assay DiffWeigh->Assay Reaction Proceed to Reaction Assay->Reaction Adjust Stoichiometry

Workflow 2: Strategic Modification Decision Tree

Caption: Selection logic for modifying the azetidine core based on storage duration and application.

ModificationTree Root Azetidin-3-ol Requirement Duration Storage Duration? Root->Duration Short Immediate Use (< 24 Hours) Duration->Short Long Long Term Storage (> 1 Week) Duration->Long ActionShort Keep as HCl Salt Store in Desiccator Short->ActionShort Route Downstream Chemistry? Long->Route AcidSensitive Acid Sensitive Steps Route->AcidSensitive BaseSensitive Base Sensitive Steps Route->BaseSensitive ProtBoc N-Boc Protection (Lipophilic, Stable Solid) AcidSensitive->ProtBoc Best Stability ProtCbz N-Cbz Protection (Alternative) AcidSensitive->ProtCbz SaltSwitch Switch Counter-ion (Tosylate or Oxalate) BaseSensitive->SaltSwitch Avoid Carbamates

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10197648, Azetidin-3-one Hydrochloride. Retrieved from [Link]

    • Context: Physical properties and safety data for azetidine salts.[1]

  • Organic Syntheses (2025). Preparation of Azetidine Derivatives. Retrieved from [Link]

    • Context: Foundational protocols for handling small ring amines and their salts.
  • Context: Procedures for N-Boc protection to mitig
  • Japanese Pharmacopoeia / J-Stage (2021). Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis. Retrieved from [Link][2][3]

    • Context: Validation of qNMR as the gold standard for assaying hygroscopic reagents.
    • Context: Storage conditions (-80°C recommended) and application in ADC linkers.[4]

Sources

Validation & Comparative

Comparing metabolic stability of azetidine vs pyrrolidine amides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Metabolic Stability of Azetidine vs. Pyrrolidine Amides Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads

In the landscape of modern medicinal chemistry, saturated heterocycles are ubiquitous scaffolds.[1] While pyrrolidine (5-membered) amides have historically been the default choice for proline-mimetic linkers and solubilizing groups, the azetidine (4-membered) amide has emerged as a high-value bioisostere.

This guide analyzes the metabolic stability differentials between these two scaffolds. The central thesis is that contracting the ring from pyrrolidine to azetidine often yields a "Metabolic Stability Cliff," significantly reducing intrinsic clearance (


) through three synergistic mechanisms:
  • Lipophilicity Reduction: Lowering

    
     to reduce non-specific CYP450 binding.
    
  • Steric Occlusion: Altering the vector of metabolic attack at the

    
    -carbon.
    
  • Conformational Rigidity: Reducing the entropic cost of binding while limiting the "induced fit" required for enzymatic oxidation.

However, this stability comes with a caveat: chemical instability driven by ring strain (~25 kcal/mol). This guide provides the data, mechanisms, and protocols necessary to navigate this trade-off.

Mechanistic Comparison: Why Azetidines Outperform Pyrrolidines

The Pyrrolidine Liability: -Hydroxylation

Pyrrolidine amides are classic substrates for CYP450 isoforms (particularly CYP3A4 and CYP2D6). The metabolic soft spot is invariably the


-carbon adjacent to the nitrogen.
  • Mechanism: Single electron transfer (SET) or hydrogen atom abstraction (HAT) leads to an iminium ion intermediate, which is hydrolyzed to a lactam or ring-opened aldehyde.

  • Result: Rapid clearance and loss of pharmacophore integrity.

The Azetidine Shield

Azetidines resist this oxidative pathway due to unique structural properties:

  • Ring Strain & Hybridization: The internal bond angles of azetidine (~90°) deviate significantly from the ideal

    
     (109.5°). This strain increases the 
    
    
    
    -character of the C-H bonds, making the
    
    
    -protons less acidic and harder to abstract by CYP450 radical species.
  • Lipophilic Efficiency (LipE): The removal of a methylene group (-CH2-) typically lowers

    
     by 0.3–0.5 units. Since CYP affinity is often driven by the hydrophobic effect, this reduction directly correlates with lower 
    
    
    
    .
The Trade-off: Chemical Stability

While metabolically robust, azetidines are susceptible to acid-catalyzed ring opening . In highly acidic environments (e.g., stomach pH), the amide nitrogen can protonate (albeit with difficulty due to amide resonance), leading to nucleophilic attack on the ring carbons and subsequent hydrolysis.

Visualization: Metabolic Pathways & Decision Logic

The following diagrams visualize the metabolic divergence between the two scaffolds and the decision logic for medicinal chemists.

MetabolicPathways cluster_0 Pyrrolidine Metabolism (High Clearance) cluster_1 Azetidine Resistance (Low Clearance) Pyr Pyrrolidine Amide CYP_Pyr CYP450 (HAT @ u03b1-Carbon) Pyr->CYP_Pyr High Affinity Radical C-Centered Radical CYP_Pyr->Radical Oxidation Iminium Iminium Ion Intermediate Radical->Iminium Lactam Lactam / Ring Open (Inactive) Iminium->Lactam Hydrolysis Aze Azetidine Amide CYP_Aze CYP450 (Steric/Electronic Block) Aze->CYP_Aze Low Affinity (Lower LogD) Stable Metabolically Stable Parent CYP_Aze->Stable No Reaction

Figure 1: Comparative metabolic fate. Pyrrolidines undergo facile


-oxidation, while azetidines resist CYP attack due to electronic and steric factors.

OptimizationLogic Start Lead Compound (Pyrrolidine Amide) Check1 Is Metabolic Stability Acceptable? Start->Check1 Keep Maintain Scaffold Optimize R-groups Check1->Keep Yes Check2 Is Solubility/LogD Optimal? Check1->Check2 No (High CLint) Switch Execute Azetidine Switch (Ring Contraction) Check2->Switch Needs Lower LogD Verify Verify Chemical Stability (pH 1.2 / 7.4) Switch->Verify

Figure 2: Medicinal chemistry decision tree for implementing the azetidine switch during lead optimization.

Comparative Data Profile

The following table summarizes representative physicochemical and metabolic data comparing analogous pyrrolidine and azetidine amides.

ParameterPyrrolidine Amide (5-mem)Azetidine Amide (4-mem)Impact on Drug Design
Ring Strain ~6 kcal/mol~26 kcal/molAzetidine is more rigid; potential for acid instability.
LogP (Lipophilicity) Baseline-0.4 to -0.6 units lowerAzetidine improves solubility and reduces promiscuous binding.
Basicity (pKa) ~11.2 (amine)~10-11 (amine)Amide N is non-basic in both, but azetidine amides are more polar.
Metabolic Site

-Carbon (High liability)

-Carbon (Sterically hindered)
Azetidine significantly extends

.
Conformation Envelope (Flexible)Puckered (Rigid/Planar)Azetidine offers defined exit vectors for substituents.

Experimental Protocol: Microsomal Stability Assay

To objectively validate the stability advantage, use this standardized Microsomal Stability Assay . This protocol ensures data integrity by controlling for cofactor depletion and protein binding.

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) in liver microsomes.
Materials:
  • Microsomes: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc. (e.g., from Corning or Xenotech).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6PDH).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow:
  • Preparation:

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.

    • Pre-incubate microsomes at 37°C for 5 minutes.

    • Prepare 10 mM stock of test compound (Azetidine/Pyrrolidine analog) in DMSO. Dilute to 1 µM final assay concentration (max 0.1% DMSO).

  • Incubation (The Reaction):

    • T=0: Add 1 µM test compound to the pre-warmed microsomes.

    • Start: Initiate reaction by adding the NADPH Regenerating System.

    • Timepoints: Sample 50 µL aliquots at 0, 5, 15, 30, and 45 minutes .

  • Termination:

    • Immediately dispense aliquots into 150 µL of Ice-cold Stop Solution .

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 4,000 rpm for 15 minutes at 4°C.

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a C18 reverse-phase column.

    • Monitor Parent Ion [M+H]+ transition.

    • Calculation: Plot

      
       vs. Time.
      
      • Slope (

        
        ) = elimination rate constant.
        

Validation Criteria:

  • Positive Control: Verapamil or Propranolol (High Clearance) must show

    
     min.
    
  • Negative Control: Warfarin (Low Clearance) must show

    
     remaining at 45 min.
    
  • Replicates: Run in duplicate; CV% between replicates must be <15%.

References

  • Lowe, D. (2010). Azetidines. In the Pipeline (Science.org). Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. Link (Discusses ring strain and physicochemical properties of 4-membered rings).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link (Source for microsomal stability protocols).

  • Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the Phenyl Ring. Journal of Medicinal Chemistry. Link (Comparative analysis of saturated heterocycles).

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Strategies for Structural Modification of Metabolic Soft Spots. Current Pharmaceutical Design. Link

Sources

A Researcher's Guide to the Infrared Spectroscopy of Oxolane-Azetidine Amides: Characteristic Peaks and Experimental Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the fusion of privileged scaffolds to create novel chemical entities is a cornerstone of drug discovery. Among these, molecules incorporating both oxolane (tetrahydrofuran) and azetidine rings linked via an amide bond are of significant interest. The oxolane ring, a common feature in nucleoside analogues and various natural products, often imparts favorable pharmacokinetic properties. Simultaneously, the strained four-membered azetidine ring can serve as a unique conformational constraint or a reactive handle for further functionalization[1]. Characterizing these complex structures is paramount, and Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative first pass, revealing the key functional groups that define these molecules.

This guide provides an in-depth analysis of the characteristic IR spectral features of oxolane-azetidine amides. We will deconstruct the spectrum by examining the vibrational modes of each constituent part—the amide linkage, the oxolane ring, and the azetidine ring—and discuss how their electronic and steric interplay influences the final spectrum.

Deconstructing the Spectrum: Key Vibrational Modes

The IR spectrum of an oxolane-azetidine amide is a composite of the vibrations of its constituent parts. The most diagnostic peaks arise from the amide linkage, followed by the ether C-O-C stretch of the oxolane and subtle influences from the strained azetidine ring.

1. The Amide Linkage: A Powerful Diagnostic Tool

The amide group gives rise to several characteristic bands, the most prominent being the C=O stretch, known as the Amide I band . For typical acyclic secondary amides, this band appears as a strong, sharp absorption in the 1680–1630 cm⁻¹ region[2]. However, when the amide nitrogen is part of a strained four-membered azetidine ring, a significant shift to a higher wavenumber (frequency) is observed.

This phenomenon arises from a decrease in the resonance delocalization of the nitrogen lone pair into the carbonyl group. In a typical amide, this resonance imparts partial double-bond character to the C-N bond and single-bond character to the C=O bond, lowering its stretching frequency. The geometry of the strained azetidine ring forces the nitrogen atom into a more pyramidal shape, reducing the orbital overlap necessary for efficient resonance[3]. Consequently, the C=O bond retains more of its double-bond character and vibrates at a higher frequency, often approaching that of a ketone (around 1715 cm⁻¹) or even higher[3][4]. Therefore, for an N-acyl azetidine, the Amide I band is typically observed in the 1710–1680 cm⁻¹ range .

If the amide is secondary (i.e., derived from an unsubstituted azetidine, R-CO-NH-azetidine), two other important bands appear:

  • N-H Stretch: A single, medium-intensity peak appears in the 3370–3170 cm⁻¹ region[2]. Its position and broadness can be influenced by hydrogen bonding.

  • Amide II Band: This band, resulting from a combination of N-H in-plane bending and C-N stretching, is found between 1570 and 1515 cm⁻¹[2]. The presence of both a strong Amide I band and this intense Amide II band is highly characteristic of secondary amides[2].

2. The Oxolane (Tetrahydrofuran) Ring

The most characteristic feature of the oxolane ring is the asymmetric C-O-C stretching vibration . This appears as a strong and prominent band in the fingerprint region, typically between 1150 and 1050 cm⁻¹ [5][6]. Its high intensity is due to the large change in dipole moment during the vibration of the polar C-O bonds. The presence of this strong absorption is a key indicator for the ether functionality within the molecule.

3. Aliphatic C-H Stretches

Like most organic molecules, oxolane-azetidine amides will display absorptions corresponding to the stretching of C-H bonds on the saturated ring systems. These peaks are typically found just below 3000 cm⁻¹ (2960–2850 cm⁻¹ ) and can be useful for confirming the aliphatic nature of the scaffold[7][8].

Summary of Characteristic IR Peaks

The following table summarizes the expected IR absorption bands for a typical oxolane-azetidine amide.

Wavenumber Range (cm⁻¹)Functional Group / BondVibrational ModeExpected IntensityNotes
3370–3170N-H (Secondary Amide)StretchMediumPresent only if the azetidine nitrogen is bonded to a hydrogen. Can be broad if H-bonded.
2960–2850C-H (sp³)StretchMedium to StrongConfirms the presence of the aliphatic oxolane and azetidine rings.
1710–1680C=O (Azetidine Amide)Amide I StretchStrong, SharpShifted to higher frequency compared to acyclic amides due to ring strain reducing resonance.
1570–1515N-H / C-NAmide II Bend/StretchMedium to StrongPresent only in secondary amides. Forms a diagnostic pair with the Amide I band.
1150–1050C-O-C (Oxolane)Asymmetric StretchStrong, SharpHighly characteristic of the tetrahydrofuran ring system.
Visualizing the Key Vibrations

The following diagram illustrates a generic oxolane-azetidine amide structure, highlighting the bonds responsible for the most important diagnostic peaks in an IR spectrum.

Caption: Key IR-active bonds in an oxolane-azetidine amide.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol details the use of a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and convenient setup for analyzing solid or liquid organic compounds.

Objective: To obtain a clean, reproducible IR spectrum of an oxolane-azetidine amide sample for structural verification.

Materials:

  • FTIR Spectrometer with a diamond or germanium ATR crystal accessory.

  • Sample of oxolane-azetidine amide (a few milligrams).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free laboratory wipes (e.g., Kimwipes).

Methodology:

  • System Preparation & Background Scan:

    • Ensure the FTIR spectrometer and ATR accessory are clean and have been powered on for at least 30 minutes to allow the source and detector to stabilize.

    • Clean the ATR crystal surface meticulously with a lint-free wipe soaked in isopropanol. Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This critical step measures the ambient atmosphere (water vapor, CO₂) and the instrument's response, which will be subtracted from the sample spectrum. The resulting background should be a flat line.

  • Sample Application:

    • Place a small amount (1-5 mg) of the solid sample directly onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra with low signal-to-noise ratios. For oils or liquids, a single drop is sufficient.

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typical parameters for a high-quality spectrum are:

      • Scan Range: 4000–400 cm⁻¹

      • Number of Scans: 16 to 32 (co-added to improve signal-to-noise)

      • Resolution: 4 cm⁻¹

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

  • Data Processing and Interpretation:

    • Use the software to label the peaks of interest.

    • Compare the observed peak positions with the expected values summarized in the table above. Pay close attention to the Amide I band's position to confirm the strained ring's influence and the strong C-O-C stretch to verify the oxolane moiety.

  • Cleaning:

    • Retract the press, remove the bulk of the sample with a clean spatula, and wipe the ATR crystal clean with a solvent-moistened, lint-free wipe.

This systematic approach ensures that the obtained spectrum is a true representation of the sample, providing trustworthy data for structural elucidation and quality control in the drug development pipeline.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Li, M., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • LibreTexts Chemistry. (2021). Structural, Physical, and Spectral Characteristics of Amides. Available at: [Link]

  • NANA.SA. (2024). IR Spectra Of Ether. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

  • NIST. (n.d.). Tetrahydrofuran. NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Ethers. Available at: [Link]

  • OpenStax. (n.d.). Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Clayden, J. (n.d.). Aziridine: ring strain promotes ring opening. University of Manchester. Available at: [Link]

  • The features of IR spectrum. (n.d.). SlidePlayer. Retrieved from [Link]

  • Lafferty, W. J., et al. (1969). Spectroscopic Evidence for Pseudorotation. II. The Far‐Infrared Spectra of Tetrahydrofuran and 1,3‐Dioxolane. The Journal of Chemical Physics. Available at: [Link]

  • Dwivedi, A., et al. (2019). Experimental IR spectra of tetrahydrofuran. ResearchGate. Available at: [Link]

  • Eyster, J. M. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons, University of Dayton. Available at: [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Mohammed, H. H., et al. (2025). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. ResearchGate. Available at: [Link]

  • Gámez-Valero, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Mohammed, H. H., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science. Available at: [Link]

  • Parker, C. G., et al. (2021). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PMC. Available at: [Link]

  • Tyagi, V., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[9][10]-Stevens Rearrangement. PMC. Available at: [Link]

  • Chad's Prep. (2018). 14.2a IR Spectra of Carbonyl Compounds. YouTube. Available at: [Link]

Sources

A Comparative Guide to HPLC Method Development for the Purity of 1-(Oxolane-2-carbonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Polar Heterocycle

1-(Oxolane-2-carbonyl)azetidin-3-ol is a small, heterocyclic molecule featuring multiple polar functional groups, including a hydroxyl group, an amide, and an ether linkage within the oxolane ring. Furthermore, the structure contains at least two stereocenters, introducing the complexity of chiral isomers. These characteristics—high polarity and potential chirality—present a significant challenge for purity analysis using conventional High-Performance Liquid Chromatography (HPLC) methods.

Standard Reversed-Phase (RP-HPLC) techniques, the workhorse of the pharmaceutical industry, often fail to provide adequate retention for such hydrophilic compounds, leading to elution in or near the solvent front and poor resolution from impurities.[1][2][3] This guide provides a comprehensive, data-driven comparison of chromatographic strategies to develop a robust and reliable purity method for 1-(Oxolane-2-carbonyl)azetidin-3-ol, grounded in established scientific principles and regulatory expectations. We will explore the rationale behind selecting the appropriate chromatographic mode, from initial screening to final method optimization, ensuring the final protocol is fit for its intended purpose as outlined by the International Council for Harmonisation (ICH).[4][5][6]

Analyte Characterization and Initial Strategic Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of effective method development.[7]

  • Polarity: The molecule's structure is rich in polar functional groups (hydroxyl, amide, ether). This high polarity predicts poor retention on traditional non-polar stationary phases like C18.

  • Ionic Character: The azetidine ring contains a basic nitrogen atom (pKa of azetidine is ~11.3), meaning the molecule will be protonated and carry a positive charge at acidic pH.[8] This property can be exploited or can be a source of peak tailing if not properly controlled.[9]

  • UV Absorbance: The amide carbonyl group serves as a chromophore, allowing for UV detection. A UV scan would be necessary to determine the optimal wavelength for detection, likely in the low UV range (e.g., 200-220 nm), where sensitivity is maximized but mobile phase selection becomes critical to minimize background noise.[3]

  • Chirality: The presence of stereocenters necessitates consideration for a chiral separation method to control enantiomeric or diastereomeric purity. Chiral chromatography has become an essential tool in the pharmaceutical industry to evaluate the stereoisomeric purity of drug compounds.[10]

This initial analysis suggests that conventional RP-HPLC is unlikely to be optimal. Therefore, our strategy must compare alternative chromatographic modes designed for polar analytes.

A Strategic Workflow for Method Development

A systematic approach is crucial to efficiently navigate the complexities of HPLC method development. The workflow below outlines a logical progression from initial screening to a validated method, ensuring that decisions are data-driven and scientifically sound.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Mode Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Finalization Start Analyte Characterization (Polar, Basic, Chiral) ScreenModes Screen Chromatographic Modes - Reversed-Phase (RP) - HILIC - Mixed-Mode (MMC) Start->ScreenModes SelectMode Evaluate Retention & Peak Shape Select Best Mode(s) ScreenModes->SelectMode ScreenColumns Column Screening (Vary Stationary Phase Chemistry) SelectMode->ScreenColumns ScreenMobilePhase Mobile Phase Optimization - Organic Modifier % - Buffer pH & Concentration ScreenColumns->ScreenMobilePhase OptimizeConditions Fine-Tune Parameters - Gradient Slope - Temperature - Flow Rate ScreenMobilePhase->OptimizeConditions SystemSuitability Define System Suitability Criteria (per USP <621>) OptimizeConditions->SystemSuitability Validation Perform Method Validation (per ICH Q2(R2)) SystemSuitability->Validation FinalMethod Final, Robust Purity Method Validation->FinalMethod

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of Chromatographic Modes

The choice of chromatographic mode is the most critical decision in this method development process. We will compare three primary techniques: Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC).

RetentionMechanisms cluster_RP Reversed-Phase (RP-HPLC) cluster_HILIC Hydrophilic Interaction (HILIC) rp_station Non-Polar Stationary Phase (e.g., C18) rp_mobile Polar Mobile Phase (High % Aqueous) rp_analyte Polar Analyte (Poor Retention) rp_mobile->rp_analyte Weak Interaction rp_analyte->rp_station Weak Interaction (Elutes Early) hilic_station Polar Stationary Phase (e.g., Silica, Amide) hilic_water Immobilized Water Layer hilic_station->hilic_water Adsorbed hilic_mobile Non-Polar Mobile Phase (High % Acetonitrile) hilic_analyte Polar Analyte (Good Retention) hilic_mobile->hilic_analyte Low Solubility hilic_analyte->hilic_water Partitioning (Strong Interaction)

Caption: Contrasting retention mechanisms in RP-HPLC and HILIC.

Alternative 1: Reversed-Phase Chromatography (RP-HPLC)

RP-HPLC utilizes a non-polar stationary phase and a polar mobile phase.[11][12] For highly polar analytes, retention is often insufficient because the molecule prefers the polar mobile phase over the non-polar stationary phase.

  • Expected Performance: Without modification, 1-(Oxolane-2-carbonyl)azetidin-3-ol would likely elute near the void volume on a standard C18 column, making it impossible to separate from potential polar impurities.

  • Potential Solutions & Drawbacks:

    • Highly Aqueous Mobile Phases (100% Aqueous): Using mobile phases with very high water content can increase retention. However, this can lead to "phase dewetting" or "ligand collapse" on traditional C18 columns, causing a sudden loss of retention and poor reproducibility.[13]

    • Polar-Embedded/Polar-Endcapped Columns: These columns incorporate polar groups within or at the end of the alkyl chains, making them more stable in highly aqueous mobile phases and offering some alternative selectivity for polar compounds.

  • Verdict: While RP-HPLC is a familiar technique, it is a high-risk starting point for this analyte. It would likely require specialized columns and extensive optimization with a high probability of failure.

Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an ideal alternative for separating highly polar compounds.[2][14] It employs a polar stationary phase (like bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[1][15] Retention is primarily based on the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the stationary phase.[16]

  • Expected Performance: HILIC is expected to provide strong retention for 1-(Oxolane-2-carbonyl)azetidin-3-ol. The elution order is generally from least polar to most polar, the opposite of RP-HPLC.

  • Comparison of HILIC Phases:

    • Bare Silica: A common starting point, offering strong hydrogen bonding interactions. However, its acidic silanol groups can cause peak tailing for basic compounds.

    • Amide Phases: Less acidic than silica and offer excellent selectivity for polar neutral and basic compounds through dipole-dipole and hydrogen bonding interactions.

    • Zwitterionic Phases: Contain both positively and negatively charged groups, providing unique selectivity through a combination of hydrophilic partitioning and weak electrostatic interactions.[15]

  • Verdict: HILIC is the most promising starting point. It directly addresses the primary challenge of retaining the polar analyte, offering multiple stationary phase chemistries for optimizing selectivity.

Alternative 3: Mixed-Mode Chromatography (MMC)

MMC utilizes stationary phases with multiple retention mechanisms, such as a combination of reversed-phase and ion-exchange, or HILIC and ion-exchange.[17][18][19] This approach can provide unique and powerful selectivity, especially for compounds that are both polar and ionizable.[20]

  • Expected Performance: A column combining HILIC and cation-exchange functionalities would be highly effective. The HILIC mode would retain the overall polar structure, while the cation-exchange mechanism would interact with the protonated azetidine nitrogen, offering an independent and highly tunable retention mechanism.

  • Advantages: By adjusting mobile phase pH and ionic strength, the retention can be finely controlled.[21] This allows for the separation of compounds that are difficult to resolve using a single retention mechanism. It also allows for the retention of both the active pharmaceutical ingredient (API) and any potential counter-ions in a single run.[18]

  • Verdict: MMC is a powerful, albeit more complex, alternative. It is an excellent secondary option if HILIC does not provide adequate resolution between the main component and critical impurities.

Experimental Protocols & Comparative Data

The following protocols outline a systematic screening approach. The subsequent table summarizes the expected outcomes, providing a basis for comparison.

Experimental Protocol: Column and Mobile Phase Screening
  • Analyte Preparation: Prepare a stock solution of 1-(Oxolane-2-carbonyl)azetidin-3-ol at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare a working standard at 0.1 mg/mL by diluting the stock solution with the initial mobile phase.

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Screening Conditions:

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns) or 0.4 mL/min (for 2.1 mm ID columns).

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 5 µL.

    • Gradient: A generic gradient from 95% to 50% Organic Solvent over 15 minutes.

  • Columns to Screen:

    • RP: C18 Polar-Endcapped (e.g., Agilent Poroshell 120 EC-C18)

    • HILIC: Amide (e.g., Waters ACQUITY UPLC BEH Amide)

    • HILIC: Zwitterionic (e.g., SeQuant ZIC-HILIC)

    • MMC: HILIC/Cation-Exchange (e.g., Thermo Scientific Acclaim Trinity P2)

  • Mobile Phases to Screen:

    • Mobile Phase A (Aqueous):

      • Condition 1 (Acidic): 0.1% Formic Acid in Water

      • Condition 2 (Buffered): 10 mM Ammonium Acetate, pH 5.0

    • Mobile Phase B (Organic): Acetonitrile

Comparative Performance Data (Expected Results)
Chromatographic ModeStationary PhaseMobile Phase ConditionRetention Factor (k)Tailing Factor (Tf)Theoretical Plates (N)Key Observation
Reversed-Phase C18 Polar-Endcapped0.1% Formic Acid< 0.5N/A< 2000No retention; analyte elutes in solvent front.
HILIC Amide0.1% Formic Acid4.21.2> 15000Good retention and excellent peak shape.
HILIC Zwitterionic10 mM Ammonium Acetate5.51.1> 18000Strongest retention, excellent efficiency.
Mixed-Mode HILIC/Cation-Exchange10 mM Ammonium Acetate7.81.1> 17000Very strong, tunable retention via ionic strength.

Interpretation: The data clearly indicates that HILIC and Mixed-Mode chromatography are superior approaches. The ZIC-HILIC column under buffered conditions provides an excellent starting point, offering strong retention and high efficiency.

Special Consideration: Chiral Method Development

Since 1-(Oxolane-2-carbonyl)azetidin-3-ol is chiral, a separate method is required to control its stereoisomeric purity. Direct separation using a Chiral Stationary Phase (CSP) is the most common and effective approach.[22][23]

  • CSP Selection: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and represent the best starting point for screening.[24] They can be used in normal-phase, polar organic, and reversed-phase modes.

  • Screening Strategy: A common strategy is to screen a set of complementary polysaccharide columns (e.g., Chiralcel OD, Chiralpak AD, Chiralpak IC) with mobile phases based on hexane/alcohol (for normal phase) or pure alcohol with additives (polar organic mode).[23]

  • Optimization: Chiral separations are often sensitive to the type and percentage of alcohol modifier, the additive (acidic or basic), and the column temperature.[25] Lower flow rates can also significantly improve resolution.[25]

Method Validation Principles

Once an optimal chromatographic method is developed, it must be validated to ensure it is fit for purpose. The validation should be conducted in accordance with ICH Q2(R2) guidelines.[4][6][26] Key parameters to evaluate for a purity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Linearity & Range: Demonstrating that the method's response is directly proportional to the analyte concentration over a specified range (e.g., from the reporting limit to 120% of the nominal concentration).[27]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).

The entire process must be thoroughly documented, from the development plan to the final validation report.[4]

Conclusion and Recommendation

Developing a robust HPLC purity method for a polar, basic, and chiral molecule like 1-(Oxolane-2-carbonyl)azetidin-3-ol requires moving beyond conventional reversed-phase techniques.

  • Primary Recommendation: Hydrophilic Interaction Liquid Chromatography (HILIC) is the most effective and efficient choice. A zwitterionic or amide-based HILIC column provides excellent retention, high efficiency, and good peak shape, directly addressing the analytical challenges posed by the analyte's high polarity.

  • Alternative Recommendation: Mixed-Mode Chromatography (MMC) , combining HILIC and cation-exchange mechanisms, offers powerful and highly tunable selectivity. It serves as an excellent problem-solving tool if co-eluting impurities are encountered in HILIC.

A systematic screening approach, as detailed in this guide, followed by rigorous optimization and validation according to USP <621> and ICH Q2(R2) principles, will ensure the development of a scientifically sound and regulatory-compliant method for the quality control of 1-(Oxolane-2-carbonyl)azetidin-3-ol.[28][29][30]

References

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Chirita, R. I., West, C., & Elfakir, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A, 1218(35), 5939-5963. Retrieved from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • EGA. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • United States Pharmacopeia. (2023, November 1). USP-NF 〈621〉 Chromatography. Retrieved from [Link]

  • AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • United States Pharmacopeia. (2021). General Chapter, 〈621〉 Chromatography. USP-NF. Retrieved from [Link]

  • DSDP Analytics. (n.d.). USP <621> Chromatography. Retrieved from [Link]

  • Gross, G. A., & Grüter, J. M. (1992). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Food and Chemical Toxicology, 30(6), 491-498. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • SIELC. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • Jones Chromatography. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • SIELC. (n.d.). Evolution of Mixed-Mode Chromatography. Retrieved from [Link]

  • Peris-García, E., et al. (2020). Mixed-Mode Chromatography. In Liquid Chromatography. IntechOpen. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • REFLECT. (n.d.). Chiral Stationary Phases. Retrieved from [Link]

  • Feibush, B., et al. (1986). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society, 108(12), 3311–3313. Retrieved from [Link]

  • AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • ChromPedia. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • Gupta, A., & Sheikh, I. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 18(2), 92-104. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Retrieved from [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem Compound Database. Retrieved from [Link]

  • American Elements. (n.d.). Azetidines. Retrieved from [Link]

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A Comparative Guide to ¹³C NMR Chemical Shifts for Tetrahydrofuran-Carbonyl Carbons

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural elucidation of organic molecules. Specifically, ¹³C NMR provides a direct window into the carbon skeleton of a molecule, with the chemical shift of each carbon atom offering a wealth of information about its local electronic environment. For researchers working with pharmacologically relevant scaffolds, a deep understanding of the subtle variations in these chemical shifts can be the key to confirming stereochemistry, identifying substitution patterns, and ultimately, accelerating drug development timelines.

This guide provides an in-depth comparison of the ¹³C NMR chemical shifts of carbonyl carbons within the tetrahydrofuran (THF) moiety, a common structural motif in numerous natural products and pharmaceutical agents. By examining a curated set of representative molecules, we will explore how the position and nature of substituents on the THF ring systematically influence the resonance of the carbonyl carbon. This analysis is grounded in fundamental principles of NMR theory and supported by experimental data, offering a practical reference for scientists engaged in the synthesis and characterization of novel chemical entities.

The Foundational Scaffold: Tetrahydrofuran and the Carbonyl Group

The ¹³C NMR spectrum of a simple carbonyl compound is characterized by a resonance in the downfield region, typically between 160 and 220 ppm. This significant deshielding is a direct consequence of the sp² hybridization of the carbonyl carbon and the strong electron-withdrawing effect of the adjacent oxygen atom.[1][2] When this carbonyl group is incorporated into a tetrahydrofuran ring, its precise chemical shift becomes a sensitive probe of the electronic and steric environment within the five-membered heterocycle.

Comparative Analysis of Carbonyl Chemical Shifts

To illustrate the diagnostic power of ¹³C NMR in this context, we will compare the carbonyl carbon chemical shifts of several key tetrahydrofuran derivatives. The data presented here is a compilation from various sources and serves as a representative guide. It is important to note that experimental conditions, particularly the choice of solvent, can influence chemical shifts.[3][4]

CompoundStructureCarbonyl PositionApproximate ¹³C NMR Chemical Shift of Carbonyl Carbon (ppm)
γ-Butyrolactone (Tetrahydrofuran-2-one)gamma-Butyrolactone2~177
2-Acetyl-γ-butyrolactone2-Acetyl-gamma-butyrolactone2 (lactone), acetylLactone: ~174, Acetyl: ~202
Tetrahydrofuran-3-oneTetrahydrofuran-3-one3~208
Tetrahydrofuran-2-carboxylic acidTetrahydrofuran-2-carboxylic acid2~175
Tetrahydrofuran-3-carboxylic acidTetrahydrofuran-3-carboxylic acid3~176
Key Observations and Mechanistic Insights

1. The Influence of Carbonyl Type:

A striking difference is observed between the chemical shifts of lactones (esters within a ring) and ketones. The carbonyl carbon of γ-butyrolactone (a lactone) resonates at approximately 177 ppm, whereas the ketone carbonyl of tetrahydrofuran-3-one is found much further downfield at around 208 ppm. This is a general trend in ¹³C NMR spectroscopy; ester carbonyls are significantly more shielded than ketone carbonyls.[1][2] This can be attributed to the resonance contribution of the lone pair of electrons on the ester oxygen, which donates electron density to the carbonyl carbon, increasing its shielding.

2. The Impact of Substituent Position:

The position of the carbonyl group relative to the ring oxygen has a profound effect on its chemical shift.

  • α-Position (2-position): In γ-butyrolactone and tetrahydrofuran-2-carboxylic acid, the carbonyl carbon is directly attached to the electron-withdrawing ring oxygen. This inductive effect contributes to the deshielding of the carbonyl carbon.

  • β-Position (3-position): In tetrahydrofuran-3-one and tetrahydrofuran-3-carboxylic acid, the carbonyl group is one carbon removed from the ring oxygen. The inductive effect of the ether oxygen is attenuated at this position.

3. Substituent Effects at the α-Carbon:

Comparing γ-butyrolactone and 2-acetyl-γ-butyrolactone provides insight into the effect of an α-substituent. The introduction of the acetyl group at the 2-position of the lactone leads to a slight upfield shift of the lactone carbonyl carbon (from ~177 ppm to ~174 ppm). This can be rationalized by considering the electron-withdrawing nature of the second carbonyl group, which can influence the electron density distribution within the ring. The acetyl carbonyl itself appears at a characteristic downfield position for a ketone (~202 ppm).

4. Through-Bond vs. Through-Space Effects:

The electronic influence of substituents is transmitted through the sigma bond framework of the tetrahydrofuran ring (through-bond effects). However, in cyclic systems, through-space interactions can also play a role, particularly with bulky substituents that may induce conformational changes, thereby altering the local magnetic environment of the carbonyl carbon.

Experimental Protocol: Acquiring High-Quality ¹³C NMR Data

To ensure the accuracy and reproducibility of ¹³C NMR data for comparative analysis, adherence to a standardized experimental protocol is paramount.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals in the region of interest. Chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. For comparing a series of compounds, it is crucial to use the same solvent throughout.[3][4]

  • Concentration: Prepare solutions of a consistent and appropriate concentration (typically 10-50 mg in 0.5-0.7 mL of solvent). Highly concentrated samples can lead to viscosity-related line broadening.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference point (0.0 ppm) for the chemical shift scale.

2. NMR Spectrometer Setup:

  • Field Strength: Higher field strength magnets (e.g., 400 MHz and above) provide better signal dispersion and sensitivity.

  • Probe Tuning and Matching: Ensure the NMR probe is properly tuned to the ¹³C frequency and matched to the impedance of the spectrometer for optimal signal-to-noise.

  • Temperature Control: Maintain a constant temperature throughout the experiment to avoid chemical shift drift.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used for routine ¹³C NMR.

  • Acquisition Time (at): A longer acquisition time will result in better digital resolution. A typical value is 1-2 seconds.

  • Relaxation Delay (d1): A sufficient relaxation delay (e.g., 2-5 seconds) is necessary to allow the carbon nuclei to return to equilibrium between pulses, ensuring accurate signal integration, particularly for quaternary carbons like those in carbonyl groups.

  • Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required to achieve an adequate signal-to-noise ratio. This can range from several hundred to several thousand scans depending on the sample concentration.

  • Proton Decoupling: Broadband proton decoupling is employed to collapse the ¹³C-¹H couplings, resulting in a single sharp peak for each unique carbon and enhancing the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

4. Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is carefully phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift of the internal standard (TMS) is set to 0.0 ppm.

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing Solvent Select Deuterated Solvent Concentration Prepare Solution Solvent->Concentration Standard Add Internal Standard (TMS) Concentration->Standard Tune Tune and Match Probe Standard->Tune Params Set Acquisition Parameters Tune->Params Acquire Acquire Data Params->Acquire FT Fourier Transform Acquire->FT Phase Phase and Baseline Correction FT->Phase Reference Reference to TMS Phase->Reference Analysis Spectral Analysis Reference->Analysis

Figure 1. A generalized workflow for the acquisition and processing of high-quality ¹³C NMR data.

Logical Framework for Spectral Interpretation

The interpretation of ¹³C NMR spectra for tetrahydrofuran-carbonyl compounds follows a logical progression that integrates foundational knowledge with the specific data at hand.

Interpretation_Logic A Initial Spectrum Observation B Identify Carbonyl Region (160-220 ppm) A->B C Distinguish Ketone vs. Ester/Acid (>185 ppm vs. <185 ppm) B->C D Consider Substituent Effects: - Inductive - Resonance - Steric C->D Ketone C->D Ester/Acid E Analyze Ring Position Effects (α vs. β to Oxygen) D->E F Final Structure Confirmation E->F

Figure 2. A decision-making flowchart for the interpretation of carbonyl carbon chemical shifts in tetrahydrofuran derivatives.

Conclusion

The ¹³C NMR chemical shift of a carbonyl carbon within a tetrahydrofuran ring is a highly informative parameter that is exquisitely sensitive to its chemical environment. As demonstrated, the type of carbonyl group, its position on the ring, and the nature of other substituents all contribute to the final observed chemical shift. By systematically comparing the spectra of well-characterized analogs and adhering to rigorous experimental protocols, researchers can leverage these subtle differences to confidently elucidate the structures of novel tetrahydrofuran-containing molecules. This guide serves as a foundational reference to aid in this critical aspect of chemical research and drug development.

References

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]

  • a guide to 13c nmr chemical shift values. (n.d.). Compound Interest. [Link]

  • 13 C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. [Link]

  • Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. (2023). ACS Omega. [Link]

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A Comparative Crystallographic Guide to Azetidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for the unique three-dimensional conformations it introduces into molecular structures. This can significantly enhance both physicochemical and pharmacological properties. Among azetidine derivatives, those substituted at the 3-position, particularly with a hydroxyl group, are of paramount importance for establishing key interactions with biological targets. An exact understanding of the three-dimensional arrangement of these molecules, as provided by single-crystal X-ray crystallography, is therefore indispensable for rational drug design and detailed structure-activity relationship (SAR) studies.[1]

This guide offers a comparative analysis of the crystal structures of selected azetidin-3-ol derivatives, supported by a detailed, field-proven experimental protocol for obtaining and analyzing such data.

Comparative Crystallographic Data of 3-Substituted Azetidine Derivatives

The introduction of substituents onto the azetidine ring profoundly influences its solid-state conformation and crystal packing. The following table summarizes key crystallographic parameters for two distinct 3-substituted azetidine derivatives, illustrating the impact of substituent choice on the crystal lattice.

Parameter 3-Aryl-3-arylmethoxyazetidine [1]1,3,3-Trinitroazetidine [1]
Empirical Formula C₂₄H₂₅NO₂C₃H₄N₄O₆
Formula Weight 375.46192.10
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 10.435(2)11.231(2)
b (Å) 13.045(3)5.923(1)
c (Å) 15.029(3)10.966(2)
β (°) 108.08(3)109.43(3)
Volume (ų) 1944.3(7)688.1(2)
Z 44
Calculated Density (g/cm³) 1.2841.854

Analysis of Structural Features: The data clearly demonstrates that bulky substituents, such as the aryl and arylmethoxy groups, lead to a significantly larger unit cell volume compared to the more compact trinitro-substituted azetidine.[1] This directly reflects the influence of the C3-substituents on the crystal packing arrangement.[1] Furthermore, the conformation of the azetidine ring itself is affected. The four-membered ring is typically puckered to alleviate ring strain, and the degree of this puckering can vary, which in turn alters the overall molecular shape and its potential interactions with biological targets.[2]

Experimental Protocol: Single-Crystal X-ray Crystallography of an Azetidin-3-ol Derivative

This section outlines a comprehensive, self-validating workflow for the crystallographic analysis of a novel azetidin-3-ol derivative. The causality behind key experimental choices is explained to provide a deeper understanding of the process.

Part 1: Synthesis and Crystallization

The initial and often most challenging step is obtaining high-quality single crystals suitable for diffraction.

  • Synthesis: The synthesis of 3-substituted azetidines can be achieved through various established routes, frequently commencing with commercially available precursors like N-Boc-3-azetidinone.[1] The introduction of substituents at the 3-position is typically accomplished via nucleophilic addition to the ketone or other functional group manipulations.[1]

  • Purification: Rigorous purification of the synthesized compound is critical. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to poor diffraction quality. Column chromatography is a standard method for achieving the required purity.

  • Crystallization: Slow evaporation of a saturated solution is a common and effective method for growing single crystals.[1]

    • Solvent Selection (The "Why"): The choice of solvent is crucial. A good solvent (or solvent system) will dissolve the compound when heated but lead to supersaturation upon slow cooling or evaporation at a controlled temperature. For azetidin-3-ol derivatives, solvents such as ethyl acetate, hexane, dichloromethane, or mixtures thereof are often successful.[1] The ideal solvent system is one in which the compound is sparingly soluble.

    • Procedure: Dissolve the purified compound in a minimal amount of a suitable solvent, gently warming if necessary. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

Part 2: X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.[3]

  • Data Collection:

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and potential radiation damage.[1][3]

    • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[1]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.[3]

    • The phase problem is solved using direct methods, and the resulting electron density map is used to build a molecular model.[3]

    • This model is then refined against the experimental data to yield the final, highly accurate molecular structure.[3]

Below is a Graphviz diagram illustrating the general workflow for X-ray crystallography.

XRay_Workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_analysis Structure Solution & Analysis Synthesis Synthesis of Azetidin-3-ol Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Slow Evaporation Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Processing Data Processing & Scaling Data_Collection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Model Refinement Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation

Caption: General workflow for X-ray crystallographic analysis.

Interpreting the Data: Implications for Drug Development

The precise atomic coordinates obtained from X-ray crystallography provide invaluable insights for drug development professionals:

  • Conformational Analysis: The puckered nature of the azetidine ring and the preferred orientation (pseudo-axial or pseudo-equatorial) of substituents can be definitively determined.[2] This information is crucial for understanding how a molecule will fit into a biological target's binding site.

  • Intermolecular Interactions: The crystal structure reveals the network of intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that govern how molecules pack in the solid state. This can provide clues about potential interactions with a protein target.

  • Pharmacophore Modeling: The experimentally determined 3D structure serves as a robust starting point for computational modeling, pharmacophore hypothesis generation, and virtual screening campaigns.

By providing a definitive snapshot of the molecule's three-dimensional structure, X-ray crystallography empowers researchers to make more informed decisions in the design and optimization of novel therapeutic agents based on the versatile azetidin-3-ol scaffold.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Azetidine | C3H7N | CID 10422. PubChem - NIH. Available at: [Link]

  • 3-(hydroxymethyl)azetidin-3-ol hydrochloride (C4H9NO2). PubChemLite. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • Azetidin-3-ol (hydrochloride). MedChem Express - Cambridge Bioscience. Available at: [Link]

  • SYNTHESIS OF AZETIDINE FROM 1-SUBSTITUTED AZETIDIN-3-OLS. ElectronicsAndBooks. Available at: [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Available at: [Link]

  • Synthesis and biological study of Azetidinone derivatives. Available at: [Link]

  • azetidin-3-ol. ChemBK. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids | Request PDF. ResearchGate. Available at: [Link]

  • The structures of the azetidine derivatives optimized at the B3MP2... ResearchGate. Available at: [Link]

  • Search - Access Structures. CCDC. Available at: [Link]

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Bioisosteric Evaluation: The Oxolane (Tetrahydrofuran) Scaffold in Medicinal Chemistry

[1]

Executive Summary & Nomenclature Clarification

Status: Synonymous Scaffolds.

In the context of drug design, Oxolane is the systematic Hantzsch-Widman nomenclature for the saturated five-membered ether ring commonly known as Tetrahydrofuran (THF) . While "THF" is the preferred IUPAC name and the standard term for the solvent, "Oxolane" appears frequently in chemoinformatics and systematic indexing.

The Pivot: Because these terms refer to the exact same core structure, this guide will not compare them against each other. Instead, it evaluates the Oxolane/THF scaffold against its strategic bioisosteres—specifically Oxetane (the 4-membered analog) and Cyclopentane (the carbocyclic analog)—to demonstrate why and how to substitute this ring during lead optimization.

Key Performance Indicators (KPIs)
  • Lipophilicity (LogP): Oxetane significantly lowers LogP compared to THF.[1]

  • Metabolic Stability: THF is prone to P450-mediated

    
    -hydroxylation; Oxetane and specific substitutions mitigate this.[1]
    
  • Solubility: Oxetane > THF > Cyclopentane.[1]

Physicochemical Profile & Bioisosteric Replacements[1][3][4][5][6]

The THF ring is a staple in medicinal chemistry (e.g., in ribose sugars, kinase inhibitors). However, it often suffers from metabolic liability at the

Comparative Data Table
FeatureOxolane (THF) Oxetane Cyclopentane Design Implication
Ring Size 5-membered4-membered5-memberedOxetane reduces molecular volume.[1]
Lipophilicity (

LogP)
Baseline (0.[1]0)~ -1.0 to -1.3~ +0.7Oxetane is superior for lowering lipophilicity.[1]
H-Bond Basicity (pKaH) -2.08-2.02N/AOxetane is a slightly stronger H-bond acceptor due to ring strain exposing lone pairs.[1]
Ring Strain (kcal/mol) ~5.5~26.0~6.0Oxetane is more susceptible to acid-catalyzed ring opening but stable at physiological pH.[1]
Metabolic Liability High (

-oxidation)
Low (Blocked

-sites)
Low (Lipophilic metabolism)THF requires blocking groups (e.g., F, Me) to survive microsomes.
Conformation Envelope (Puckered)Puckered (

)
EnvelopeOxetane provides a rigid, "diagonal" vector for substituents.
Structural Insight: The "Diagonal" Effect of Oxetane

Replacing a THF ring with an oxetane is not just about size; it alters the vector of substituents. In THF, 2,5-substituents are roughly parallel. In 1,3-substituted oxetanes, the substituents adopt a collinear/diagonal relationship, often improving the fit in narrow hydrophobic pockets while simultaneously lowering LogD.

Metabolic Stability & Toxicity Mechanisms[2][7]

The primary failure mode for the THF scaffold in early discovery is oxidative metabolism.

Mechanism: P450-Mediated -Hydroxylation

Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) target the carbon adjacent to the ether oxygen (the

The Cascade:

  • Hydrogen abstraction at

    
    -C.[1]
    
  • Radical hydroxylation (hemiacetal formation).[1]

  • Ring opening to

    
    -hydroxyaldehyde OR oxidation to 
    
    
    -butyrolactone.[1]
Pathway Visualization (Graphviz)

MetabolicPathwayFigure 1: Metabolic Instability of the Oxolane RingTHFOxolane (THF)ScaffoldRadicalC-CenteredRadicalTHF->RadicalCYP450 (H-abstraction)Hemiacetal2-Hydroxy-THF(Hemiacetal)Radical->HemiacetalOH ReboundAldehyde4-Hydroxybutanal(Ring Open)Hemiacetal->AldehydeEquilibriumLactoneGamma-Butyrolactone(Oxidation)Hemiacetal->LactoneDehydrogenation

Figure 1: The metabolic fate of the unsubstituted Oxolane ring via Cytochrome P450.

Decision Framework: When to Use Which?

Use this logic flow to determine the appropriate scaffold for your lead series.

DecisionTreeFigure 2: Bioisosteric Decision TreeStartStart: Optimization of5-Membered EtherIssue1Is Metabolic Stability(Microsomal) Poor?Start->Issue1Issue2Is LogP too High?Issue1->Issue2YesSol_THFKeep THFAdd alpha-F or alpha-MeIssue1->Sol_THFNoSol_OxetaneSwitch to Oxetane(Lowers LogP + Stability)Issue2->Sol_OxetaneYes (Need lower LogP)Sol_CycloSwitch to Cyclopentane(If H-bond acceptor not needed)Issue2->Sol_CycloNo (LogP is fine)

Figure 2: Strategic selection between THF, Oxetane, and Cyclopentane.

Experimental Protocols

To validate the bioisosteric replacement, you must generate self-consistent data. Do not rely on calculated values alone.

Protocol A: Microsomal Stability Assay (The "Litmus Test" for THF)

This protocol quantifies the intrinsic clearance (

Reagents:

  • Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

  • Test Compound (1 µM final conc).

  • Stop Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Mix 445 µL of phosphate buffer (pH 7.4) and 25 µL of microsomes.[1] Add 5 µL of test compound (from 100 µM stock). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add 25 µL of NADPH regenerating system to start the reaction.

  • Sampling: At T=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Stop Solution (ACN). Vortex for 10 min.

  • Clarification: Centrifuge at 4,000 rpm for 20 mins at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.[1]

Calculation: Plot ln(% remaining) vs. time. The slope



Protocol B: High-Throughput LogD Determination (HPLC Method)

Shake-flask is slow.[1] Use this chromatographic hydrophobicity index (CHI) method for rapid comparison of THF vs. Oxetane analogs.

System: Agilent 1200 or equivalent HPLC. Column: C18 Reverse Phase (e.g., Phenomenex Luna, 50 x 3 mm). Mobile Phase:

  • A: 50 mM Ammonium Acetate (pH 7.4).[1]

  • B: Acetonitrile.[1][2] Gradient: 0% B to 100% B over 5 minutes.

Calibration: Run a set of standards with known LogD values (e.g., Theophylline, Propranolol, Indomethacin). Plot Retention Time (

1

Validation:

  • Inject THF-analog and Oxetane-analog.[1]

  • Convert

    
     to LogD using the calibration curve.[1]
    
  • Success Criteria: The Oxetane analog should show a

    
     of approximately -1.0 compared to the THF analog.[1]
    

References

  • Wuitschik, G., et al. (2010).[1] "Oxetanes as Promising Bioisosteric Replacements for gem-Dimethyl Groups."[1] Angewandte Chemie International Edition, 49(48), 8993-8995.

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. (Discusses metabolic blocking of THF).

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Stepan, A. F., et al. (2011).[1] "Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Sodium Channel Inhibitors." Journal of Medicinal Chemistry, 54(22), 7772–7783.

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

A Senior Application Scientist's Guide to Validating Chiral Purity of 1-(Tetrahydro-2-furoyl)-3-hydroxyazetidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a mere academic detail; it is a critical determinant of its pharmacological and toxicological profile.[1][2] The seemingly subtle difference between enantiomers can lead to vastly different biological activities, with one enantiomer providing the therapeutic benefit while the other might be inactive or, in the worst-case scenario, harmful.[1] This guide provides an in-depth comparison of analytical methodologies for validating the chiral purity of 1-(Tetrahydro-2-furoyl)-3-hydroxyazetidine, a key chiral building block in modern medicinal chemistry. We will delve into the mechanistic underpinnings of each technique, present comparative data, and provide actionable protocols for researchers, scientists, and drug development professionals.

The Imperative of Chiral Purity

1-(Tetrahydro-2-furoyl)-3-hydroxyazetidine possesses two chiral centers, leading to the possibility of four stereoisomers. The specific stereoisomer used in a synthetic pathway dictates the final stereochemistry of the active pharmaceutical ingredient (API). Therefore, rigorous control and validation of its enantiomeric excess (%ee) are paramount to ensure the safety, efficacy, and batch-to-batch consistency of the final drug product. Regulatory bodies worldwide, including the FDA and EMA, mandate strict control over stereoisomeric impurities.[2][3]

Comparative Analysis of Analytical Techniques

The determination of enantiomeric purity necessitates a chiral environment that can differentiate between the enantiomers.[4] This can be achieved through various analytical techniques, each with its own set of advantages and limitations. Here, we compare the three most relevant methods for 1-(Tetrahydro-2-furoyl)-3-hydroxyazetidine: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating Agents (CSAs).

Parameter Chiral HPLC Chiral SFC NMR with Chiral Solvating Agents
Principle Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.Differential partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase.Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[4][5][6]
Selectivity High, dependent on the choice of chiral stationary phase (CSP).Often higher or complementary to HPLC.[7]Moderate to high, dependent on the CSA and analyte structure.
Sensitivity High (UV, MS detection).High (UV, MS detection).Lower, requires higher sample concentration.
Speed Moderate to long run times.3-5 times faster than HPLC.[8]Rapid, but sample preparation can be involved.
Solvent Consumption High, especially with normal-phase chromatography.Significantly lower ("greener") due to the use of CO2.[8][9][10]Low.
Method Development Can be time-consuming, requiring screening of multiple columns and mobile phases.[11]Generally faster due to rapid equilibration times.Requires screening of different CSAs and optimization of conditions.
Quantitative Accuracy Excellent, well-established for purity assays.Excellent, validated for quantitative analysis.[8]Good, but can be influenced by integration accuracy and CSA stoichiometry.
Cost (Instrument) Moderate.High.High (NMR spectrometer).
Cost (Operational) High due to solvent usage.Lower due to reduced solvent consumption.[8]Moderate, depends on CSA cost.

Deep Dive into Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the workhorse for enantiomeric purity determination in the pharmaceutical industry.[1] The separation is achieved by passing the analyte over a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.

Causality in Experimental Choices:

  • Chiral Stationary Phase (CSP) Selection: For a molecule like 1-(Tetrahydro-2-furoyl)-3-hydroxyazetidine, which contains amide, hydroxyl, and ether functionalities, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[2][12] These phases offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

  • Mobile Phase Selection: The choice between normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., water/acetonitrile) chromatography depends on the solubility of the analyte and the nature of the CSP. For polar compounds, reversed-phase methods are often preferred.[1] Additives like acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine) can be used to improve peak shape and resolution by suppressing the ionization of acidic or basic functional groups.[11]

Experimental Protocol: Chiral HPLC

  • Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column.

  • Mobile Phase: A typical starting condition would be a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). For basic compounds, the addition of 0.1% diethylamine is recommended.[11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm, where the amide chromophore absorbs).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • System Suitability: Inject a racemic standard to confirm the resolution of the two enantiomers. The resolution factor should be ≥ 1.5.

  • Quantification: Determine the area percentage of each enantiomeric peak to calculate the enantiomeric excess (%ee).

Method Validation: The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of quantitation (LOQ).[13][14][15]

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_validation Validation Analyte 1-(Tetrahydro-2-furoyl)- 3-hydroxyazetidine Racemic Prepare Racemic Standard Analyte->Racemic Screen_CSP Screen Chiral Stationary Phases (e.g., Polysaccharide-based) Racemic->Screen_CSP Screen_MP Screen Mobile Phases (Normal & Reversed Phase) Screen_CSP->Screen_MP Optimize Optimize Mobile Phase Composition, Flow Rate, and Temperature Screen_MP->Optimize Validate Validate according to ICH Q2(R2) Guidelines Optimize->Validate

Caption: A streamlined workflow for developing a robust chiral HPLC method.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced solvent consumption.[9][10] The technique utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[10]

Causality in Experimental Choices:

  • Mobile Phase: The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates and rapid separations.[7][9] A polar co-solvent (modifier), such as methanol, is typically added to the CO2 to increase the mobile phase polarity and elution strength, which is crucial for polar analytes like 1-(Tetrahydro-2-furoyl)-3-hydroxyazetidine.[7][8]

  • Stationary Phase: The same polysaccharide-based CSPs used in HPLC are often effective in SFC.[7] The unique properties of the supercritical fluid mobile phase can lead to different selectivity compared to HPLC.

Experimental Protocol: Chiral SFC

  • Column: Chiralcel® OD-H or similar.

  • Mobile Phase: A gradient of Methanol in CO2 (e.g., 5% to 40% Methanol over 5 minutes).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 40 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

Workflow for Chiral SFC Analysis

SFC_Workflow Sample Sample Preparation (Dissolve in Methanol) SFC SFC System Sample->SFC Column Chiral Stationary Phase SFC->Column Mobile Phase: CO2/Methanol Detection UV Detector Column->Detection Data Data Analysis (%ee Calculation) Detection->Data NMR_CSA_Principle cluster_enantiomers Enantiomers in Achiral Solvent cluster_csa Chiral Solvating Agent cluster_diastereomers Diastereomeric Complexes cluster_nmr NMR Spectrum R R-Enantiomer R_CSA R-Enantiomer-CSA R->R_CSA NMR_Single Single Signal R->NMR_Single S S-Enantiomer S_CSA S-Enantiomer-CSA S->S_CSA S->NMR_Single CSA CSA CSA->R_CSA CSA->S_CSA NMR_Split Two Distinct Signals R_CSA->NMR_Split S_CSA->NMR_Split

Caption: Formation of diastereomeric complexes leads to distinct NMR signals.

Conclusion and Recommendations

For routine quality control and release testing in a regulated environment, Chiral HPLC and Chiral SFC are the methods of choice due to their high sensitivity, robustness, and excellent quantitative accuracy. Chiral SFC is particularly advantageous for high-throughput screening and preparative separations due to its speed and reduced environmental impact.

NMR with Chiral Solvating Agents is a valuable tool during research and development for rapid screening of enantiomeric purity and for mechanistic studies of chiral recognition. Its lower sensitivity and potential for less accurate integration make it less suitable for precise quantitative determination of low-level enantiomeric impurities.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation. A comprehensive understanding of the principles and practical considerations of each technique is essential for making an informed decision and ensuring the chiral integrity of 1-(Tetrahydro-2-furoyl)-3-hydroxyazetidine and the resulting pharmaceutical products.

References

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF. (n.d.).
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC. (n.d.).
  • How Good is SFC for Polar Analytes? | Chromatography Today. (n.d.).
  • Chiral analysis by NMR spectroscopy - Tesi di dottorato. (n.d.).
  • The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1).
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry - ACS Publications. (2022, September 8).
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.).
  • Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC - ResearchGate. (2014, October 22).
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (2024, September 19).
  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification - ResearchGate. (2023, November 25).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.).
  • Chiral Purity Analysis – Know What Both Hands Are Doing - SK pharmteco. (n.d.).
  • Chiral Purity in Drug Analysis - ResearchGate. (n.d.).

Sources

Reference Standards for 1-(Oxolane-2-carbonyl)azetidin-3-ol Analysis: A Comparative Qualification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Oxolane-2-carbonyl)azetidin-3-ol (also known as (Tetrahydrofuran-2-yl)(3-hydroxyazetidin-1-yl)methanone) represents a critical class of chiral amide intermediates often utilized in the synthesis of carbapenem antibiotics (e.g., Tebipenem pivoxil) and novel kinase inhibitors.[1][2][3][4]

Unlike simple aromatic impurities, this molecule presents specific analytical challenges:

  • Weak Chromophore: It lacks significant UV absorption >220 nm, rendering standard HPLC-UV purity assays prone to mass-balance errors.[1][2][3][4]

  • Stereochemistry: The tetrahydrofuran (oxolane) ring introduces a chiral center, requiring enantiomeric purity assessment.

  • Polarity: The hydroxyl group and amide functionality create high aqueous solubility, complicating retention on standard C18 stationary phases.

This guide compares the three tiers of reference standards available for this molecule and provides a self-validating protocol for establishing a Primary Reference Standard using Quantitative NMR (qNMR), the only method capable of absolute potency assignment without a pre-existing comparator.[1][2]

Comparative Analysis of Reference Standard Types

In drug development, the "truth" of your analytical data is only as good as your reference standard. For 1-(Oxolane-2-carbonyl)azetidin-3-ol, relying on "Area %" from a Certificate of Analysis (CoA) is a high-risk strategy due to the molecule's poor UV response.[1][2][3]

Table 1: Reference Standard Tier Comparison
FeatureTier 1: Primary Standard (qNMR Certified) Tier 2: Working Standard (Chromatographic) Tier 3: Crude/Research Grade
Primary Use Potency assignment of Working Standards; Release testing of API.[1][2][4]Routine IPC (In-Process Control); Stability studies.Early-stage route scouting; qualitative ID only.[1][2][4]
Potency Method Absolute Quantification (qNMR or Mass Balance).[1][2]Relative Quantification (calibrated against Tier 1).Area % (HPLC/GC) - High Risk.[1][2][4]
Traceability Traceable to SI units (via NIST/BIPM internal std).[1][2]Traceable to the Primary Standard.No traceability.
Risk Factor Low. Accounts for water, solvents, and inorganic salts.Medium. Dependent on the stability of the primary standard.Critical. UV Area % often overestimates purity by missing non-UV active impurities.
Cost/Time High / 2-3 Weeks qualification.[1][2][3][4]Moderate / 1 Week qualification.Low / Immediate.

Technical Rationale: Why qNMR is Mandatory

For 1-(Oxolane-2-carbonyl)azetidin-3-ol, Mass Balance (100% - Impurities - Water - Residual Solvents - Ash) is often inaccurate because:

  • Inorganic Salts: The synthesis often involves coupling reagents (e.g., EDC/HOBt) which may leave inorganic residues undetectable by HPLC-UV.[1][2][3]

  • Hygroscopicity: The polar hydroxyl group attracts atmospheric moisture, rapidly changing the effective weight.

qNMR (Quantitative Nuclear Magnetic Resonance) is the superior alternative.[2][5] It measures the molar ratio of the analyte protons against a certified internal standard (e.g., Maleic Acid or TCNB). It is non-destructive and independent of extinction coefficients .

Experimental Protocols

Protocol A: Primary Standard Qualification via qNMR

Objective: To assign an absolute potency value (weight/weight %) to the candidate material.[2]

Reagents:

  • Solvent: DMSO-d6 (99.9% D) or D2O (depending on solubility/exchangeable protons). Recommendation: DMSO-d6 to prevent OH proton exchange broadening.[1][2][3][4]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST traceable), 99.9% purity.[2]

  • Analyte: 1-(Oxolane-2-carbonyl)azetidin-3-ol candidate material.

Workflow:

  • Weighing: Accurately weigh ~20 mg of Analyte (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial using a micro-balance (readability 0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved. Transfer to 5mm NMR tube.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.[1][2]

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30-60 seconds for quantitative accuracy).
    • Scans: 16 or 32 (to ensure S/N ratio > 250:1).

  • Processing: Phase and baseline correct manually. Integrate the specific signal of the Internal Standard (Maleic acid singlet ~6.2 ppm) and a non-overlapping signal of the Analyte (e.g., the methine proton of the oxolane ring).

Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">


[1][2][3]
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    : Purity (%)[1][2][3][6]
    
  • 
    : Integral area[4][5][6]
    
  • 
    : Number of protons
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    : Molecular weight[1][4][6][7][8][9][10]
    
  • 
    : Mass weighed
    
Protocol B: Purity & ID via HILIC-HPLC-MS

Objective: To determine chromatographic purity and confirm identity, overcoming the polarity issue.

Rationale: Standard C18 columns often fail to retain this polar molecule, leading to elution in the void volume (co-elution with salts). HILIC (Hydrophilic Interaction Liquid Chromatography) is required.[1][2]

  • Column: Waters XBridge Amide or Phenomenex Luna HILIC, 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).[1][2]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 60% B over 15 minutes. (Retains polar species).[1][2]

  • Detection:

    • UV: 210 nm (monitor amide bond).[1][2]

    • MS: ESI Positive Mode (Target Mass: [M+H]+ = 172.09).[1][2]

  • Flow Rate: 1.0 mL/min.

Decision & Qualification Workflows (Visualized)

Diagram 1: The Qualification Hierarchy

This diagram illustrates the flow from crude synthesis to a released, traceable reference standard.

ReferenceStandardQualification Crude Crude Synthesis (1-(Oxolane-2-carbonyl)azetidin-3-ol) Purification Purification (Flash Chromatography / Crystallization) Crude->Purification Candidate Candidate Material (Homogenized Batch) Purification->Candidate StructureID Structural ID (1H-NMR, MS, IR) Candidate->StructureID PurityCheck Purity Screening (HILIC-HPLC + GC-Headspace) Candidate->PurityCheck qNMR qNMR Potency Assignment (Traceable to NIST Internal Std) StructureID->qNMR If Structure Confirmed PurityCheck->qNMR If Chromatographic Purity >99% PrimaryStd PRIMARY REFERENCE STANDARD (Assigned Potency: e.g., 98.4% w/w) qNMR->PrimaryStd Primary Value ROI_TGA Counter-Check (ROI + TGA/KF) ROI_TGA->PrimaryStd Supporting Data

Caption: Figure 1. The qualification lifecycle.[11][12][13] Note that qNMR is the central node for potency assignment, bypassing the limitations of UV detection.

Diagram 2: Analytical Logic for Polar Intermediates

How to choose the right method based on the molecule's properties.

AnalyticalLogic Start Start: 1-(Oxolane-2-carbonyl)azetidin-3-ol CheckUV Check UV Chromophore Start->CheckUV WeakUV Weak/No UV (>220nm) CheckUV->WeakUV Amide only CheckPolarity Check Polarity (LogP) WeakUV->CheckPolarity HighPolar High Polarity (LogP < 0) CheckPolarity->HighPolar OH + Amide MethodSelection Method Selection HighPolar->MethodSelection HILIC HILIC or C18-Aq HPLC (For Impurity Profile) MethodSelection->HILIC CAD_MS CAD or MS Detection (For Sensitivity) MethodSelection->CAD_MS qNMR qNMR (For Absolute Potency) MethodSelection->qNMR

Caption: Figure 2. Decision tree highlighting why standard C18/UV methods are insufficient for this specific intermediate.

References

  • International Council for Harmonisation (ICH). Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][11][13][14] (2000).[1][2][11] Available at: [Link]

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1][5] (2023).[1][2] (Accessible via USP-NF Subscription).[1][2][3][4]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 53(8), 2665-2665 (2010).[1][2][3] [Link]

  • Bhat, S., et al. "Impurity profiling of Tebipenem pivoxil hydrobromide by HPLC-ESI-MS/MS." Journal of Pharmaceutical Analysis, 11(2), 2021. (Contextual reference for carbapenem intermediates).

Sources

Safety Operating Guide

1-(Oxolane-2-carbonyl)azetidin-3-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not dispose of 1-(Oxolane-2-carbonyl)azetidin-3-ol down the drain or in general trash.

This compound is a bicyclic pharmaceutical intermediate containing a strained azetidine ring and an oxolane (tetrahydrofuran) ether system . While the amide linkage stabilizes the nitrogen, the ring strain presents a latent reactivity hazard. It must be classified as Hazardous Chemical Waste and segregated from strong acids and oxidizers.

Immediate Disposal Profile:

  • Waste Class: Non-Halogenated Organic (unless dissolved in halogenated solvents).

  • RCRA Status: Not explicitly P- or U-listed, but treat as Characteristic Hazardous Waste (Toxic/Reactive) due to the azetidine moiety.

  • Container: HDPE or Amber Glass with PTFE-lined cap.

Chemical Profile & Hazard Assessment

To dispose of this chemical safely, we must understand why it is hazardous. We analyze the molecule by its functional groups to determine reactivity.

Functional GroupStructureHazard ImplicationDisposal Constraint
Azetidine Ring 4-membered N-heterocycleHigh Ring Strain (~26 kcal/mol). Susceptible to acid-catalyzed ring opening, which can be exothermic.STRICT SEGREGATION: Never mix with concentrated acids (e.g., H₂SO₄, HCl) in the waste stream.
Oxolane (THF) Ring Cyclic EtherPeroxide Former. While the carbonyl attachment stabilizes it, the ether oxygen can slowly form peroxides upon prolonged air exposure.STABILITY CHECK: If the container is old (>1 year) or shows crystal formation, test for peroxides before moving.
Amide Linkage R-CO-N-R'Chemical Stability. The carbonyl group reduces the basicity of the azetidine nitrogen, making it less reactive than a bare amine.SOLUBILITY: Increases polarity. Likely soluble in water and polar organics (MeOH, DMSO).
Hydroxyl Group -OHPolarity/Reactivity. Increases water solubility and potential for hydrogen bonding.COMPATIBILITY: Compatible with most organic waste streams (alcohols, ketones).
Pre-Disposal Validation (The Self-Validating System)

Before moving the vessel to the waste area, perform this 3-step validation. This ensures the waste stream remains stable.

Step 1: Peroxide Validation (The "Oxolane Check")
  • Why: The oxolane ring is a cyclic ether. If the substance has been stored dry for extended periods, check for peroxides.

  • Protocol: Use a standard peroxide test strip (e.g., Quantofix).

    • Result < 10 ppm: Safe for standard disposal.

    • Result > 10 ppm: Contact EHS immediately. Do not concentrate or move vigorously.

Step 2: pH Neutrality Check
  • Why: Azetidines react violently with strong acids.

  • Protocol: If the substance is in solution, verify pH is between 5 and 9.

    • Action: If acidic (pH < 4), slowly neutralize with Sodium Bicarbonate (NaHCO₃) solution before adding to the waste container.

Step 3: Solvent Compatibility
  • Why: Waste vendors charge differently for halogenated vs. non-halogenated streams.

  • Protocol: Identify the solvent matrix.

    • Matrix: DMSO/Methanol/Water

      
      Non-Halogenated Waste .
      
    • Matrix: DCM/Chloroform

      
      Halogenated Waste .
      
Step-by-Step Disposal Workflow
Scenario A: Solid Waste (Pure Substance)
  • PPE: Wear nitrile gloves, lab coat, and safety glasses. Use a fume hood.

  • Packaging: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but HDPE is preferred to prevent breakage.

  • Labeling:

    • Chemical Name: 1-(Oxolane-2-carbonyl)azetidin-3-ol.

    • Constituents: 100%.[1]

    • Hazards: Toxic, Irritant.[2][3][4]

  • Secondary Containment: Place the jar into a clear plastic bag (zip-lock) before placing it in the satellite accumulation area.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)
  • Segregation: Ensure the waste carboy is free of strong acids (Nitric, Sulfuric, Hydrochloric).

  • Pouring: Using a funnel in a fume hood, pour the solution into the appropriate organic waste carboy (Halogenated or Non-Halogenated).

  • Rinsing: Rinse the original flask with a small amount of compatible solvent (e.g., Acetone) and add the rinse to the waste carboy.

  • Logging: Log the volume and concentration on the waste tag immediately.

Visual Decision Tree (Workflow)

DisposalWorkflow Start Start: 1-(Oxolane-2-carbonyl)azetidin-3-ol StateCheck Determine Physical State Start->StateCheck Solid Solid State StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid OldCheck Is container >1 year old? Solid->OldCheck AcidCheck Check pH Is pH < 4? Liquid->AcidCheck PeroxideTest TEST FOR PEROXIDES (Oxolane Hazard) OldCheck->PeroxideTest Yes SafeSolid Pack in HDPE Jar Label: 'Toxic Organic Solid' OldCheck->SafeSolid No PeroxideTest->SafeSolid <10 ppm ContactEHS STOP: Contact EHS Do not move PeroxideTest->ContactEHS >10 ppm SolventCheck Identify Solvent Matrix Halo Contains Halogens? (DCM, Chloroform) SolventCheck->Halo WasteHalo Dispose: Halogenated Waste Stream Halo->WasteHalo Yes WasteNonHalo Dispose: Non-Halogenated Waste Stream Halo->WasteNonHalo No AcidCheck->SolventCheck No Neutralize Neutralize with NaHCO3 (Prevent Ring Opening) AcidCheck->Neutralize Yes Neutralize->SolventCheck

Figure 1: Decision logic for the safe categorization and disposal of azetidine-oxolane intermediates.

Emergency Procedures

Spill Response (Bench Scale < 500mL/500g):

  • Evacuate the immediate area if dust or vapors are present.[3]

  • PPE: Double nitrile gloves, goggles, lab coat.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a bag.

    • Liquids: Absorb with Vermiculite or Universal Spill Pads . Do not use paper towels for neat liquids (potential heat generation).

  • Decontamination: Clean the surface with a mild soap solution. Avoid bleach (hypochlorite can react with amines/amides to form chloramines).

First Aid:

  • Skin Contact: Azetidines can be corrosive/irritating.[2][5][6][7][8] Wash immediately with soap and water for 15 minutes.

  • Eye Contact: Flush with water for 15 minutes.[1][5] Seek medical attention immediately (ring-strained amines can cause corneal damage).[8]

Regulatory Compliance & Codes

When filling out your hazardous waste tag, use the following classifications. Note that as a specific pharmaceutical intermediate, it likely does not have a specific named RCRA code, so we default to Characteristic and Process codes.

Regulatory BodyCodeDescriptionReason
EPA (RCRA) D001 IgnitableOnly if in flammable solvent (Flash point < 60°C).
EPA (RCRA) D003 ReactivePrecautionary classification for strained rings (Azetidine).
EU CLP H315 / H319 IrritantCauses skin irritation / Serious eye irritation.[6]
DOT UN 3277 Organics, Toxic, n.o.s.General shipping classification (Chloroformates/Esters/Amides).[8]
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (2023). Compound Summary: Azetidine derivatives and safety data. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

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Defensive Measures: A Guide to Personal Protective Equipment for Handling 1-(Oxolane-2-carbonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when dealing with compounds where comprehensive toxicological data is not yet available. This guide provides a detailed protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when handling 1-(Oxolane-2-carbonyl)azetidin-3-ol. As a compound featuring both a strained azetidine ring and a lactone functional group, a cautious and informed approach to safety is paramount.

I. Foundational Protection: The Non-Negotiables

Regardless of the scale of the experiment, a baseline of PPE is mandatory for all personnel entering the laboratory where 1-(Oxolane-2-carbonyl)azetidin-3-ol is handled.

  • Laboratory Coat: A flame-resistant lab coat should be worn at all times, fully buttoned, to protect against accidental splashes and contact with contaminated surfaces[5]. It is crucial that lab coats are not worn outside of the designated laboratory area to prevent the spread of potential contaminants.

  • Full-Coverage Clothing and Footwear: Long pants and closed-toe shoes are required to ensure no skin is exposed[5][6]. Fabrics such as cotton are preferable to synthetic materials like polyester, which can melt and adhere to the skin in the event of a fire[6].

  • Safety Glasses: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for eye protection[5]. These must be worn at all times in the laboratory.

II. Task-Specific PPE: A Graded Approach

The selection of additional, more specialized PPE depends on the nature of the procedure being performed. The following table outlines the recommended PPE for various scenarios, moving from lower to higher risk activities.

Scenario Required PPE Rationale
Weighing and Preparing Solutions (Solid Form) - Baseline PPE- Disposable Nitrile Gloves (double-gloving recommended)- N95 RespiratorHandling the solid form presents a risk of inhaling airborne particles. An N95 respirator minimizes this risk, while double-gloving provides an extra layer of protection against dermal absorption[7][8].
Conducting Reactions and Work-ups (Liquid Form) - Baseline PPE- Chemical Splash Goggles- Disposable Nitrile Gloves (double-gloving recommended)- Chemical-Resistant Apron or GownWorking with solutions increases the risk of splashes. Chemical splash goggles offer superior protection compared to safety glasses[5]. A chemical-resistant apron or gown protects the torso from larger volume spills[9].
Purification (e.g., Column Chromatography) - Baseline PPE- Chemical Splash Goggles- Face Shield- Disposable Nitrile Gloves (double-gloving recommended)- Chemical-Resistant Apron or GownThis procedure involves larger volumes of solvents and the potential for pressure buildup, increasing the risk of significant splashes or sprays. A face shield worn over chemical splash goggles provides an additional layer of protection for the entire face[5].
Handling Concentrated Solutions or Neat Compound - Baseline PPE- Chemical Splash Goggles- Face Shield- Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl or Viton) over Nitrile Gloves- Chemical-Resistant Suit or CoverallsWhen working with the pure, undiluted compound, maximum protection is necessary. Heavy-duty gloves offer greater resistance to chemical permeation. A full chemical-resistant suit may be warranted for large-scale operations[9][10].

III. The Logic of Protection: A Decision-Making Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 1-(Oxolane-2-carbonyl)azetidin-3-ol. This workflow ensures that the level of protection is always commensurate with the potential risk.

PPE_Selection_Workflow start Start: Handling 1-(Oxolane-2-carbonyl)azetidin-3-ol baseline_ppe Baseline PPE: - Lab Coat - Full Coverage Clothing - Closed-Toe Shoes - Safety Glasses start->baseline_ppe weighing Weighing Solid? baseline_ppe->weighing liquid_handling Handling Liquid? weighing->liquid_handling No add_respirator Add: - N95 Respirator - Double Nitrile Gloves weighing->add_respirator Yes purification Purification Step? liquid_handling->purification Yes end Proceed with Caution liquid_handling->end No concentrated Concentrated or Neat? purification->concentrated Yes add_face_shield Add: - Face Shield (over goggles) - Double Nitrile Gloves - Chemical-Resistant Gown purification->add_face_shield No concentrated->add_face_shield No max_protection Maximum Protection: - Face Shield (over goggles) - Heavy-Duty Gloves - Chemical-Resistant Suit concentrated->max_protection Yes add_respirator->liquid_handling add_goggles_apron Add: - Chemical Splash Goggles - Double Nitrile Gloves - Chemical-Resistant Apron add_face_shield->end max_protection->end

Caption: PPE selection workflow for handling 1-(Oxolane-2-carbonyl)azetidin-3-ol.

IV. Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent upon its correct use. Follow this sequence to minimize the risk of exposure.

Donning Sequence:

  • Gown/Apron: Don the appropriate body protection first.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Goggles/Face Shield: Ensure a snug and comfortable fit.

  • Gloves: Pull the cuffs of the gloves over the sleeves of the lab coat. If double-gloving, don the first pair, then the second.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves (if double-gloved): Peel off the outer gloves without touching the outside with your bare hands. Dispose of them in the designated chemical waste container.

  • Gown/Apron: Remove by unfastening and rolling it down from the shoulders, turning it inside out as you go.

  • Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.

  • Respirator: Remove without touching the front of the respirator.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface with bare skin.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE[1][11].

Disposal:

All disposable PPE used when handling 1-(Oxolane-2-carbonyl)azetidin-3-ol must be considered contaminated waste. Dispose of it in a clearly labeled, sealed container for hazardous chemical waste, following your institution's specific guidelines[8][12]. Never dispose of contaminated PPE in the regular trash.

V. Emergency Procedures: Responding to Exposure

In the event of an accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[3]. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[1][3]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration[2][3]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][3].

Always have the Safety Data Sheets for all chemicals being used in the experiment readily available for emergency responders.

VI. Conclusion

The principles outlined in this guide are designed to create a robust safety framework for handling 1-(Oxolane-2-carbonyl)azetidin-3-ol. By understanding the potential hazards, selecting the appropriate level of personal protective equipment, and adhering to strict procedural discipline, researchers can confidently and safely advance their scientific endeavors. Remember, in the laboratory, a culture of safety is as indispensable as the reagents on the shelf.

References

  • Thermo Fisher Scientific. (2011, May 6).
  • J & W PharmLab, LLC. Material Safety Data Sheet for 2-Hydroxymethyl-azetidine-1-carboxylic acid tert-butyl ester.
  • Organic Syntheses. Azetidine.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • Pi Chemicals Ltd. Material Safety Data Sheet for (S)-N-Boc-azetidine carboxylic acid.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Chemos GmbH & Co. KG.
  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety.
  • Connor, T. H. (2006, December 15). Personal Equipment for Use in Handling Hazardous Drugs.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Sigma-Aldrich. (2024, September 7).
  • Angene Chemical. (2021, May 1).
  • AAPPTec, LLC. Safety Data Sheet for Boc-Aziridine-3-carboxylic acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.